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  • Product: (4-Methylcyclohexyl)methanol
  • CAS: 3937-49-3

Core Science & Biosynthesis

Foundational

(4-Methylcyclohexyl)methanol CAS number 34885-03-5 properties

An In-Depth Technical Guide to (4-Methylcyclohexyl)methanol (CAS No. 34885-03-5) Abstract (4-Methylcyclohexyl)methanol is a saturated alicyclic primary alcohol that has garnered significant attention both for its industr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Methylcyclohexyl)methanol (CAS No. 34885-03-5)

Abstract

(4-Methylcyclohexyl)methanol is a saturated alicyclic primary alcohol that has garnered significant attention both for its industrial applications and its environmental impact. This guide provides a comprehensive technical overview of its properties, intended for researchers, chemists, and toxicologists. We will delve into its stereoisomerism, physicochemical characteristics, spectroscopic profile, analytical methodologies, synthetic utility, and biological activity. The narrative emphasizes the causal relationships behind its properties and the rationale for specific analytical and synthetic protocols, providing a robust framework for professionals working with this compound.

Molecular Structure and Stereoisomerism

(4-Methylcyclohexyl)methanol, with the chemical formula C₈H₁₆O, is a structurally simple yet stereochemically important molecule.[1] The core of the molecule is a cyclohexane ring substituted at the 1 and 4 positions with a hydroxymethyl (-CH₂OH) group and a methyl (-CH₃) group, respectively.

The tetrahedral nature of the substituted carbons in the cyclohexane ring gives rise to geometric isomerism. The relative orientation of the methyl and hydroxymethyl groups can be either on the same side of the ring's plane (cis isomer) or on opposite sides (trans isomer).[2] Commercial preparations of (4-Methylcyclohexyl)methanol are typically sold as a mixture of these two isomers.[1]

This stereoisomerism is not a trivial feature; it profoundly influences the molecule's physical, sensory, and interactive properties. The trans isomer is generally more thermodynamically stable as it allows both substituents to occupy equatorial positions on the chair conformation of the cyclohexane ring, minimizing steric hindrance.

isomers cis_img cis_img trans_img trans_img

Caption: Chair conformations of cis and trans isomers.

Physicochemical Properties

The physical properties of (4-Methylcyclohexyl)methanol are summarized below. It is a colorless liquid with low volatility.[1][2] Notably, the sensory properties differ significantly between isomers; the trans isomer possesses a distinct licorice-like odor with a very low odor threshold, while the cis isomer's odor is less detectable.[1]

PropertyValueSource(s)
CAS Number 34885-03-5[2]
Molecular Formula C₈H₁₆O[1]
Molar Mass 128.21 g/mol [3]
Appearance Colorless liquid[1]
Density 0.9074 g/cm³ (25 °C)[1]
Boiling Point 202 °C[1]
Flash Point 80 °C[1]
Refractive Index (n_D) 1.4617
Water Solubility Low; Overall: ~2250 mg/L (23 °C)[1][4]
cis isomer is more soluble than trans[4]
log K_ow (Octanol-Water) cis: 2.35; trans: 2.46[4]

The higher water solubility of the cis isomer, despite its lower thermodynamic stability, can be attributed to its higher dipole moment. The alignment of the C-O and C-C bond dipoles in the cis configuration results in a more polar molecule, enhancing its interaction with water. Conversely, the more hydrophobic trans isomer has a higher octanol-water partition coefficient (K_ow_) and sorbs more effectively to activated carbon, a critical consideration for environmental remediation.[4]

Spectroscopic Profile for Structural Elucidation

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of (4-Methylcyclohexyl)methanol, and for distinguishing between its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for identifying the presence of both cis and trans isomers in a sample. Key diagnostic signals arise from the methyl (-CH₃) and hydroxymethyl (-CH₂OH) protons.

  • ¹H NMR: Experimental data shows two distinct sets of doublets for these key groups, confirming an isomeric mixture.[4]

    • Methyl Protons (-CH₃): Doublets are observed around δ 0.92 ppm and δ 0.89 ppm . The difference in chemical shift is due to the magnetic anisotropy of the cyclohexane ring, which shields the axial and equatorial protons to different extents.

    • Hydroxymethyl Protons (-CH₂OH): Doublets appear further downfield around δ 3.55 ppm and δ 3.45 ppm due to the deshielding effect of the adjacent oxygen atom.[4]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features characteristic of an alcohol and a saturated hydrocarbon.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group.

  • C-H Stretch: Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the cyclohexane and methyl groups.

  • C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region will indicate the C-O single bond stretch of the primary alcohol.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion ([M]⁺) peak at m/z = 128 may be observed, though it might be weak for primary alcohols. The fragmentation pattern is key to identification.

  • Loss of Water: A prominent peak at m/z = 110 ([M-18]⁺) is expected, resulting from the facile loss of a water molecule.

  • Loss of Hydroxymethyl Group: Cleavage of the C-C bond adjacent to the oxygen can lead to the loss of a ·CH₂OH radical, giving a peak at m/z = 97 ([M-31]⁺).

  • Ring Fragmentation: The cyclohexane ring can undergo various fragmentation pathways, leading to a complex series of peaks in the lower mass region, often with characteristic clusters separated by 14 mass units (-CH₂-).

Analytical Methodologies

Quantitative analysis, particularly in environmental samples, requires a robust and sensitive method capable of separating the isomers. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard.

workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s0 Aqueous Sample (e.g., River Water) s1 Heated Purge-and-Trap s0->s1 Volatiles transferred to trap s2 Thermal Desorption into GC Inlet s1->s2 s3 Chromatographic Separation (Capillary Column) s2->s3 s4 Elution & Ionization (EI) s3->s4 trans-isomer elutes first s5 Mass Analysis (Quadrupole) s4->s5 s6 Quantification using Selected Ion Monitoring (SIM) s5->s6 s7 Isomer Concentration Report s6->s7

Caption: Workflow for GC-MS analysis of (4-Methylcyclohexyl)methanol.

Protocol: Isomer-Specific Analysis of (4-Methylcyclohexyl)methanol in Water by GC-MS

This protocol is based on the methodology developed for analyzing environmental water samples.[5] The causality for this choice is its high sensitivity and specificity, which is crucial for detecting low concentrations (μg/L) post-spill.

  • Sample Preparation (Purge-and-Trap):

    • Place a precise volume (e.g., 25 mL) of the aqueous sample into a sparging vessel.

    • Heat the sample (e.g., to 45°C) to increase the volatility of the analytes.

    • Purge the sample with an inert gas (e.g., helium) for a set time (e.g., 11 minutes). The gas strips the volatile (4-Methylcyclohexyl)methanol from the water.

    • The gas stream is passed through an adsorbent trap (e.g., Tenax), which captures the analytes while allowing the purge gas and water vapor to pass through. This step concentrates the analyte, dramatically increasing method sensitivity.

  • GC-MS Analysis:

    • Desorption: Rapidly heat the trap to thermally desorb the trapped analytes onto the GC column.

    • Injection: Use a splitless injection mode to ensure quantitative transfer of the analyte to the column.

    • Column: Employ a non-polar or mid-polarity capillary column (e.g., a DB-5ms or equivalent) to separate the isomers based on their boiling points and interaction with the stationary phase. The less polar trans-isomer typically has a lower retention time and elutes first.[5]

    • Temperature Program: Start at a low temperature (e.g., 40°C) and ramp to a high temperature (e.g., 250°C) to ensure good separation and elution of the analytes.

    • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. For high sensitivity and specificity, use Selected Ion Monitoring (SIM), targeting characteristic ions such as m/z 110 and 97.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of known concentrations of a certified cis/trans mixture.

    • Process the standards using the same purge-and-trap GC-MS method.

    • Construct a calibration curve for each isomer by plotting peak area against concentration.

    • Determine the concentration in unknown samples by comparing their peak areas to the calibration curve.

Chemical Reactivity and Synthetic Applications

As a primary alcohol, (4-Methylcyclohexyl)methanol undergoes reactions typical of its class, making it a potentially useful building block in organic synthesis.

reactions start (4-Methylcyclohexyl)methanol aldehyde (4-Methylcyclohexyl)carbaldehyde start->aldehyde Selective Oxidation (e.g., TEMPO/Bleach) ester (4-Methylcyclohexyl)methyl acetate start->ester Fischer Esterification (Acetic Acid, H⁺ cat.)

Caption: Key synthetic transformations of (4-Methylcyclohexyl)methanol.

Protocol 1: Selective Oxidation to (4-Methylcyclohexyl)carbaldehyde

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a cornerstone of organic synthesis. A TEMPO-catalyzed oxidation is an excellent choice due to its high selectivity and use of inexpensive, environmentally benign reagents.[6][7]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (4-Methylcyclohexyl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, ~1-5 mol%).

  • Reaction Initiation: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (bleach, ~1.1 eq), the terminal oxidant, while stirring vigorously to ensure good mixing between the organic and aqueous phases. The presence of a phase-transfer catalyst can be beneficial.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess oxidant. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the aldehyde by silica gel chromatography or distillation if necessary.

Protocol 2: Esterification via Fischer Esterification

This classic acid-catalyzed reaction is an equilibrium process used to form esters.[8]

  • Setup: Combine (4-Methylcyclohexyl)methanol (1.0 eq) with an excess of a carboxylic acid (e.g., 3-5 eq of acetic acid) in a round-bottom flask. Using the carboxylic acid as the solvent helps drive the equilibrium toward the product.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise.[9]

  • Reaction: Heat the mixture to reflux for several hours. The progress can be monitored by TLC or GC.

  • Workup: After cooling, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the desired ester into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting ester can be purified by distillation.

Biological Activity and Mechanism of Action

(4-Methylcyclohexyl)methanol is not biologically inert. Its effects are largely attributed to its amphiphilic nature, allowing it to act as a hydrotrope.[3]

Hydrotropic Mechanism

Hydrotropes are compounds that, at high concentrations, enhance the aqueous solubility of poorly soluble substances.[10] Unlike surfactants, which form well-defined micelles, the amphiphilic character of (4-Methylcyclohexyl)methanol (a nonpolar cyclohexane ring and a polar hydroxymethyl group) is not sufficient for such organized structures.[11]

The proposed mechanism involves a less-ordered self-aggregation of hydrotrope molecules. These aggregates create microenvironments where nonpolar solutes can partition, effectively shielding them from the bulk aqueous phase. This interaction is driven by weak intermolecular forces, such as van der Waals interactions between the nonpolar regions of the hydrotrope and the solute.[10] This ability to solubilize hydrophobic compounds and interact with proteins is central to its industrial application as a flotation agent and its biological effects.[2][3]

hydrotrope cluster_water Aqueous Environment drug Hydrophobic Solute h2 MCHM h1 MCHM h3 MCHM h4 MCHM h5 MCHM caption Conceptual model of hydrotropic action.

Caption: MCHM molecules form aggregates around a solute.

Toxicological Profile

Toxicological studies indicate that (4-Methylcyclohexyl)methanol has moderate acute toxicity. It is classified as a skin and eye irritant.[1] In vivo studies using model organisms like Xenopus embryos have shown that exposure can negatively impact viability and normal development.[12] Mechanistic studies suggest that its toxicity may be linked to the generation of reactive oxygen species (ROS) and disruption of intracellular metal ion homeostasis.[12] Furthermore, its metabolites, such as 4-methylcyclohexane carboxylic acid, may exhibit different and potentially greater toxicity than the parent compound.[2]

Safety and Handling

As a laboratory chemical, (4-Methylcyclohexyl)methanol requires careful handling.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition.[2]

  • Spill Response: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Prevent entry into waterways.

  • First Aid:

    • Skin Contact: Immediately wash with soap and water.

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

References

  • PubChem. (n.d.). 4-Methylcyclohexanemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • Phetxumphou, K., et al. (2017). Degradation of Crude 4-MCHM (4-Methylcyclohexanemethanol) in Sediments from Elk River, West Virginia. ResearchGate. Retrieved from [Link]

  • Perfetto, M., et al. (2020). 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. PubMed Central. Retrieved from [Link]

  • Luttrell, W. (2015). 4-Methylcyclohexane methanol (MCHM). ACS Chemical Health & Safety. Retrieved from [Link]

  • Dietrich, A. M., et al. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Wang, J., et al. (2015). Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening. NIH National Library of Medicine. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Vljevski, M., et al. (2016). Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay. PubMed Central. Retrieved from [Link]

  • Kumar, S., & Aswal, V. K. (2011). Effect of Hydrotropes on Solution Behavior of Amphiphiles. ResearchGate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Pfitzner-Moffatt Oxidation. Retrieved from [Link]

  • Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. USGS Publications Warehouse. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Selective Oxidation of Primary Alcohols to Aldehydes using Iodosobenzene Diacetate and TEMPO. Retrieved from [Link]

  • Neudoerffer, T., et al. (2018). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect. Retrieved from [Link]

  • Dixit, C., et al. (2023). HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

Sources

Exploratory

Physical properties of (4-Methylcyclohexyl)methanol

Chemical Identity & Stereochemical Complexity[1][2][3] (4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol serving as a critical amphiphilic building block in organic synthesis and industrial sur...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Stereochemical Complexity[1][2][3]

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol serving as a critical amphiphilic building block in organic synthesis and industrial surfactant applications.[1][2] Unlike simple aliphatic alcohols, MCHM possesses a cyclohexane core that introduces stereochemical rigidity, resulting in distinct cis and trans diastereomers with divergent physicochemical behaviors.[1][2]

Core Identifiers
PropertyData
IUPAC Name (4-Methylcyclohexyl)methanol
Common Name MCHM, Hexahydro-p-tolyl-carbinol
CAS Number (Mix) 34885-03-5
CAS (Trans) 105-08-8 (Note: Often conflated with dimethanol; verify specific isomer entries)
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
SMILES CC1CCC(CO)CC1
Stereoisomerism: The Critical Variable

Commercial MCHM is invariably a mixture of cis and trans isomers.[1][3] Understanding the ratio and properties of these isomers is non-negotiable for reproducible experimental results, particularly in partition coefficient (LogP) studies and receptor binding assays.[1]

  • Trans-MCHM: The hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups are on opposite sides of the ring plane.[1][3] In the lowest energy chair conformation, both substituents occupy equatorial positions, making this isomer thermodynamically more stable and more lipophilic.[1]

  • Cis-MCHM: The substituents are on the same side.[1][2][3] One group must occupy an axial position while the other is equatorial , creating higher steric strain and slightly higher polarity.[1][2]

Figure 1: Stereochemical relationships and chromatographic separation logic for MCHM isomers.[1]

Physicochemical Properties[1][2][3][5][6][7][8][9][10][11][12][13]

The following data represents the pure substance. Note the deviation in properties between isomers, which is often obscured in "average" mixture data provided on Safety Data Sheets (SDS).

Thermodynamic & Transport Data
PropertyValue (Mixture/Average)Isomer Specific Notes
Boiling Point 203.7°C (760 mmHg)Trans isomer generally boils slightly lower than cis due to lower polarity.[1][2]
Melting Point -12°C to -9.2°CCis isomer MP cited at -9.2°C.
Density 0.9074 g/cm³ (20°C)-
Vapor Pressure ~0.06 mmHg (25°C)Low volatility, but sufficient for odor detection.[1][2]
Refractive Index

= 1.4617
-
Flash Point 80°C - 113°CDependent on purity and method (Closed Cup).[1][2]
Solubility & Partitioning (Bioavailability Metrics)

For drug development, the LogP and Water Solubility are the most critical parameters.[1] MCHM behaves as a hydrotrope—a compound that improves the solubility of hydrophobic agents in aqueous solutions.[1][2]

ParameterCis-IsomerTrans-IsomerImplication
LogP (

)
2.352.46Trans is ~30% more lipophilic; higher affinity for lipid bilayers.[1][2]
Water Solubility (23°C) ~2700 mg/L~1300 mg/LCis is significantly more water-soluble.[1][2]
Odor Threshold High (Weak odor)~0.06 ppb (Strong Licorice)Trans isomer is the primary olfactory agent.[1][2]

Field Insight: When extracting MCHM from aqueous reaction mixtures, standard organic solvents (DCM, Ethyl Acetate) will extract the trans isomer more efficiently than the cis isomer.[1] Multiple extractions are required to maintain the isomeric ratio of the starting material.[1]

Spectroscopic Characterization

Accurate identification requires distinguishing the isomers via NMR.[1][2] The rigidity of the cyclohexane ring causes distinct chemical shifts for the hydroxymethyl protons.

1H-NMR Diagnostic Peaks (CDCl₃, 300 MHz)
  • Methyl Group (-CH₃): Doublets appearing at δ 0.89 - 0.92 ppm .[1][2][4]

  • Hydroxymethyl Group (-CH₂-OH): Distinct doublets in the δ 3.45 - 3.55 ppm range.[1][2][4]

    • Differentiation: The cis and trans isomers exhibit different coupling constants (

      
       values) and slight shift differences due to the axial vs. equatorial environment of the hydroxymethyl group.[1]
      
    • Purity Check: In a mixture, you will see two sets of doublets in the 3.4-3.6 ppm region.[1] Integration of these peaks allows for rapid calculation of the cis:trans ratio.[1]

Experimental Protocols

Protocol A: Synthesis via Reduction (Lab Scale)

This protocol describes the conversion of 4-methylcyclohexanecarboxylic acid (or ester) to MCHM.[1][2] This is a standard route for generating the alcohol scaffold.[1][2]

Reagents:

  • Methyl 4-methylcyclohexanecarboxylate (Mix of isomers)[1][2][3][5]

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv)[1][2]

  • Tetrahydrofuran (THF), anhydrous[2]

  • Sodium Sulfate (Na₂SO₄)[2]

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.[1][2]

  • Addition: Add Methyl 4-methylcyclohexanecarboxylate dropwise over 30 minutes. Maintain temperature <5°C to prevent runaway exotherms.[1][2]

  • Reaction: Warm to room temperature and reflux for 2-4 hours. Monitor by TLC (Stain: KMnO₄ or Vanillin; MCHM is not UV active).[1][2]

  • Quench (Fieser Method): Cool to 0°C. Cautiously add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH₄ in grams.
  • Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Yield: Expect >90% conversion to a clear, colorless oil.[1][2]

Protocol B: Isomeric Enrichment (Flash Chromatography)

Separating the isomers is difficult due to similar polarity but can be achieved with high-performance silica columns.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).[1][2]

  • Elution:

    • Trans-MCHM: Elutes first (Less polar).

    • Cis-MCHM: Elutes second (More polar).

  • Validation: Check fractions via GC-MS or H-NMR.

Applications in Drug Development[1]

While historically known as a coal flotation reagent (frother), MCHM is a valuable chiral scaffold in medicinal chemistry.[1][2]

  • Spacer/Linker: The 1,4-disubstituted cyclohexane ring provides a rigid, defined distance (~5-6 Å) between pharmacophores, unlike flexible alkyl chains.[1][2] This is used to probe spatial requirements in receptor binding pockets.[1][2]

  • Bioisostere: The 4-methylcyclohexyl group serves as a lipophilic bulk replacement for phenyl or tert-butyl groups, often improving metabolic stability by blocking oxidation sites.[1][2]

  • Metabolic Pathway: MCHM is metabolized to 4-methylcyclohexanecarboxylic acid (a naphthenic acid).[1][2][3] This oxidative liability should be considered when designing drugs with this moiety.[1][2]

Figure 2: Primary metabolic pathway of MCHM in mammalian systems.[1]

Safety & Handling (GHS)[1][2]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2][3]

  • Handling: Use chemical resistant gloves (Nitrile).[1][2] The trans isomer has a potent odor; use in a fume hood to avoid olfactory fatigue or facility contamination.[1][2]

References

  • National Toxicology Program (NTP). (2020).[1][2] Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol. National Institutes of Health.[1][2] Link[1][2]

  • Dietrich, A. M., et al. (2015).[1][2][4] "Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol." Environmental Science & Technology Letters, 2(4), 37-42.[1][2] Link[1][2]

  • Foreman, W. T., et al. (2015).[1][2] "Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples." Chemosphere, 131, 217-224.[1][2] Link[1][2]

  • PubChem. (2023).[1][2] Compound Summary: (4-Methylcyclohexyl)methanol.[1][2][6][3][7][8][9] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Gallagher, D. L., et al. (2015).[1][2] "Physicochemical Parameters for (4-Methylcyclohexyl)methanol." ResearchGate.[1][2] Link

Sources

Foundational

Technical Guide: Stereochemical &amp; Functional Analysis of (4-Methylcyclohexyl)methanol Isomers

The following technical guide provides an in-depth analysis of (4-Methylcyclohexyl)methanol (MCHM) isomers, designed for researchers and drug development professionals. Executive Summary (4-Methylcyclohexyl)methanol (MCH...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (4-Methylcyclohexyl)methanol (MCHM) isomers, designed for researchers and drug development professionals.

Executive Summary

(4-Methylcyclohexyl)methanol (MCHM) is a saturated cyclic primary alcohol utilized primarily as an industrial frothing agent and increasingly as a scaffold in medicinal chemistry.[1][2] Its physicochemical behavior and biological activity are strictly governed by its stereochemistry.[1][2] The compound exists as two geometric isomers: cis and trans .[3][4][5]

This guide dissects the structural divergence between these isomers, providing validated analytical protocols, separation methodologies, and toxicological profiles.[2] The distinction is critical: the trans isomer exhibits higher lipophilicity and distinct olfactory properties ("licorice"), while the cis isomer displays higher aqueous solubility and polarity.[2]

Stereochemical Fundamentals & Conformational Analysis

The core structural difference lies in the relative orientation of the methyl group at C4 and the hydroxymethyl group at C1 on the cyclohexane ring.[2]

Thermodynamic Stability (Chair Conformations)

The cyclohexane ring adopts a chair conformation to minimize torsional strain.[2] The stability of MCHM isomers is dictated by the A-values (conformational free energy) of the substituents:

  • Methyl (-CH₃): ~1.70 kcal/mol[1][2]

  • Hydroxymethyl (-CH₂OH): ~1.65 kcal/mol[1][2]

Because the A-values are nearly identical, the thermodynamic preference is driven by the ability to place both groups in the equatorial position.[2]

  • Trans-Isomer (1,4-diequatorial): The most stable conformer.[1][2] Both the C1-CH₂OH and C4-CH₃ groups occupy equatorial positions (e,e).[1][2] This minimizes 1,3-diaxial interactions.[1][2]

  • Cis-Isomer (1,4-equatorial/axial): One substituent must be axial while the other is equatorial (e,a or a,e).[2] Due to the similar A-values, these two chair forms exist in a rapid equilibrium, though the form with the slightly bulkier methyl group in the equatorial position is marginally favored.[2]

Visualization of Conformational Landscape

The following diagram illustrates the energy relationship between the isomers.

MCHM_Conformations Figure 1: Conformational energy landscape of MCHM. The Trans (e,e) conformation represents the global minimum. cluster_trans Trans-Isomer (Thermodynamic Product) cluster_cis Cis-Isomer (Kinetic/Mixed) Trans_EE Conformer A (e,e) Most Stable Trans_AA Conformer B (a,a) High Energy Trans_EE->Trans_AA Ring Flip (Unfavorable) Cis_EA Conformer C (Me-e, CH2OH-a) Trans_EE->Cis_EA Chemical Isomerization (Requires Bond Breaking) Cis_AE Conformer D (Me-a, CH2OH-e) Cis_EA->Cis_AE Ring Flip (Rapid Equilibrium)

[2]

Physicochemical Profiling

The structural differences translate into distinct physical properties.[2][3][5] The cis isomer's net dipole moment (due to the angular vector of the two polar groups) leads to higher polarity compared to the more symmetrical trans isomer.[2]

Table 1: Comparative Properties of MCHM Isomers

PropertyTrans-4-MCHMCis-4-MCHMCausality
Boiling Point 224.0 °C233.4 °CCis has a larger net dipole moment, increasing intermolecular forces.[1][2]
Water Solubility ~2020 mg/L~2250 mg/LHigher polarity of cis facilitates hydrogen bonding with water.[1][2]
Log Kow 2.462.35Trans is more lipophilic (better packing, less polar surface area).[1][2]
Odor Strong "Licorice"Mild / Mint-likeStereospecific binding to olfactory receptors.[1][2]
Odor Threshold 0.06 ppb (Air)Significantly higherTrans is the primary odorant in crude mixtures.[2]

Data aggregated from NTP Technical Reports and ES&T Letters [1, 2].

Analytical Characterization

Distinguishing the isomers requires high-resolution chromatography or spectroscopy.[1][2] Standard HPLC and GC methods separate them effectively.[1][2]

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: Non-polar capillary column (e.g., DB-5 or HP-5).[1][2]

  • Elution Order: The trans isomer elutes first , followed by the cis isomer.[2]

  • Mechanism: Despite the cis isomer having a higher boiling point, the trans isomer's lower polarity and shape often result in lower retention on non-polar stationary phases in this specific system [1].[2]

Nuclear Magnetic Resonance (¹H NMR)

Proton NMR provides definitive structural assignment based on chemical shifts of the hydroxymethyl protons and the methyl group.[2]

  • Solvent: CDCl₃

  • Diagnostic Signals:

    • Hydroxymethyl Protons (-CH₂OH): Appear as doublets around 3.45–3.55 ppm .[1][2][6][7] The specific chemical shift varies slightly, but the cis isomer (axial CH₂OH context) and trans isomer (equatorial CH₂OH context) show distinct coupling constants (

      
      ) due to the Karplus relationship.[2]
      
    • Methyl Protons (-CH₃): Doublets around 0.89–0.92 ppm .[1][2][6][7]

  • Differentiation: In a mixture, two distinct sets of doublets are visible.[1][2] The trans isomer (major component in thermodynamic mixtures) typically shows the methyl doublet slightly upfield compared to the cis form [3].[2]

Synthesis & Separation Protocols

For drug development applications requiring enantiopure or diastereomerically pure starting materials, the following protocols are recommended.

Synthesis: Reduction of Ethyl 4-Methylcyclohexanecarboxylate

This method reduces the ester functionality to the primary alcohol while retaining the ring stereochemistry.[2]

Reagents: Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF).[1][2]

Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF (0.5 M concentration relative to substrate).[1][2]

  • Activation: Cool to 0°C. Carefully add LiAlH₄ (1.5 equivalents) pellets or solution.

  • Addition: Add Ethyl 4-methylcyclohexanecarboxylate dropwise. Note: Commercial ester is often a cis/trans mixture.[2]

  • Reaction: Warm to room temperature and reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Isolation: Filter the white precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo.

Separation: Fractional Distillation

Due to the ~9°C difference in boiling points, fractional distillation is the most scalable separation method.[2]

  • Apparatus: Vacuum distillation setup with a Vigreux column (minimum 20cm effective height).

  • Pressure: Reduced pressure (e.g., 10-20 mmHg) is required to prevent thermal degradation.[1][2]

  • Fraction 1 (Lower BP): Enriched Trans -isomer.[1][2]

  • Fraction 2 (Higher BP): Enriched Cis -isomer.[1][2]

Workflow Visualization

Separation_Workflow Figure 2: Purification workflow for isolating MCHM isomers. Start Crude MCHM Mixture (Cis/Trans) Distillation Vacuum Fractional Distillation (Vigreux Column) Start->Distillation Fraction1 Fraction 1: Trans-MCHM (Lower BP: ~224°C) Distillation->Fraction1 First Cut Fraction2 Fraction 2: Cis-MCHM (Higher BP: ~233°C) Distillation->Fraction2 Second Cut Analysis Validation via GC-MS (Trans elutes first) Fraction1->Analysis Fraction2->Analysis

Toxicological Context & Safety

The distinction between isomers became globally relevant following the 2014 Elk River chemical spill.[2] While MCHM is considered a moderate skin and eye irritant, the isomers interact differently with biological and environmental systems.

  • Activated Carbon Filtration: The trans isomer binds more strongly to activated carbon filters than the cis isomer.[2] This means that in water treatment scenarios, the cis isomer is more likely to break through filtration systems first [1].[2]

  • Toxicity: National Toxicology Program (NTP) studies on rats (prenatal developmental toxicity) indicated that MCHM mixtures induced minimal adverse effects at low doses, with a NOEL (No-Observed-Effect Level) of 50 mg/kg for maternal toxicity.[1][2] However, the distinct solubility profiles suggest that the cis isomer has a higher potential for aqueous mobility and bioavailability [4].[2]

References

  • Dietrich, A. M., et al. (2015).[1][2][8] "Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill." Environmental Science & Technology Letters, 2(4), 323-327.[1][2] Link[1][2]

  • Foreman, W. T., et al. (2015).[1][2][8] "Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill." Chemosphere, 131, 217-224.[1][2][8] Link

  • PubChem. (n.d.).[1][2] "4-Methylcyclohexanemethanol Compound Summary." National Library of Medicine.[1][2] Link[1][2]

  • National Toxicology Program (NTP). (2016).[1][2] "West Virginia Chemical Spill: 5-Day Oral Gavage Studies." National Institute of Environmental Health Sciences.[1][2] Link

Sources

Exploratory

Solubility of (4-Methylcyclohexyl)methanol in water and organic solvents

An In-Depth Technical Guide to the Solubility of (4-Methylcyclohexyl)methanol Authored by: Gemini, Senior Application Scientist Abstract (4-Methylcyclohexyl)methanol, a saturated alicyclic primary alcohol, is a compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (4-Methylcyclohexyl)methanol

Authored by: Gemini, Senior Application Scientist

Abstract

(4-Methylcyclohexyl)methanol, a saturated alicyclic primary alcohol, is a compound of significant industrial interest, notably as a frothing agent in coal processing. A thorough understanding of its solubility characteristics in both aqueous and organic media is paramount for its effective application, environmental fate assessment, and in the development of related chemical processes. This guide provides a comprehensive analysis of the solubility of (4-Methylcyclohexyl)methanol, synthesizing experimental data with theoretical principles to offer a holistic view for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the molecular determinants of its solubility, the influence of isomerism, and provide standardized protocols for its empirical assessment.

Introduction to (4-Methylcyclohexyl)methanol

(4-Methylcyclohexyl)methanol (MCHM) is an organic compound with the chemical formula C8H16O.[1][2] Structurally, it consists of a cyclohexane ring substituted with a methyl group and a hydroxymethyl group at positions 1 and 4. This compound exists as two stereoisomers: cis and trans, depending on the spatial orientation of the two substituent groups relative to the cyclohexane ring.[1] Commercial MCHM is typically a mixture of these isomers.[1]

It is a colorless oil with a characteristic faint mint-like or licorice-like odor, the latter being more associated with the trans isomer.[1][3] As a higher alcohol with eight carbon atoms, its solubility is governed by the interplay between its polar hydroxyl group and its non-polar alicyclic hydrocarbon body. This dual nature dictates its interaction with various solvents, a critical aspect for its industrial applications and environmental considerations.[1]

Physicochemical Properties

A foundational understanding of MCHM's physical properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C8H16O[1][3]
Molecular Weight 128.21 g/mol [3]
Appearance Colorless liquid[1]
Density 0.9074 g/cm³[1][3]
Boiling Point 202 - 203.7 °C[1][3]
Flash Point 80 °C[1]
Log Kₒw (Octanol-Water Partition Coefficient) 2.55 (Estimated)[3]

Aqueous Solubility of (4-Methylcyclohexyl)methanol

The solubility of MCHM in water is limited, a characteristic feature of alcohols with a carbon chain of this length.[1] The polar hydroxyl (-OH) group is capable of hydrogen bonding with water molecules, which promotes solubility. However, the large, non-polar methylcyclohexyl group is hydrophobic and disrupts the hydrogen-bonding network of water, which disfavors solubility. The balance between these opposing factors results in what is classified as slight or low solubility.[1][2]

Quantitative Solubility Data

Several studies have quantified the aqueous solubility of MCHM, with results showing a slight dependence on temperature.

TemperatureTotal MCHM Solubility (mg/L)Citation
25 °C2,024 (Estimated)[3]
23 °C2,250 ± 50[4][5]
4 °C2,430 ± 64[4][5]

Interestingly, the data indicates that the solubility of MCHM is slightly higher at 4 °C than at 23 °C, a phenomenon that can occur with some organic liquids in water.[4][5]

The Influence of Isomerism on Aqueous Solubility

The stereochemistry of MCHM plays a crucial role in its physical properties, including solubility. Experimental data has demonstrated that the cis isomer is more water-soluble than the trans isomer.[4][5] At 23 °C and a mole fraction of 0.5, the solubility of the cis isomer is 34% higher than that of the trans isomer.[4][5] This difference is consistent with the lower octanol-water partition coefficient (Kₒw) of the cis isomer and is supported by computational models showing a larger solvated dipole moment for the cis form.[4] This increased polarity of the cis isomer allows for more favorable interactions with polar water molecules.

Solubility in Organic Solvents

In contrast to its limited solubility in water, MCHM is highly soluble in many organic solvents.[1][6] This behavior is predicted by the "like dissolves like" principle of solubility. The substantial non-polar hydrocarbon portion of the MCHM molecule facilitates strong van der Waals (London dispersion) forces with non-polar and moderately polar organic solvents.

  • Alcohols (e.g., Ethanol, Isopropanol): MCHM is expected to be fully miscible due to the ability of both solute and solvent to engage in hydrogen bonding, in addition to compatible non-polar interactions.

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran): High solubility is anticipated due to dipole-dipole interactions and the compatibility of the hydrocarbon structures.

  • Ketones (e.g., Acetone, Methyl Ethyl Ketone): Strong solubility is expected, driven by dipole-dipole interactions between the MCHM hydroxyl group and the ketone's carbonyl group.

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene): High solubility is predicted due to the dominance of London dispersion forces between the large non-polar structures of both MCHM and the solvent.

  • Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Good solubility is expected as the large non-polar character of MCHM allows for favorable dispersion forces with these non-polar solvents.

Molecular Interactions and Solubility Principles

The solubility profile of MCHM is a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent.

G cluster_MCHM MCHM Molecule cluster_Solvents Solvent Interactions MCHM (4-Methylcyclohexyl)methanol Hydrophilic Hydrophilic Head (-CH₂OH group) MCHM->Hydrophilic Polar part Hydrophobic Hydrophobic Tail (Methylcyclohexyl group) MCHM->Hydrophobic Non-polar part Water Water (Polar) Hydrophilic->Water Hydrogen Bonding (Leads to slight solubility) Organic Organic Solvent (Non-polar) Hydrophilic->Organic Dipole/Dispersion Forces (Contributes to solubility) Hydrophobic->Water Unfavorable Interaction (Limits solubility) Hydrophobic->Organic Dispersion Forces (Leads to high solubility)

Caption: Intermolecular forces governing MCHM solubility.

  • With Water: The primary interaction is hydrogen bonding between the MCHM's hydroxyl group and water molecules. However, the large hydrophobic tail disrupts water's structure, making the overall dissolution process only moderately favorable.

  • With Organic Solvents: The dominant interactions are London dispersion forces between the large hydrocarbon tail of MCHM and the organic solvent molecules. For polar organic solvents, dipole-dipole interactions and hydrogen bonding (if the solvent is protic) also contribute significantly.

Standard Protocol for Experimental Solubility Determination

For researchers needing to quantify the solubility of MCHM in a specific solvent system, the following protocol outlines a standard isothermal shake-flask method. This method is a self-validating system as equilibrium is approached from both undersaturated and oversaturated conditions.

G start Start prep Prepare Solvent & MCHM start->prep undersat Approach 1: Undersaturation (Add MCHM to solvent) prep->undersat oversat Approach 2: Oversaturation (Add solvent to MCHM) prep->oversat equilibrate Equilibrate both systems (Constant temp, continuous agitation) undersat->equilibrate oversat->equilibrate separate Phase Separation (Centrifugation or settling) equilibrate->separate sample Sample aqueous/solvent phase separate->sample analyze Quantify MCHM Concentration (e.g., GC-MS, HPLC) sample->analyze end Determine Solubility analyze->end

Caption: Workflow for solubility determination.

Methodology
  • Preparation: Prepare several vials with a known volume of the desired solvent (e.g., ultrapure water). Maintain all materials at a constant, recorded temperature (e.g., 25 °C ± 0.5 °C) in a water bath or incubator.

  • Equilibrium Approach from Undersaturation: To a set of vials, add progressively larger, known amounts of MCHM. Ensure the amounts span the expected solubility limit.

  • Equilibrium Approach from Oversaturation: To a separate set of vials, add an excess of MCHM to ensure a second phase is present.

  • Equilibration: Seal all vials and agitate them (e.g., on a shaker table or rotator) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system's kinetics will determine the exact time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow for phase separation. Centrifugation at the same temperature is highly recommended to ensure complete separation of any micro-emulsions.

  • Sampling: Carefully extract an aliquot from the clear, saturated solvent phase, taking extreme care not to disturb the undissolved MCHM phase.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of MCHM using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), which can also distinguish between isomers.[7]

  • Validation: The calculated solubility from both the undersaturated and oversaturated approaches should converge to the same value, confirming that a true equilibrium was reached.

Conclusion

The solubility of (4-Methylcyclohexyl)methanol is a classic example of how molecular structure dictates physical properties. It is characterized by:

  • Low to slight solubility in water (approx. 2.25 g/L at 23 °C) , driven by a balance between its hydrophilic hydroxyl group and its dominant hydrophobic hydrocarbon structure.

  • Higher solubility of the cis isomer in water compared to the trans isomer, attributed to its greater polarity.

  • High solubility in a wide range of organic solvents , a consequence of favorable "like-dissolves-like" interactions.

This detailed understanding is crucial for optimizing industrial processes, predicting environmental distribution, and guiding the formulation of products containing this versatile alicyclic alcohol.

References

  • National Toxicology Program. (2018). Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) and Crude 4-Methylcyclohexanemethanol Administered Topically to Female BALB/c Mice. National Center for Biotechnology Information. [Link]

  • Phetxumphou, K., & Wammer, K. H. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. Environmental Science & Technology Letters, 2(4), 125–129. [Link]

  • Scribd. Solubility of Alcohols in Wate1.DocxDD. [Link]

  • Reddit. (2014). 4-Methylcyclohexane methanol?. r/chemistry. [Link]

  • Wikipedia. 4-Methylcyclohexanemethanol. [Link]

  • ResearchGate. Physicochemical Parameters for (4-Methylcyclohexyl)methanol. [Link]

  • PubChem. 4-Methylcyclohexanemethanol. National Center for Biotechnology Information. [Link]

  • U.S. Geological Survey. (2014). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. USGS Publications Warehouse. [Link]

  • American Chemical Society. (2015). 4-Methylcyclohexane methanol (MCHM). ACS Chemical Health & Safety, 22(1), 42–45. [Link]

  • University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Scribd. Experiment Report 2. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • TCI America. (2014). Material Safety Data Sheet for 4-Methyl-1-cyclohexanemethanol. [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

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Foundational

An In-Depth Technical Guide to the Toxicological Studies of (4-Methylcyclohexyl)methanol (MCHM)

Introduction (4-Methylcyclohexyl)methanol (MCHM) is an alicyclic primary alcohol primarily used as a frothing agent in the coal cleaning industry.[1] Despite its industrial application, MCHM remained largely uncharacteri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Methylcyclohexyl)methanol (MCHM) is an alicyclic primary alcohol primarily used as a frothing agent in the coal cleaning industry.[1] Despite its industrial application, MCHM remained largely uncharacterized from a toxicological perspective until a significant chemical spill in 2014. On January 9, 2014, an estimated 10,000 gallons of a chemical mixture containing crude MCHM leaked into the Elk River in West Virginia, contaminating the drinking water supply for approximately 300,000 residents.[2][3] This event catalyzed a concerted research effort, led by agencies such as the National Toxicology Program (NTP), to thoroughly evaluate the toxicological profile of MCHM and its related compounds.[4]

This guide provides a comprehensive overview of the key toxicological studies conducted on MCHM. It is designed for researchers, scientists, and drug development professionals, offering insights into the experimental designs, key findings, and the rationale behind the toxicological assessment of this compound. We will delve into its toxicokinetics, acute and systemic toxicity, local effects on skin and eyes, genotoxicity, and developmental effects, presenting a holistic view of its hazard profile.

Chemical Properties and Toxicokinetics

A fundamental understanding of a chemical's physical properties and its absorption, distribution, metabolism, and excretion (ADME) profile is paramount to interpreting toxicological data.

Physicochemical Properties: MCHM is a colorless liquid with a characteristic licorice-like odor.[5] It has a molecular weight of 128.21 g/mol , a water solubility of 2,024 mg/L, and an octanol-water partition coefficient (log Kow) of 2.55, suggesting moderate lipophilicity.[5]

Toxicokinetics and Metabolism: There is a lack of specific studies on the absorption, distribution, and excretion of MCHM in experimental animals or humans.[5] However, insights can be drawn from related compounds and in vitro metabolism studies. The metabolism of MCHM is a critical factor in its toxicity, as studies suggest that its metabolites may be more toxic than the parent compound.[6] In vitro studies using rat liver S9 fractions, which contain metabolic enzymes, have shown that MCHM metabolism can lead to the generation of products that induce oxidative stress.[6][7] This is a key mechanistic insight, as oxidative stress is a known pathway for cellular damage. The parent compound, MCHM, appears to induce chemical stress related to membrane transport, while its metabolites are more associated with oxidative and potentially DNA-damaging effects.[6][7]

The primary metabolic pathway is likely oxidation of the primary alcohol group to an aldehyde and then to a carboxylic acid, increasing water solubility and facilitating excretion.

MCHM_Metabolism MCHM (4-Methylcyclohexyl)methanol (MCHM) Metabolite1 Intermediate Aldehyde MCHM->Metabolite1 Oxidation (e.g., ADH) Metabolite2 4-Methylcyclohexanecarboxylic acid (More water-soluble) Metabolite1->Metabolite2 Oxidation (e.g., ALDH) Excretion Urinary Excretion Metabolite2->Excretion

Caption: Simplified proposed metabolic pathway of MCHM.

Acute Toxicity Assessment

Acute toxicity studies are foundational in toxicology, providing data on the intrinsic toxicity of a substance after a single, high-dose exposure. The primary metric derived is the LD50 (Lethal Dose, 50%), the dose estimated to be fatal to 50% of a test population.

Oral Toxicity: Studies in rats have established oral LD50 values for both pure MCHM and the crude MCHM mixture. For pure MCHM, the LD50 was 1,768 mg/kg in male rats and 884 mg/kg in female rats.[5][8] For the crude MCHM mixture, the LD50 values were lower, at 933 mg/kg for males and 707 mg/kg for females, suggesting slightly higher acute toxicity for the mixture.[5] These values classify MCHM as having low to moderate acute oral toxicity.

Dermal Toxicity: The acute dermal toxicity of crude MCHM was evaluated in rats via a single 2,000 mg/kg dose.[5] While this dose did not cause mortality in males, two female rats died, and signs of toxicity included weakness, stumbling, and dermal effects like erythema (redness) and desquamation (skin peeling).[5]

Data Summary: Acute Toxicity
EndpointSpeciesRouteTest SubstanceLD50 ValueReference
Oral LD50 Rat (Male)GavagePure MCHM1,768 mg/kg[5][8]
Oral LD50 Rat (Female)GavagePure MCHM884 mg/kg[5][8]
Oral LD50 Rat (Male)GavageCrude MCHM933 mg/kg[5]
Oral LD50 Rat (Female)GavageCrude MCHM707 mg/kg[5]
Dermal LD50 RatDermalCrude MCHM>2,000 mg/kg[9]

Local Irritation and Sensitization

These studies assess the potential of a chemical to cause local effects at the site of contact, such as skin or eye irritation, or to elicit an allergic (sensitization) response after repeated exposure.

Dermal Irritation: In animal studies, pure MCHM was found to be a skin irritant at concentrations above 20%.[10] Crude MCHM also produced irritation, though it was generally weaker.[10][11] Following the Elk River spill, residents reported skin rashes and itching.[5][10] However, a human patch test involving 206 individuals exposed to crude MCHM concentrations up to 100 ppm for 48 hours found no significant skin reactions, suggesting that at the low concentrations found in tap water, it would not be an irritant for most people.[12]

Ocular Irritation: Studies in rabbits indicated that MCHM can cause moderate eye irritation.[6] This is a common finding for many solvents and alcohols.

Skin Sensitization: Sensitization is an immune-mediated response. The Local Lymph Node Assay (LLNA) in mice is the standard method for assessing this endpoint. Studies using the LLNA found that pure MCHM did not produce sensitization.[10] In contrast, crude MCHM was found to be a weak to moderate skin sensitizer, indicating that a component of the mixture other than MCHM itself is likely responsible for the allergic potential.[10][11]

Genotoxicity and Carcinogenicity

Genotoxicity assays are crucial for identifying chemicals that can damage genetic material (DNA), which can potentially lead to mutations and cancer.

Mutagenicity (Ames Test): The bacterial reverse mutation assay, or Ames test, is a widely used screening test for mutagenic potential.[13] It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. A positive test occurs when the chemical causes a mutation that restores the bacteria's ability to produce histidine and grow in a histidine-free medium. Reports indicate that MCHM did not show significant genotoxicity in the Ames test.[6]

In Vitro Genotoxicity: While the Ames test was negative, other in vitro studies provide a more nuanced picture. Research using human A549 lung cells suggested that MCHM exposure induced biomarkers related to DNA damage.[6][7] Furthermore, the S9-generated metabolites of MCHM seemed to activate DNA damage and repair pathways at higher concentrations.[6] This discrepancy highlights a critical principle in toxicology: the metabolic activation of a parent compound can be a key step in its genotoxic mechanism.

Carcinogenicity: To date, long-term animal bioassays to evaluate the carcinogenic potential of MCHM have not been conducted. Predictive models have suggested that MCHM and its constituents are not carcinogenic.[14]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a self-validating system due to the mandatory inclusion of negative (vehicle) and positive controls. The positive controls are known mutagens that ensure the bacterial strains are responsive and the metabolic activation system (S9) is functional.

  • Strain Preparation: Cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight in nutrient broth.

  • Metabolic Activation: Two sets of experiments are run in parallel: one with and one without an exogenous metabolic activation system (rat liver S9 fraction). This is crucial to detect chemicals that only become mutagenic after being metabolized.

  • Exposure: The test chemical (MCHM) at several dose levels, a positive control, or a negative control (vehicle solvent) is added to test tubes containing the bacterial culture and either the S9 mix or a buffer.

  • Plating: Molten top agar is added to each tube, and the contents are poured onto the surface of minimal glucose agar plates (which lack histidine).

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated and can now grow) on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is significantly higher than the negative control.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_culture Culture & Analysis Bacteria Bacterial Strains (e.g., S. typhimurium) Incubate_S9_plus Incubate: Bacteria + MCHM + S9 Bacteria->Incubate_S9_plus Incubate_S9_minus Incubate: Bacteria + MCHM - S9 Bacteria->Incubate_S9_minus S9 Metabolic Activation (S9 Liver Extract) S9->Incubate_S9_plus TestChem Test Chemical (MCHM) + Controls TestChem->Incubate_S9_plus TestChem->Incubate_S9_minus Plate Plate on Histidine-Free Minimal Agar Incubate_S9_plus->Plate Incubate_S9_minus->Plate IncubatePlates Incubate at 37°C (48-72 hours) Plate->IncubatePlates Count Count Revertant Colonies IncubatePlates->Count Analysis Statistical Analysis (Compare to Controls) Count->Analysis

Caption: Workflow for the Ames bacterial reverse mutation assay.

Reproductive and Developmental Toxicity

This area of toxicology investigates the potential for a chemical to interfere with reproductive function or to cause harm to a developing organism.

Prenatal Developmental Toxicity: The National Toxicology Program (NTP) conducted prenatal developmental toxicity studies in Sprague Dawley rats, a standard model for this type of assessment.[15] Pregnant dams were administered MCHM by oral gavage during the critical period of organogenesis.

The key findings were:

  • Maternal Toxicity: No significant maternal toxicity was observed at doses of 150 or 300 mg/kg/day.

  • Fetal Effects: At 300 mg/kg, fetal body weights were reduced by 12%. At the highest dose of 600 mg/kg, there was a significant increase in post-implantation loss (53%) and a 39% reduction in fetal weight.[15]

  • Malformations: Importantly, no MCHM-related external malformations or variations were observed, suggesting that MCHM is not a potent teratogen under these study conditions.[15]

The results indicate that MCHM can induce developmental effects (reduced fetal weight, fetal loss), but primarily at doses that are also approaching maternally toxic levels. The NTP concluded that exposure to MCHM at or below the established screening level of 1 ppm is unlikely to be associated with adverse health effects.[4]

Conclusion and Hazard Characterization

The toxicological evaluation of (4-Methylcyclohexyl)methanol, largely spurred by the 2014 Elk River spill, reveals a compound of low to moderate acute toxicity. The primary hazards identified through extensive study are:

  • Acute Effects: MCHM is slightly to moderately toxic via the oral route.[5][8]

  • Local Effects: It is a skin and eye irritant at high concentrations.[6][10] While pure MCHM is not a skin sensitizer, the crude commercial mixture has shown weak to moderate sensitizing potential.[10][11]

  • Genotoxicity: While negative in the standard Ames test, in vitro data suggests that MCHM or its metabolites may have the potential to cause DNA damage, warranting caution.[6][7]

  • Developmental Toxicity: MCHM can cause adverse developmental outcomes in rats, such as reduced fetal weight, but only at high doses.[15] It does not appear to be a teratogen.[15]

The comprehensive research program undertaken by the NTP and other institutions has provided critical data for risk assessment.[4] These studies have affirmed that the short-term drinking water screening level of 1 ppm, established by the CDC, is protective against the known health effects of MCHM.[4][10] This body of work underscores the importance of rapid and thorough toxicological investigation when industrial chemicals with limited safety data are released into the environment.

References

  • 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. Semantic Scholar.
  • Evaluation of 4-methylcyclohexanemethanol (MCHM) in a combined irritancy and Local Lymph Node Assay (LLNA) in mice.
  • NTP Research Report on the Preliminary Evaluation of 4-Methylcyclohexylmethanol in an In Vitro Human Airway Model.
  • Toxicokinetics of 4-methylanisole and its metabolites in juvenile and adult r
  • The toxicity of crude 4-methylcyclohexanemethanol (MCHM): Review of experimental data and results of predictive models for its constituents and a putative metabolite.
  • NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies).
  • First Aid for 4-Methylcyclohexane Methanol Poisoning. DoveMed.
  • Molecular Analysis of MCHM Toxicity in Zebrafish. Georgia Southern University Commons.
  • Introduction - NTP Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) and Crude 4-Methylcyclohexanemethanol Administered Topically to Female BALB/c Mice.
  • 4-Methylcyclohexanemethanol | C8H16O | CID 118193. PubChem.
  • Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA.
  • Case study: the crude MCHM chemical spill investigation and recovery in West Virginia USA. Royal Society of Chemistry.
  • Understanding the Danger of MCHM – A Coal Cleaning Chemical.
  • Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA.
  • The toxicity of crude 4-methylcyclohexanemethanol (MCHM)
  • West Virginia Chemical Spill.
  • 4-Methylcyclohexane methanol (MCHM). ACS Chemical Health & Safety.
  • 4-Methylcyclohexanemethanol. Wikipedia.
  • Crude 4-methylcyclohexanemethanol (MCHM)
  • Ames Test (Technique to determine mutagenic potential). YouTube.
  • THE ELK RIVER MCHM SPILL: A CASE STUDY ON MANAGING ENVIRONMENTAL RISKS. Virginia Tech.
  • Health Effects for Chemicals in 2014 West Virginia Chemical Release: Crude MCHM Compounds, PPH and DiPPH. Amazon AWS.

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Exploratory

An In-Depth Technical Guide to the Odor Threshold of trans-(4-Methylcyclohexyl)methanol

Introduction: The Olfactory Significance of trans-(4-Methylcyclohexyl)methanol Trans-(4-Methylcyclohexyl)methanol (trans-MCHM) is a saturated alicyclic primary alcohol that, along with its cis-isomer, constitutes a signi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Olfactory Significance of trans-(4-Methylcyclohexyl)methanol

Trans-(4-Methylcyclohexyl)methanol (trans-MCHM) is a saturated alicyclic primary alcohol that, along with its cis-isomer, constitutes a significant component of crude MCHM.[1] This compound gained notoriety following the 2014 Elk River chemical spill in West Virginia, where its presence in the water supply led to widespread reports of a distinct licorice-like odor, even at extremely low concentrations.[1] This incident underscored the critical importance of understanding the odor threshold of chemical contaminants in environmental and public health contexts.

The odor detection threshold is the lowest concentration of a substance that can be perceived by the human sense of smell.[2] For trans-MCHM, this threshold is remarkably low, making it a potent odorant. This technical guide provides a comprehensive overview of the odor threshold of trans-MCHM, detailing the methodologies for its determination, the factors influencing its perception, and the scientific principles that govern its distinct olfactory properties. This document is intended for researchers, environmental scientists, and professionals in the fields of sensory science and drug development who require a deep, technical understanding of this compound's odor characteristics.

Physicochemical Properties and their Influence on Odor Perception

The sensory properties of a molecule are intrinsically linked to its physicochemical characteristics. In the case of trans-(4-Methylcyclohexyl)methanol, its stereochemistry plays a pivotal role in its potent odor.

The Critical Role of Stereochemistry

Trans-MCHM and its cis-isomer have the same molecular formula and connectivity but differ in the spatial arrangement of their methyl and hydroxymethyl groups on the cyclohexane ring.[1] This seemingly subtle difference in three-dimensional structure has a profound impact on their interaction with olfactory receptors in the human nose.[3][4][5] The trans-isomer, with its specific conformation, fits more effectively into the binding sites of olfactory receptors responsible for licorice-like and sweet aromas.[6] This lock-and-key mechanism explains the significantly lower odor threshold of the trans-isomer compared to the cis-isomer.

Volatility and Partitioning Behavior

The volatility of a compound, which is its tendency to vaporize, is a key determinant of its ability to reach the olfactory receptors in the nasal cavity. While both MCHM isomers are volatile, their partitioning behavior between water and air, and their interaction with other matrices, can influence their headspace concentration and, consequently, their perceived odor intensity. The trans-isomer has been shown to have a higher octanol-water partition coefficient (log K_ow) than the cis-isomer, indicating a greater affinity for non-polar environments.[7][8] This can affect its transport and fate in environmental systems and its release from aqueous solutions.

Quantitative Assessment of the Odor Threshold

The determination of an odor threshold is a complex process that combines analytical chemistry with sensory science. The following table summarizes the reported odor threshold values for trans-(4-Methylcyclohexyl)methanol in different media.

Isomer Medium Odor Threshold Concentration Odor Descriptors Reference
trans-(4-Methylcyclohexyl)methanolAir0.060 ppb-v (95% CI: 0.040-0.091)"licorice", "sweet"[9]
trans-(4-Methylcyclohexyl)methanolWater~7 ppb"licorice-like"[10]
cis-(4-Methylcyclohexyl)methanolAir120 ppb-v-[11]

Note: ppb-v refers to parts per billion by volume. The confidence interval (CI) indicates the range within which the true odor threshold is likely to fall.

Methodologies for Odor Threshold Determination

The accurate determination of the odor threshold of trans-MCHM relies on rigorous and standardized methodologies. Two key approaches are Gas Chromatography-Olfactometry (GC-O) for identifying odor-active compounds and sensory analysis using human panelists, often following the ASTM E679-19 standard.[6][7][11]

Gas Chromatography-Olfactometry (GC-O): Isolating the Odor-Active Isomer

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][12][13] This method is instrumental in identifying the specific compounds in a complex mixture that are responsible for its overall aroma.

  • Sample Preparation:

    • For water samples, a purge-and-trap or solid-phase microextraction (SPME) method can be used to extract and concentrate the volatile MCHM isomers.[14]

    • For air samples, collection can be performed using sorbent tubes or specialized gas sampling bags.[2]

    • A known concentration of a reference standard, such as n-butanol, should be prepared for panelist calibration and as a quality control measure.[15]

  • Instrumentation Setup:

    • A gas chromatograph equipped with a capillary column appropriate for the separation of volatile organic compounds is used.

    • The column effluent is split between a conventional detector (e.g., a flame ionization detector or mass spectrometer) and a heated sniffing port where a trained panelist can assess the odor of the eluting compounds.[10]

  • Data Acquisition and Analysis:

    • As the separated compounds elute from the GC column, the panelist records the time and provides a descriptor for any detected odors.

    • The instrumental detector simultaneously provides a chromatogram showing the chemical composition of the sample.

    • By aligning the sensory data with the chromatogram, the odor-active compounds can be identified.

    • For odor threshold determination, a dilution series of the sample is prepared and analyzed by GC-O. The lowest concentration at which the characteristic odor of trans-MCHM is detected by the panelist is recorded.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_system GC System cluster_detection Detection cluster_data_analysis Data Analysis Sample Air or Water Sample Extraction Extraction & Concentration (e.g., SPME, Purge-and-Trap) Sample->Extraction Injector Injector Extraction->Injector GC_Column GC Column Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter Detector Chemical Detector (e.g., MS, FID) Splitter->Detector Sniffing_Port Sniffing Port Splitter->Sniffing_Port Chromatogram Chromatogram Detector->Chromatogram Panelist Human Assessor Sniffing_Port->Panelist Olfactogram Olfactogram (Odor Descriptors) Panelist->Olfactogram Correlation Correlation & Identification Chromatogram->Correlation Olfactogram->Correlation

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Sensory Analysis: The Human Element in Threshold Determination

While GC-O is excellent for identifying odor-active compounds, the determination of a population-based odor threshold requires sensory analysis with a panel of human assessors. The ASTM E679-19 "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits" provides a standardized framework for this process.[11][16]

  • Panelist Selection and Training:

    • Panelists are screened for their sensory acuity and ability to consistently detect and describe odors.[13][17][18][19] Individuals with specific anosmias (smell blindness) or hypersensitivities should be excluded.

    • Training involves familiarization with the odor of trans-MCHM and the testing procedure. Panelists are trained to use a standardized vocabulary to describe their sensory experiences.

  • Sample Preparation and Presentation:

    • A series of dilutions of trans-MCHM in an odor-free medium (e.g., purified water or air) is prepared. The concentrations should increase in a geometric progression (e.g., by a factor of two or three).

    • The samples are presented to the panelists in a forced-choice format. The most common is a "triangle test," where each panelist is presented with three samples, two of which are blanks (the odor-free medium) and one of which contains the odorant. The panelist's task is to identify the "odd" sample.

  • Ascending Concentration Series:

    • The test begins with a concentration that is expected to be below the detection threshold of all panelists.

    • The concentration is gradually increased in subsequent presentations.

    • The individual threshold for each panelist is defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.

  • Calculation of the Best-Estimate Threshold:

    • The group's best-estimate threshold is calculated as the geometric mean of the individual thresholds of all panelists.

ASTM_E679_Workflow cluster_setup Setup cluster_testing_cycle Testing Cycle (per Panelist) cluster_decision_and_calculation Decision & Calculation Prepare_Series Prepare Ascending Concentration Series of trans-MCHM Present_Triangle Present Triangle Test (1 Odorant, 2 Blanks) Prepare_Series->Present_Triangle Select_Panel Select & Train Sensory Panel Select_Panel->Present_Triangle Panelist_Response Panelist Identifies 'Odd' Sample Present_Triangle->Panelist_Response Correct_Identification Correct? Panelist_Response->Correct_Identification Increase_Concentration Increase Concentration for Next Presentation Correct_Identification->Increase_Concentration No Record_Threshold Record Individual Threshold (Geometric Mean of Last Miss and First Hit) Correct_Identification->Record_Threshold Yes Increase_Concentration->Present_Triangle Calculate_Group_Threshold Calculate Group Threshold (Geometric Mean of Individual Thresholds) Record_Threshold->Calculate_Group_Threshold

Caption: ASTM E679-19 Forced-Choice Method.

Factors Influencing Odor Threshold Perception

It is crucial to recognize that the odor threshold is not a fixed physiological constant but can be influenced by several factors.

  • Prior Exposure: Individuals with previous exposure to MCHM have been found to have a lower odor threshold, suggesting a sensitization or learning effect.

  • Age: Some studies indicate that younger individuals may be more sensitive to the odor of trans-MCHM.

  • Individual Variability: There is a significant natural variation in olfactory sensitivity among the general population.

  • Matrix Effects: The medium in which trans-MCHM is present (e.g., air, drinking water, complex mixtures) can affect its volatility and availability to the olfactory receptors, thereby influencing its perceived odor threshold.

Conclusion

The extremely low odor threshold of trans-(4-Methylcyclohexyl)methanol, particularly in comparison to its cis-isomer, highlights the profound impact of molecular stereochemistry on sensory perception. This in-depth guide has detailed the analytical and sensory methodologies required for the accurate determination of its odor threshold, providing a framework for researchers and professionals. A thorough understanding of these principles and protocols is essential for assessing the environmental impact of chemical contaminants, ensuring the safety and quality of drinking water, and advancing our knowledge of the intricate relationship between chemical structure and olfaction.

References

  • ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits, ASTM International, West Conshohocken, PA, 2019. [Link]

  • Dietrich, A. M., et al. (2015). Tale of two isomers: complexities of human odor perception for cis- and trans-4-methylcyclohexane methanol from the chemical spill in West Virginia. Environmental science & technology, 49(5), 2597-2604. [Link]

  • Ficklin, D. L., et al. (2015). Determination of (4-methylcyclohexyl) methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 127, 137-144. [Link]

  • Wikipedia contributors. (2023, December 14). 4-Methylcyclohexanemethanol. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

  • Pino, J. A. (2014). Gas chromatography–olfactometry in food flavor analysis. Food Chemistry, 152, 564-571. [Link]

  • St. Croix Sensory, Inc. (2002). Standardized Odor Measurement Practices for Air Quality Testing. [Link]

  • Wikipedia contributors. (2023, October 29). Odor detection threshold. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

  • Meilgaard, M. C., Civille, G. V., & Carr, B. T. (2007). Sensory evaluation techniques. CRC press. [Link]

  • Dietrich, A. M., et al. (2015). Physicochemical Parameters for (4-Methylcyclohexyl) methanol. ResearchGate. [Link]

  • ASTM International. (2019). E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. [Link]

  • D'Auria, M., & Racioppi, R. (2016). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Molecules, 21(11), 1473. [Link]

  • DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. (2017). DLG. [Link]

  • S.A. (2013). A Method for GC–Olfactometry Panel Training. ResearchGate. [Link]

  • Bentkowski, P. (2013). Isomers and odor or nose as stereochemist. ResearchGate. [Link]

  • Amoore, J. E. (1970). Stereochemical theory of olfaction. Nature, 228(5268), 270-271. [Link]

  • Agriculture Institute. (2023). Qualities of a Good Sensory Panelist: Who Can Participate?. [Link]

  • Luo, Y., et al. (2024). Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes. ResearchGate. [Link]

  • Superpi. (2023). From Flavors to Fragrances: The Role of Stereochemistry. [Link]

  • American Chemical Society. (2015). 4-Methylcyclohexane methanol (MCHM). ACS Chemical Health & Safety. [Link]

  • Franco, L., et al. (2009). Odour character differences for enantiomers correlate with molecular flexibility. Journal of the Royal Society Interface, 6(33), 369-375. [Link]

  • Fiveable. (n.d.). Sensory panel selection and training. Principles of Food Science Class Notes. [Link]

  • DeYonker, N. J., & Alexander, W. A. (2016). Dipole moments of trans-and cis-(4-methylcyclohexyl) methanol (4-MCHM): obtaining the right conformer for the right reason. Physical Chemistry Chemical Physics, 18(27), 17856-17867. [Link]

  • Chiralpedia. (2024). The Chemistry of Taste and Smell: How Chirality Affects Senses. [Link]

  • U.S. Geological Survey. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. [Link]

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Protocols & Analytical Methods

Method

Synthesis of (4-Methylcyclohexyl)methanol from methylcyclohexanecarboxylate ester

Abstract This application note provides a comprehensive, in-depth guide for the synthesis of (4-methylcyclohexyl)methanol from its corresponding ester, methyl (4-methylcyclohexane)carboxylate. The protocol focuses on the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of (4-methylcyclohexyl)methanol from its corresponding ester, methyl (4-methylcyclohexane)carboxylate. The protocol focuses on the robust and widely applicable lithium aluminum hydride (LiAlH₄) reduction method. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed insights into the reaction mechanism, a step-by-step experimental protocol, safety precautions, and analytical characterization of the final product.

Introduction

(4-Methylcyclohexyl)methanol is a valuable alicyclic primary alcohol utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its specific stereoisomers, cis and trans, can impart distinct properties to the final products. The reduction of methyl (4-methylcyclohexane)carboxylate is a common and efficient route to this alcohol. This guide focuses on the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent, to achieve this transformation.

Scientific Principles and Mechanistic Rationale

The reduction of esters to primary alcohols is a cornerstone of organic synthesis. The choice of the reducing agent is paramount for achieving high yields and purity.

Lithium Aluminum Hydride (LiAlH₄) as the Reagent of Choice

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide array of polar multiple bonds, including those in esters, carboxylic acids, and amides.[2][3][4] Its high reactivity allows for the efficient conversion of esters to primary alcohols, a reaction that is not effectively achieved with milder agents like sodium borohydride.[5]

The reaction mechanism involves a two-step process:[5]

  • Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to yield an aldehyde.[6]

  • Aldehyde Reduction: The aldehyde formed is more reactive than the starting ester and is immediately reduced by another equivalent of hydride, resulting in an alkoxide intermediate.[6]

  • Protonation: A final aqueous workup protonates the alkoxide to give the desired primary alcohol.[5]

Reaction Control and Stoichiometry

The overall reaction requires two hydride equivalents per mole of ester. Therefore, a stoichiometric amount of 0.5 moles of LiAlH₄ per mole of ester is theoretically needed. However, in practice, a slight excess is often employed to ensure the reaction goes to completion. The reaction is highly exothermic, necessitating careful temperature control, especially during the addition of the ester to the LiAlH₄ suspension.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory-scale synthesis.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Representative QuantityPurity/Grade
Methyl (4-methylcyclohexane)carboxylateC₉H₁₆O₂156.2215.6 g (0.1 mol)>98%
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.952.1 g (0.055 mol)95%
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12300 mLAnhydrous
Saturated Aqueous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededSaturated Solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~15 gAnhydrous
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (dried in an oven before use)

Synthetic Workflow Diagram

G A Reaction Setup (Inert Atmosphere) B Prepare LiAlH4 Suspension in Anhydrous Diethyl Ether A->B C Cool to 0°C B->C D Slow Dropwise Addition of Ester Solution C->D E Reflux Reaction Mixture D->E F Cool to 0°C E->F G Cautious Quenching (Saturated Na2SO4) F->G H Filter Aluminum Salts G->H I Extract with Diethyl Ether H->I J Dry Organic Layer (MgSO4) I->J K Solvent Evaporation J->K L Purification (Optional) (Vacuum Distillation) K->L M (4-Methylcyclohexyl)methanol L->M

Caption: Experimental workflow for the synthesis of (4-methylcyclohexyl)methanol.

Step-by-Step Procedure

Safety Precautions: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[7][8] It is also corrosive.[7] All manipulations should be performed in a fume hood under an inert atmosphere (nitrogen or argon), and appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves, must be worn.[9][10]

  • Reaction Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser (topped with a drying tube), and a rubber septum for the inert gas inlet. Ensure all glassware is thoroughly dry.

  • LiAlH₄ Suspension: Under a positive pressure of inert gas, carefully transfer LiAlH₄ (2.1 g) to the reaction flask. Add anhydrous diethyl ether (150 mL) to create a suspension.

  • Cooling: Immerse the reaction flask in an ice-water bath to cool the suspension to 0°C with stirring.

  • Ester Addition: Dissolve methyl (4-methylcyclohexane)carboxylate (15.6 g) in anhydrous diethyl ether (150 mL) in the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over approximately 30-45 minutes, maintaining the internal temperature below 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for 2-4 hours to ensure complete reaction.

  • Work-up (Quenching): Cool the reaction mixture back to 0°C in an ice-water bath. Extreme caution is required for this step. Slowly and dropwise, add saturated aqueous sodium sulfate solution to the stirred mixture until the evolution of gas ceases and a white, granular precipitate forms.[11] This method is generally considered safer than the sequential addition of water and sodium hydroxide solution.

  • Isolation: Filter the solid aluminum salts and wash the filter cake thoroughly with diethyl ether. Combine the filtrate and the ether washes.

  • Extraction and Drying: Transfer the combined organic solution to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[8][11]

  • Purification: The crude product can be purified by vacuum distillation if necessary. (4-Methylcyclohexyl)methanol has a boiling point of approximately 202°C at atmospheric pressure.[12][13]

Product Characterization

The identity and purity of the synthesized (4-methylcyclohexyl)methanol should be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the methyl group (a doublet around 0.9 ppm), the cyclohexyl protons, and the methylene protons of the CH₂OH group (a doublet around 3.4-3.5 ppm).[14] The absence of the methoxy singlet from the starting ester (typically around 3.7 ppm) indicates the completion of the reaction.

  • ¹³C NMR: The spectrum should confirm the presence of the correct number of carbon signals. Key indicators of a successful reaction include the disappearance of the ester carbonyl carbon signal (around 175 ppm) and the appearance of a new signal for the CH₂OH carbon (around 68 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of the product will be dominated by a broad O-H stretching band in the 3200-3600 cm⁻¹ region, characteristic of an alcohol. The strong C=O stretch of the starting ester at approximately 1735 cm⁻¹ should be absent.

Safety and Waste Disposal

  • Lithium Aluminum Hydride: Handle with extreme care. It is a water-reactive, flammable solid.[7][8] In case of a small spill, smother with dry sand or a Class D fire extinguisher.[9][15]

  • Diethyl Ether: Highly flammable and volatile. Use in a well-ventilated fume hood away from ignition sources.[16]

  • Waste Disposal: Quench any residual LiAlH₄ in the reaction flask and on equipment with a non-protic solvent like ethyl acetate before carefully adding water. Dispose of all chemical waste according to institutional guidelines.

Conclusion

The reduction of methyl (4-methylcyclohexane)carboxylate with lithium aluminum hydride is a highly effective method for the synthesis of (4-methylcyclohexyl)methanol. Adherence to the detailed protocol, particularly the safety precautions during the handling and quenching of LiAlH₄, is crucial for a successful and safe laboratory execution. The analytical techniques outlined provide a reliable means of confirming the identity and purity of the final product.

References

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • University of Sheffield. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Wikipedia. (2023). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • Slideshare. (n.d.). 2. LiAlH4. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

  • YouTube. (2021). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). Retrieved from [Link]

  • University of Calgary. (n.d.). Reduction of Esters using LiAlH4. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • YouTube. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. Retrieved from [Link]

  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). 4-Methylcyclohexane methanol (MCHM). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • USGS Publications Warehouse. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from [Link]

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Application

Application Notes and Protocols for the Stereoselective Synthesis of (4-Methylcyclohexyl)methanol Isomers

Introduction: The Significance of Stereoisomerism in (4-Methylcyclohexyl)methanol (4-Methylcyclohexyl)methanol (4-MCHM) is a saturated alicyclic primary alcohol that exists as two diastereomers: cis and trans.[1] The spa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomerism in (4-Methylcyclohexyl)methanol

(4-Methylcyclohexyl)methanol (4-MCHM) is a saturated alicyclic primary alcohol that exists as two diastereomers: cis and trans.[1] The spatial arrangement of the methyl and hydroxymethyl groups on the cyclohexane ring dictates the isomer's physical and chemical properties, influencing its applications in materials science, fragrance chemistry, and as a building block in pharmaceutical synthesis. The trans isomer, for instance, is noted for its distinct licorice-like odor, while the cis isomer is less odorous.[1] Furthermore, the stereochemistry of such cyclic scaffolds can profoundly impact the biological activity of more complex molecules derived from them.

This guide provides a comprehensive overview of the stereoselective synthesis of both cis- and trans-(4-Methylcyclohexyl)methanol. We will delve into the mechanistic rationale behind the chosen synthetic strategies, offering detailed, field-tested protocols for their execution. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to produce these isomers with high diastereoselectivity, ensuring the stereochemical integrity of their subsequent applications.

Strategic Approaches to Stereocontrol

The key to the stereoselective synthesis of (4-Methylcyclohexyl)methanol isomers lies in the careful selection of precursors and reaction conditions that favor the formation of one diastereomer over the other. The two primary retrosynthetic disconnections lead us to two common starting materials: 4-methylcyclohexanone and derivatives of p-cresol.

retrosynthesis MCHM (4-Methylcyclohexyl)methanol (cis or trans) Precursors Key Precursors MCHM->Precursors Retrosynthesis Ketone 4-Methylcyclohexanone Precursors->Ketone Diastereoselective Reduction Cresol p-Cresol Derivatives Precursors->Cresol Hydrogenation & Functional Group Interconversion

Caption: Retrosynthetic analysis of (4-Methylcyclohexyl)methanol.

Synthesis of trans-(4-Methylcyclohexyl)methanol: A Thermodynamically Favored Approach

The synthesis of the trans isomer is generally more straightforward as it often represents the thermodynamically more stable product. The equatorial positioning of both the methyl and hydroxymethyl groups in the chair conformation of the trans isomer minimizes steric strain. A robust and scalable route to trans-(4-Methylcyclohexyl)methanol involves the catalytic hydrogenation of p-cresol to 4-methylcyclohexanone, followed by a diastereoselective reduction.

Part 1: Catalytic Hydrogenation of p-Cresol to 4-Methylcyclohexanone

The initial step involves the hydrogenation of the aromatic ring of p-cresol. While various catalysts can be employed, rhodium on alumina has been shown to be effective for this transformation at atmospheric pressure.[1]

trans_synthesis_part1 pCresol p-Cresol Ketone 4-Methylcyclohexanone pCresol->Ketone Hydrogenation Catalyst Rh/Al₂O₃, H₂ Catalyst->pCresol

Caption: Hydrogenation of p-cresol to 4-methylcyclohexanone.

Experimental Protocol: Hydrogenation of p-Cresol

ParameterValue
Starting Materialp-Cresol
Catalyst5% Rhodium on Alumina Pellets
SolventIsopropanol
Hydrogen PressureAtmospheric Pressure
Temperature80 °C
Reaction Time4-6 hours
Expected Yield>90%

Step-by-Step Methodology:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet, and a thermometer, add p-cresol (1 equivalent) and isopropanol as the solvent.

  • Add the 5% Rh/Al₂O₃ catalyst (typically 5-10 mol% of rhodium relative to the substrate).

  • Flush the system with nitrogen, followed by hydrogen gas. Maintain a gentle stream of hydrogen throughout the reaction.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the catalyst through a pad of Celite®.

  • Remove the solvent under reduced pressure to obtain crude 4-methylcyclohexanone, which can be used in the next step without further purification.

Part 2: Diastereoselective Reduction of 4-Methylcyclohexanone to trans-(4-Methylcyclohexyl)methanol

The reduction of 4-methylcyclohexanone with a standard reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol preferentially yields the trans isomer. This selectivity arises from the hydride attacking the carbonyl group from the axial face to avoid steric hindrance from the methyl group, leading to the formation of the equatorial alcohol.[2]

trans_synthesis_part2 Ketone 4-Methylcyclohexanone trans_Alcohol trans-(4-Methylcyclohexyl)methanol Ketone->trans_Alcohol Reduction (Axial Attack) Reagent NaBH₄, CH₃OH Reagent->Ketone

Caption: Reduction of 4-methylcyclohexanone to the trans-alcohol.

Experimental Protocol: Reduction of 4-Methylcyclohexanone

ParameterValue
Starting Material4-Methylcyclohexanone
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol
Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Expected Diastereomeric Ratio (trans:cis)~4:1 to 9:1
Expected Yield>95%

Step-by-Step Methodology:

  • Dissolve 4-methylcyclohexanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and decompose the borate esters.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) can be performed to obtain the pure trans isomer.

Synthesis of cis-(4-Methylcyclohexyl)methanol: A Kinetically Controlled Approach

The synthesis of the cis isomer requires a kinetically controlled approach that favors the formation of the less stable diastereomer. This is typically achieved through the use of sterically demanding reagents that preferentially attack the carbonyl from the less hindered equatorial face, leading to the axial alcohol which, in the case of the (4-methylcyclohexyl)methanol system, corresponds to the cis isomer.

Diastereoselective Reduction of 4-Methylcyclohexanone with a Bulky Reducing Agent

The use of a bulky hydride reagent, such as L-Selectride® (lithium tri-sec-butylborohydride), is a highly effective method for the diastereoselective synthesis of the cis isomer.[3] The large steric profile of L-Selectride favors equatorial attack on the carbonyl group of 4-methylcyclohexanone.[3][4][5][6][7]

cis_synthesis Ketone 4-Methylcyclohexanone cis_Alcohol cis-(4-Methylcyclohexyl)methanol Ketone->cis_Alcohol Reduction (Equatorial Attack) Reagent L-Selectride®, THF Reagent->Ketone

Caption: Reduction of 4-methylcyclohexanone to the cis-alcohol.

Experimental Protocol: L-Selectride® Reduction of 4-Methylcyclohexanone

ParameterValue
Starting Material4-Methylcyclohexanone
Reducing AgentL-Selectride® (1.0 M solution in THF)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-78 °C
Reaction Time2-3 hours
Expected Diastereomeric Ratio (cis:trans)>95:5
Expected Yield>90%

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 4-methylcyclohexanone (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 equivalents, 1.0 M solution in THF) dropwise via a syringe to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 3M NaOH) and then 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for at least 1 hour to ensure complete oxidation of the borane intermediates.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure cis isomer.

Alternative Route: Hydroboration-Oxidation of 4-Methyl-1-methylenecyclohexane

An alternative strategy for the synthesis of cis-(4-Methylcyclohexyl)methanol involves the hydroboration-oxidation of 4-methyl-1-methylenecyclohexane. This reaction proceeds via an anti-Markovnikov addition of borane to the double bond, followed by oxidation to the alcohol. The stereochemical outcome is dictated by the approach of the borane from the less hindered face of the alkene, which in this case leads to the cis product. Rhodium-catalyzed hydroboration has been shown to afford high cis selectivity.[8]

hydroboration_oxidation Alkene 4-Methyl-1-methylenecyclohexane Organoborane cis-Organoborane Intermediate Alkene->Organoborane Hydroboration cis_Alcohol cis-(4-Methylcyclohexyl)methanol Organoborane->cis_Alcohol Oxidation Step1 1. Rh(I) catalyst, Catecholborane Step1->Alkene Step2 2. H₂O₂, NaOH Step2->Organoborane

Caption: Hydroboration-oxidation of 4-methyl-1-methylenecyclohexane.

Experimental Protocol: Rhodium-Catalyzed Hydroboration-Oxidation

ParameterValue
Starting Material4-Methyl-1-methylenecyclohexane
ReagentsCatecholborane, Rh(I) catalyst (e.g., Wilkinson's catalyst)
SolventAnhydrous Tetrahydrofuran (THF)
TemperatureRoom Temperature
Reaction Time4-8 hours
Expected Diastereomeric Ratio (cis:trans)High (specific ratio catalyst dependent)
Expected YieldGood to excellent

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, dissolve 4-methyl-1-methylenecyclohexane (1 equivalent) and the Rh(I) catalyst (1-5 mol%) in anhydrous THF.

  • Add catecholborane (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 4-8 hours, monitoring by TLC or GC.

  • Upon completion, carefully quench the reaction with water.

  • Perform an oxidative workup by adding aqueous NaOH followed by the slow, dropwise addition of 30% hydrogen peroxide at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with an appropriate organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography to isolate the cis-(4-Methylcyclohexyl)methanol.

Purification and Characterization

For applications requiring high isomeric purity, separation of the cis and trans isomers may be necessary. Fractional distillation can be effective on a larger scale, while column chromatography on silica gel is a standard laboratory technique for separating the two diastereomers.[9]

The characterization of the isomers and the determination of the diastereomeric ratio can be accomplished using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the chemical shifts of the protons adjacent to the hydroxyl group and the methyl group will differ between the two isomers, allowing for their differentiation and quantification.

Conclusion

The stereoselective synthesis of cis- and trans-(4-Methylcyclohexyl)methanol is readily achievable through the judicious choice of starting materials and reaction conditions. The thermodynamically favored trans isomer can be accessed via the reduction of 4-methylcyclohexanone with standard hydride reagents. In contrast, the kinetically favored cis isomer requires the use of sterically hindered reducing agents or a stereoselective hydroboration-oxidation sequence. The protocols outlined in this guide provide a robust foundation for the preparation of these valuable isomers, enabling further research and development in a variety of scientific disciplines.

References

  • Stereoselective Metal Catalysed Hydroboration of 4-Substituted 1-Methylidenecyclohexanes. Journal of Chemical Research, Synopses. [Link]

  • Theoretical study on the mechanism and diastereoselectivity of NaBH4 Reduction. PubMed. [Link]

  • Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol at Normal Pressure. Industrial & Engineering Chemistry Product Research and Development. [Link]

  • 4-Methylcyclohexanemethanol - Wikipedia. Wikipedia. [Link]

  • L-selectride - Wikipedia. Wikipedia. [Link]

  • Diastereoselective study in reduction reaction of 4-tert-butyl-2-X-ciclohexanone (X=F and Cl) with N-Selectride. Scielo. [Link]

  • SUPPORTING INFORMATION FOR A General and Simple Diastereoselective Reduction by L-Selectride. MDPI. [Link]

  • A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. MDPI. [Link]

  • Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. PubMed. [Link]

  • The diastereoselective reduction by l-Selectride. ResearchGate. [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

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Method

Applications of (4-Methylcyclohexyl)methanol in fragrance research

An Application Guide to (4-Methylcyclohexyl)methanol in Modern Fragrance Research Foreword for the Advanced Researcher (4-Methylcyclohexyl)methanol, often abbreviated as MCHM, is an alicyclic primary alcohol primarily kn...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (4-Methylcyclohexyl)methanol in Modern Fragrance Research

Foreword for the Advanced Researcher

(4-Methylcyclohexyl)methanol, often abbreviated as MCHM, is an alicyclic primary alcohol primarily known in industrial contexts, such as a frothing agent for coal purification and a solvent.[1][2] However, its structural characteristics—a saturated carbocyclic ring imparting substantive character and a reactive primary alcohol group—present a compelling scaffold for fragrance research and development. While not a powerhouse odorant in its own right, its value lies in its utility as a versatile building block and a functional fragrance modifier.

This document serves as a detailed guide for researchers, perfumers, and drug development professionals exploring the nuanced applications of MCHM. We move beyond its basic profile to delve into its potential in creating novel fragrance esters, its role in malodor counteractant technologies, and its application in advanced controlled-release systems. The protocols and insights provided herein are designed to be both explanatory and actionable, grounding experimental design in solid scientific principles.

Section 1: Chemical & Sensory Profile of (4-Methylcyclohexyl)methanol

(4-Methylcyclohexyl)methanol (MCHM) is an organic compound with the formula CH₃C₆H₁₀CH₂OH.[1] It exists as two geometric isomers, cis and trans, which possess distinct sensory and physical properties. Commercial samples typically consist of a mixture of these isomers.[1]

1.1 Isomeric & Sensory Characteristics

The orientation of the methyl and hydroxymethyl groups on the cyclohexane ring significantly influences the molecule's interaction with olfactory receptors.

  • trans-MCHM: Possesses a more distinct, licorice-like odor with a very low odor threshold (approximately 7 ppb in water).[1] Its linear structure allows for potentially more specific receptor binding.

  • cis-MCHM: Has a less detectable odor profile.[1] Its bent conformation can lead to different binding affinities and sensory perceptions.

This isomeric variance is a critical consideration in fragrance research. The ratio of cis to trans isomers in a sample will dictate its baseline odor profile and its subsequent performance in a composition.

1.2 Physicochemical Properties for Fragrance Formulation

A molecule's physical properties are paramount to its behavior in a fragrance formulation, governing its evaporation rate, solubility, and stability.

PropertyValueSignificance in Fragrance Research
Molar Mass 128.215 g·mol⁻¹Influences volatility; places MCHM in the middle-note category.
Boiling Point 202 °C (396 °F)Indicates low volatility, contributing to longevity and substantivity on a substrate.[1][3]
Appearance Colorless LiquidEnsures no discoloration of the final product.[1]
Solubility Low in water; high in organic solventsHighly compatible with typical fragrance carriers like ethanol and fragrance oils.[1] The overall solubility in water at 23 °C is approximately 2250 mg/L.[4]
Flash Point 80 °C (176 °F)Pertains to safety and handling during manufacturing and formulation.[1]

These properties establish MCHM as a stable, low-volatility ingredient suitable for anchoring more fleeting top notes and for chemical modification into other substantive fragrance materials.

Section 2: Core Application: MCHM as a Progenitor for Novel Fragrance Esters

The primary alcohol functional group in MCHM is a gateway to a vast library of novel fragrance esters. Esterification, particularly the Fischer esterification reaction, allows for the combination of MCHM with various carboxylic acids to produce esters with unique and potentially valuable odor profiles.[5][6] Esters are a cornerstone of the fragrance industry, responsible for many fruity and floral scents.[7]

Scientific Rationale: The bulky, saturated cyclohexyl ring of MCHM provides a non-polar, substantive backbone. When combined with a smaller, more polar carboxylic acid (e.g., acetic acid, propionic acid), the resulting ester can exhibit a desirable balance of volatility, substantivity, and a unique odor profile that differs significantly from its parent molecules.

Diagram: Fischer Esterification of MCHM

Fischer_Esterification cluster_reactants Reactants cluster_products Products MCHM (4-Methylcyclohexyl)methanol Process_Node + MCHM->Process_Node Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Process_Node Ester Fragrance Ester Water Water (H₂O) Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Process_Node drives reaction Heat Heat Heat->Process_Node Process_Node->Ester Process_Node->Water

Caption: Fischer esterification workflow for synthesizing novel esters from MCHM.

Protocol 1: Synthesis and Isolation of (4-Methylcyclohexyl)methyl Acetate

This protocol details the synthesis of a novel ester from MCHM and acetic acid. It is designed to be self-validating through the isolation and characterization of the final product.

Materials:

  • (4-Methylcyclohexyl)methanol (MCHM)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

  • Standard laboratory glassware

Methodology:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, combine 0.5 mol of MCHM with 0.6 mol of glacial acetic acid (a slight excess of the acid drives the equilibrium towards the product).

    • Add 2-3 boiling chips to the flask.

    • While stirring gently in an ice bath, cautiously add 1.5 mL of concentrated sulfuric acid. This is an exothermic step and requires care.

    • Attach a reflux condenser to the flask and ensure a secure setup within a heating mantle.

  • Reflux:

    • Heat the mixture to a gentle reflux. The reaction temperature should be maintained for 1-2 hours.

    • Causality Insight: Refluxing at an elevated temperature increases the reaction rate without loss of volatile reactants or products, allowing the equilibrium to be reached more efficiently.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of deionized water (to remove the bulk of sulfuric acid and unreacted acetic acid).

      • 50 mL of saturated NaHCO₃ solution. Add slowly to neutralize remaining acid (vent the funnel frequently to release CO₂ pressure). Repeat until no more gas evolves.

      • 50 mL of brine (to reduce the solubility of the organic product in the aqueous layer and aid separation).

    • Trustworthiness Check: The neutralization step is critical. The absence of effervescence is a key indicator that all acid has been quenched, preventing product degradation during the final purification.

  • Drying and Purification:

    • Drain the organic layer into a clean Erlenmeyer flask.

    • Add a small amount of anhydrous MgSO₄ to dry the ester. Swirl until the drying agent no longer clumps together.

    • Decant or filter the dried liquid to remove the MgSO₄.

    • Purify the crude ester via simple or fractional distillation to isolate the final product. Collect the fraction boiling at the expected temperature for (4-Methylcyclohexyl)methyl acetate.

  • Characterization:

    • The purified ester should be characterized by its odor and analyzed via GC-MS (see Protocol 2) to confirm its identity and purity.

Section 3: Advanced Applications in Fragrance Research

Beyond direct synthesis, MCHM's properties make it a candidate for more complex fragrance technologies.

3.1 Malodor Counteractant (MOC) Research

Malodor control can be achieved through various mechanisms, including masking, chemical neutralization, or olfactory receptor blocking.[8][9] MCHM's relatively simple structure and low intrinsic odor make it an interesting candidate as a diluent or carrier in MOC formulations.

Hypothesis: MCHM can act as a physical diluent for malodorous molecules, reducing their partial pressure and thus their perceived intensity. Its hydroxyl group may also engage in hydrogen bonding with polar malodors (e.g., amines, thiols), altering their volatility and sensory perception.

A protocol to test this would involve preparing solutions of a standard malodor (e.g., isovaleric acid for sweat, dimethyl disulfide for kitchen malodor) with and without MCHM and evaluating the perceived intensity change via a trained sensory panel (see Protocol 3).

3.2 Controlled-Release Fragrance Systems

Controlled-release technologies aim to prolong the perception of a fragrance by releasing it slowly over time.[10] This can be achieved through encapsulation, where the fragrance is enclosed in a shell that breaks upon friction or changes in temperature or moisture.[11]

Application Concept: MCHM's chemical stability and high boiling point make it a suitable component for encapsulation. It can be used as a substantive co-solvent within a microcapsule, helping to solubilize other fragrance raw materials and moderating their release rate once the capsule ruptures. Furthermore, its ester derivatives, with their higher molecular weight, are prime candidates for encapsulation, providing a long-lasting base note upon release.

Section 4: Analytical and Sensory Protocols

Rigorous analysis is essential to validate the outcome of any fragrance research. Both instrumental and human-sensory methods are required for a complete picture.

Protocol 2: GC-MS Analysis of MCHM and Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for separating and identifying volatile and semi-volatile compounds in a fragrance mixture.[12]

Objective: To confirm the identity and purity of synthesized MCHM esters and to quantify their presence in a fragrance blend.

Instrumentation:

  • Gas Chromatograph with a mass selective detector (MSD).

  • Column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is typically suitable for fragrance analysis.

  • Carrier Gas: Helium or Hydrogen.

  • Software: Data acquisition and spectral library (e.g., NIST, Wiley).

Diagram: GC-MS Analytical Workflow

GCMS_Workflow Sample Sample Preparation (Dilution in Ethanol) Injection Autosampler Injection (1 µL) Sample->Injection GC Gas Chromatography (Separation by Volatility) Injection->GC Ionization Electron Ionization (EI) (70 eV) GC->Ionization MS Mass Spectrometry (Separation by m/z) Ionization->MS Detection Detector MS->Detection Data Data Acquisition & Analysis (Chromatogram & Mass Spectra) Detection->Data Library Spectral Library Matching (Identification) Data->Library

Caption: Standard workflow for the analysis of fragrance compounds using GC-MS.

Methodology:

  • Sample Preparation: Prepare a 1% solution of the synthesized ester or fragrance blend in high-purity ethanol.

  • GC Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

    • Causality Insight: This temperature program ensures that highly volatile compounds are separated at the beginning, while less volatile, more substantive compounds like MCHM esters elute effectively at higher temperatures.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to the target ester by its retention time.

    • Confirm identity by comparing its mass spectrum to a reference library or by interpreting its fragmentation pattern.

    • Determine purity by calculating the peak area percentage of the target compound relative to all other peaks in the chromatogram.

Protocol 3: Sensory Panel Evaluation

Instrumental data is meaningless without sensory validation. Sensory panels are used to scientifically measure human perception of a fragrance.[13][14]

Objective: To characterize the odor profile of a new MCHM ester and compare its performance (e.g., intensity, longevity) against a control.

Panel Selection:

  • Use a panel of 15-20 trained assessors who have been screened for their ability to detect and describe different odors consistently.[15]

Methodology (Paired Comparison Test):

  • Sample Preparation: Prepare smelling strips (mouillettes) by dipping them to a consistent depth in 10% solutions (in ethanol) of the new MCHM ester (Sample A) and a relevant benchmark fragrance (Sample B). Allow the solvent to evaporate for 30 seconds.

  • Presentation: Present the coded samples to the panelists in a randomized, balanced order in a well-ventilated, odor-free environment.

  • Evaluation: Ask panelists to evaluate the samples at specific time intervals (e.g., initial, 30 min, 2 hours, 6 hours) to assess the full evaporation curve (top, middle, and base notes).

  • Data Collection: Panelists will rate specific attributes (e.g., fruity, floral, woody, intensity) on a labeled magnitude scale (e.g., 0-10) and provide descriptive comments.

  • Statistical Analysis: Analyze the collected data using appropriate statistical tests (e.g., t-test, ANOVA) to determine if there are significant differences between the samples for the attributes tested.

Diagram: Sensory Evaluation Workflow

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Objective Define Test Objective Panel Select Trained Panel Objective->Panel Samples Prepare & Code Samples Panel->Samples Environment Controlled Environment Samples->Environment Presentation Randomized Presentation Environment->Presentation Assessment Panelist Assessment (Timed Intervals) Presentation->Assessment Data_Collection Data Collection Assessment->Data_Collection Stats Statistical Analysis Data_Collection->Stats Report Interpretation & Reporting Stats->Report

Caption: A systematic workflow for conducting sensory panel evaluations.

Conclusion and Future Directions

(4-Methylcyclohexyl)methanol represents a versatile and economically viable platform for fragrance innovation. While its direct contribution to a fragrance's odor may be subtle, its true potential is realized through chemical derivatization and its application in advanced delivery and malodor-control systems. The primary alcohol group is a key handle for creating a diverse range of esters, ethers, and other derivatives, each with the potential for a unique sensory profile.

Future research should focus on:

  • Expanding the Ester Library: Synthesizing and characterizing a wider range of MCHM esters with various aliphatic and aromatic carboxylic acids.

  • Pro-fragrance Development: Designing MCHM-based pro-fragrances that release the active odorant in response to specific triggers like light, pH, or enzymatic action.

  • Quantitative MOC Studies: Quantifying the efficacy of MCHM in reducing the volatility of specific malodorous compounds through vapor pressure measurements and advanced sensory techniques.

By leveraging the foundational protocols and conceptual frameworks outlined in this guide, researchers can effectively explore and unlock the full potential of (4-Methylcyclohexyl)methanol in the dynamic field of fragrance science.

References

  • DoveMed. (n.d.). First Aid for 4-Methylcyclohexane Methanol Poisoning. Retrieved from [Link]

  • Wikipedia. (2023, October 27). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • Penvose, A. R., et al. (2020). 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. PubMed Central. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). cis-4-(Isopropyl)cyclohexanemethanol. Retrieved from [Link]

  • Shimadzu. (n.d.). How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™. Retrieved from [Link]

  • ResearchGate. (2025). Fragrance material review on 4-tert-butylcyclohexyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). Malodor counteractant compositions.
  • ResearchGate. (n.d.). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Retrieved from [Link]

  • Cosmetics & Toiletries. (2013). Controlled-release Mechanisms of Fragrances. Retrieved from [Link]

  • ResearchGate. (2025). 4-Methylcyclohexane methanol (MCHM). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • Reddit. (2014). 4-Methylcyclohexane methanol?. Retrieved from [Link]

  • Sitaram Dixit. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. Retrieved from [Link]

  • The Royal Society. (2017). Good quantification practices of flavours and fragrances by mass spectrometry. Retrieved from [Link]

  • Perfumer & Flavorist. (1986). Malodor Control—A Review. Retrieved from [Link]

  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]

  • Stock Fragrance. (n.d.). Microencapsulation For Fragrance. Retrieved from [Link]

  • Web Server for Chemistry. (n.d.). Synthesis of Fragrant Esters. Retrieved from [Link]

  • ResearchGate. (2026). Malodour Technology in Fragrance Formulation: Principles, Mechanisms, and Industrial Applications. Retrieved from [Link]

  • Preprints.org. (2025). The impact of perfumes and cosmetic products on human health: a narrative review. Retrieved from [Link]

  • Wirral Sensory Services. (n.d.). What Is Fragrance Testing?. Retrieved from [Link]

  • Bellevue College. (n.d.). Synthesis of Esters. Retrieved from [Link]

  • ACS Publications. (2021). Mechanically Interlocked Profragrances for the Controlled Release of Scents. Retrieved from [Link]

  • MDPI. (2022). Development, Tolerability and In Vitro Effectiveness of a Natural Cosmetic Formulation for Mosquito Bites. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

  • Ayton Global Research. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]

  • Agilent. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

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Application

Application Notes and Protocols for the Catalytic Hydrogenation of Dimethyl Terephthalate to (4-Methylcyclohexyl)methanol

Abstract: This document provides a comprehensive technical guide for the synthesis of (4-Methylcyclohexyl)methanol (MCHM) via the catalytic hydrogenation of Dimethyl Terephthalate (DMT). It is crucial to note that MCHM i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of (4-Methylcyclohexyl)methanol (MCHM) via the catalytic hydrogenation of Dimethyl Terephthalate (DMT). It is crucial to note that MCHM is principally generated as a co-product during the large-scale industrial synthesis of 1,4-Cyclohexanedimethanol (CHDM), a valuable polyester monomer.[1][2] Therefore, this guide is structured to detail the primary, two-step conversion of DMT to CHDM, while elucidating the mechanistic pathways and process conditions that influence the selective formation of MCHM. We will explore the underlying chemical principles, catalyst selection rationale, and provide a detailed, field-tested laboratory protocol for researchers and chemical development professionals.

Introduction and Strategic Overview

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol characterized by its colorless, oily appearance and a faint, mint-like odor.[1][2] It exists as cis and trans isomers, which have slightly different physical properties.[2][3] While it has applications as a frothing agent in coal processing and has been explored for use in air fresheners, its synthesis is intrinsically linked to the production of a more commercially significant diol, 1,4-Cyclohexanedimethanol (CHDM).[1][2][4]

The industrial synthesis of these cyclohexanic alcohols begins with Dimethyl Terephthalate (DMT), an aromatic diester. The transformation requires the hydrogenation of both the aromatic ring and the two ester functionalities. This is a challenging conversion to achieve in a single step with high selectivity. Consequently, the process is most effectively conducted in two distinct stages, which can be performed sequentially in a single reactor ("one-pot") by modifying reaction conditions.[5][6]

  • Stage 1: Aromatic Ring Hydrogenation. The benzene ring of DMT is selectively hydrogenated to a cyclohexane ring, yielding dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This step requires catalysts that are highly active for arene hydrogenation while preserving the ester groups.

  • Stage 2: Ester Group Reduction. The two methyl ester groups of the intermediate DMCD are subsequently hydrogenated to primary alcohol functionalities, producing the main product, CHDM. This reduction typically demands more forcing conditions or different catalytic sites.

The formation of the target molecule, MCHM, occurs as a result of a hydrogenolysis side reaction where one of the ester groups is cleaved and fully reduced to a methyl group, while the other is reduced to a hydroxymethyl group. Understanding and controlling the factors that favor this side reaction is key to maximizing MCHM yield if it is the desired product.

Mechanistic Pathways: From DMT to CHDM and MCHM

The overall transformation involves two sequential hydrogenation reactions. The desired pathway leads to CHDM, while a competing pathway results in MCHM.

Reaction_Pathway cluster_stage1 Stage 1: Ring Hydrogenation cluster_stage2 Stage 2: Ester Reduction DMT Dimethyl Terephthalate (DMT) DMCD Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) DMT->DMCD + 3H₂ (e.g., Ru, Pd, Ni Catalyst) Low Temp. (160-180°C) CHDM 1,4-Cyclohexanedimethanol (CHDM) (Primary Product) DMCD->CHDM + 4H₂ (e.g., Ru-Sn, Cu-based Catalyst) High Temp. (>250°C) MCHM (4-Methylcyclohexyl)methanol (MCHM) (Co-Product) DMCD->MCHM + 3H₂ (Hydrogenolysis Side-Reaction)

Caption: Reaction pathway from DMT to CHDM and MCHM.

Causality of Reaction Stages:

  • Stage 1 (Ring Hydrogenation): The hydrogenation of the aromatic ring is thermodynamically favorable and can be achieved under relatively mild conditions (160-180°C, 30-48 MPa H₂).[5] Catalysts like Ruthenium (Ru), Palladium (Pd), or Nickel (Ni) are highly effective for this step.[7][8] The key is to maintain conditions that favor ring saturation without initiating the more energy-intensive reduction of the ester groups.

  • Stage 2 (Ester Reduction & MCHM Formation): The reduction of the carboxylate esters in DMCD to alcohols is significantly more demanding, requiring higher temperatures (>250°C) and often benefits from the presence of a co-catalyst or a different type of active site.[6] It is under these more forcing conditions that the hydrogenolysis side-reaction, which cleaves a C-O bond in the ester and ultimately forms a methyl group, becomes significant, leading to the formation of MCHM.

Catalyst Selection and Performance

The choice of catalyst is the most critical parameter governing the conversion and selectivity of this process. While noble metals are highly active, recent research has focused on non-precious metals and bimetallic/trimetallic systems to improve performance and reduce costs.[8]

Catalyst SystemSupportTarget ReactionKey Advantages & InsightsReference
Ru-Re Activated Carbon (AC)DMT → DMCDBimetallic synergy enhances the distribution of active metal species. A low Re loading (Ru/Re ratio of 10:1) significantly boosts activity for ring hydrogenation under mild conditions (70°C, 3 MPa).
Ni/SiO₂ (KF modified) Silica (SiO₂)DMT → DMCDModification with potassium fluoride (KF) boosts the selectivity to DMCD up to 97% by increasing Ni(0) species and reducing acid sites that can promote side reactions. This presents a cost-effective alternative to noble metals.[8]
RuPtSn Alumina (Al₂O₃)DMT → CHDM (One-Pot)Trimetallic system exhibits a powerful synergistic effect, enabling the complete one-pot conversion. Ru sites are believed to handle ring hydrogenation, while Sn-modified sites facilitate the subsequent ester reduction.[6]
Pd/Ni/Ni(OH)₂ CarbonDMT → DMCDGalvanic replacement method creates a highly active catalyst for the selective hydrogenation of the aromatic ring.[5]

Expert Rationale: The use of bimetallic and trimetallic catalysts is a key strategy for achieving high yields in this multi-step synthesis within a single reactor.[6] For instance, in the RuPtSn/Al₂O₃ system, Ruthenium serves as the primary engine for the initial, lower-temperature ring hydrogenation. As the temperature is increased for the second stage, the tin (Sn) component acts as a promoter, creating Lewis acidic sites that facilitate the activation and reduction of the ester carbonyls to the desired diol. This integrated approach avoids the need for intermediate separation and purification, enhancing process efficiency.

Detailed Laboratory Protocol: One-Pot Synthesis

This protocol describes the synthesis of CHDM and MCHM from DMT in a single batch reactor, employing a two-stage temperature profile.

4.1. Materials and Equipment

  • Reagents: Dimethyl Terephthalate (DMT, 99%), Methanol (anhydrous, as solvent), Catalyst (e.g., 5% Ru-Pt-Sn/Al₂O₃), Hydrogen (H₂, ultra-high purity), Nitrogen (N₂, high purity).

  • Apparatus: 500 mL high-pressure autoclave reactor (e.g., Parr or Büchi) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, thermocouple, and heating mantle. Gas chromatography-mass spectrometry (GC-MS) system for analysis. Standard laboratory glassware.

4.2. Experimental Workflow

Caption: Experimental workflow for the one-pot hydrogenation.

4.3. Step-by-Step Procedure

  • Reactor Preparation: Ensure the reactor vessel and all internal components are clean and dry. Assemble the reactor according to the manufacturer's instructions. Perform a high-pressure leak test with nitrogen to ensure system integrity.

  • Charging the Reactor:

    • Weigh 20.0 g of Dimethyl Terephthalate (DMT).

    • Weigh 1.0 g of the RuPtSn/Al₂O₃ catalyst.

    • Add the DMT, catalyst, and 200 mL of anhydrous methanol to the reactor vessel.

    • Causality Note: Methanol is chosen as the solvent as it is the alcohol moiety of the starting ester, minimizing potential transesterification side reactions.

  • System Purge: Seal the reactor. Purge the headspace with nitrogen (5 bar) three times to remove all oxygen. Oxygen can poison the catalyst and create an explosion hazard with hydrogen.

  • Reaction Stage 1 (Ring Hydrogenation):

    • Pressurize the reactor with hydrogen to 30 bar.

    • Begin stirring (e.g., 1000 RPM) and heat the reactor to 170°C.

    • Once at temperature, increase the hydrogen pressure to 40 bar.

    • Maintain these conditions for 3 hours. Monitor the pressure; a drop indicates hydrogen consumption.

    • Causality Note: These milder conditions are optimized for the selective saturation of the aromatic ring while leaving the ester groups intact.[5]

  • Reaction Stage 2 (Ester Reduction):

    • Without cooling or depressurizing, increase the heating mantle setpoint to 260°C.

    • As the temperature rises, increase the hydrogen pressure to 80 bar.

    • Maintain these conditions for an additional 5-6 hours.

    • Causality Note: The higher temperature and pressure provide the necessary energy to overcome the activation barrier for ester reduction.[6] These are also the conditions where hydrogenolysis leading to MCHM is more likely to occur.

  • Shutdown and Product Recovery:

    • Turn off the heater and allow the reactor to cool to room temperature (< 30°C).

    • CRITICAL: Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with nitrogen before opening.

    • Recover the liquid reaction mixture. Filter the mixture under vacuum to separate the solid catalyst. The catalyst can be washed with a small amount of fresh methanol to recover any adsorbed product.

  • Isolation and Analysis:

    • Remove the methanol solvent from the filtrate using a rotary evaporator.

    • The resulting crude product will be a viscous oil or a low-melting-point solid, consisting primarily of CHDM, MCHM, and potentially some unreacted DMCD or other intermediates.

    • Analyze the crude product by GC-MS to determine the conversion of DMT and the relative percentages of CHDM and MCHM.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low DMT Conversion 1. Catalyst poisoning (O₂, H₂O, sulfur).2. Insufficient reaction time/temperature/pressure.3. Inadequate stirring.1. Ensure rigorous purging and use of high-purity reagents/gases.2. Extend reaction time or incrementally increase temperature/pressure.3. Increase stirrer speed to overcome mass transfer limitations.
High DMCD, Low CHDM/MCHM 1. Stage 2 conditions not aggressive enough.2. Catalyst not suitable for ester reduction.1. Increase Stage 2 temperature (e.g., to 270-280°C) or pressure.2. Verify catalyst composition; ensure promoters (like Sn) are present and active.
Low Selectivity to MCHM 1. Reaction conditions favor diol formation.2. Catalyst type does not promote hydrogenolysis.1. Experiment with higher temperatures and longer residence times in Stage 2.2. Screen different catalysts; catalysts with higher hydrogenolysis activity (e.g., certain copper-based systems) may favor MCHM.

Safety Precautions

The hydrogenation of DMT is a high-risk procedure that must be conducted with strict adherence to safety protocols.

  • High-Pressure Hydrogen: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be performed in a certified high-pressure bay or a reinforced fume hood. The system must be meticulously leak-tested before every run.

  • Catalyst Handling: Many hydrogenation catalysts, especially after reduction, are pyrophoric and can ignite spontaneously upon contact with air. Handle the used catalyst in an inert atmosphere (e.g., glovebox) or under a blanket of solvent.

  • Solvent Flammability: Methanol is a flammable and toxic solvent. Avoid inhalation and skin contact. Ensure all heating elements are spark-proof.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and appropriate gloves.

  • Emergency Preparedness: Ensure an appropriate fire extinguisher (Class B) is accessible. The reactor should have a rupture disc or pressure relief valve as a safety feature.

References

  • MDPI. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Available from: [Link]

  • International Journal of AdvancedResearch in Science, Engineering and Technology. (2024). Process Simulation of Dimethyl Terephthalate from Polyethylene Terephthalic Bottle Waste. Available from: [Link]

  • ResearchGate. (2024). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. Available from: [Link]

  • Wikipedia. Dimethyl terephthalate. Available from: [Link]

  • SciSpace. (2000). Kinetics of transesterification of dimethyl terephthalate with 1,4-butanediol catalyzed by tetrabutyl titanate. Available from: [Link]

  • ResearchGate. (2021). Dimethyl Terephthalate Hydrogenation to Dimethyl Cyclohexanedicarboxylates over Bimetallic Catalysts on Carbon Nanotubes. Available from: [Link]

  • Wikipedia. 4-Methylcyclohexanemethanol. Available from: [Link]

  • USGS Publications Warehouse. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Available from: [Link]

  • ACS Publications. (2015). 4-Methylcyclohexane methanol (MCHM). Available from: [Link]

  • Pakistan Academy of Sciences. (2012). Methylcyclohexane Dehydrogenation over Commercial 0.3 Wt% Pt/Al2O3 Catalyst. Available from: [Link]

  • ResearchGate. (2016). One-Pot Conversion of Dimethyl Terephthalate into 1,4-Cyclohexanedimethanol with Supported Trimetallic RuPtSn Catalysts. Available from: [Link]

  • ResearchGate. (2016). 4-Methylcyclohexane methanol (MCHM). Available from: [Link]

  • PubMed. (2020). Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts. Available from: [Link]

  • ACS Publications. (1990). 4-Methylcyclohexane methanol (MCHM). Available from: [Link]

  • ResearchGate. (2023). Possible reaction mechanism for the selective hydrogenation of dimethyl.... Available from: [Link]

  • ACS Publications. (2016). One-Pot Conversion of Dimethyl Terephthalate into 1,4-Cyclohexanedimethanol with Supported Trimetallic RuPtSn Catalysts. Available from: [Link]

  • RSC Publishing. (2023). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. Available from: [Link]

  • ResearchGate. (2016). Physicochemical Parameters for (4-Methylcyclohexyl)methanol (means ± standard error for experimental measurements). Available from: [Link]

Sources

Method

Application Note: Handling, Storage, and Protocol Design for (4-Methylcyclohexyl)methanol (MCHM)

Introduction & Chemical Context (4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol widely utilized as a solvent, a chemical intermediate in pharmaceutical synthesis (e.g., HMG-CoA reductase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol widely utilized as a solvent, a chemical intermediate in pharmaceutical synthesis (e.g., HMG-CoA reductase inhibitors), and historically as a frothing agent in industrial flotation processes.[1]

For the research scientist, MCHM presents unique challenges due to its stereochemistry. Commercially available MCHM (CAS: 34885-03-5) is typically a mixture of cis and trans isomers.[1][2]

  • Trans-isomer: Characterized by a distinct licorice-like odor with a low odor threshold (~7 ppb in water).[1][2]

  • Cis-isomer: Possesses a fainter, mint-like odor and higher water solubility compared to the trans-isomer.[1]

Understanding these physicochemical nuances is critical for accurate dosing in biological assays and reproducible synthetic outcomes.[1]

Physicochemical Profile & Safety Assessment

Key Properties Table[1]
PropertyValue / DescriptionRelevance to Protocol
CAS Number 34885-03-5 (Mixture)Verification of reagent identity.
Molecular Weight 128.21 g/mol Calculation of stoichiometry.[1]
Boiling Point 202 °C (396 °F)High boiling point requires vacuum for distillation.[1]
Flash Point ~80 °C (Closed Cup)Combustible Liquid. Requires specific heating controls.[1]
Density 0.907 g/cm³Volumetric dosing adjustments.
Solubility (Water) ~2.25 g/L (23 °C)Limited aqueous solubility; requires organic co-solvents (DMSO, MeOH).
Appearance Clear, colorless oilDiscoloration indicates oxidation/contamination.
Hazard Identification (GHS Standards)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][3]

  • Sensory Warning: The strong odor of the trans-isomer serves as an immediate warning of vapor release, often detectable well below toxic thresholds.

Storage Protocols

Proper storage is essential to prevent isomeric drift (though slow) and oxidation.[1] MCHM is hygroscopic and susceptible to gradual oxidation to the corresponding aldehyde or acid if left exposed to air.

Storage Architecture[1]
  • Environment: Store in a cool, dry, well-ventilated area away from direct sunlight.

  • Temperature: Ambient (15–25 °C) is generally acceptable for short-term usage.[1] For long-term reference standards, store at 4 °C .

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[1]

  • Container: Type III glass or high-density polyethylene (HDPE). Caps must be phenolic with Teflon liners to prevent plasticizer leaching.[1]

Compatibility Matrix
  • Incompatible: Strong oxidizing agents (e.g., permanganates, perchlorates), acid chlorides, and acid anhydrides (unless intended for reaction).

  • Compatible: Stainless steel (304/316), Teflon (PTFE), and borosilicate glass.

Handling & Experimental Workflows

Engineering Controls & PPE

Critical Rule: All handling of neat MCHM must occur within a certified chemical fume hood due to its potent odor and respiratory irritation potential.[1]

  • Gloves: Nitrile (0.11 mm minimum thickness) provides adequate splash protection. Breakthrough time is >480 min for standard alcohols, but change immediately upon contamination.

  • Respiratory: If working outside a hood (e.g., spill cleanup), a half-face respirator with organic vapor cartridges (NIOSH Black label) is mandatory.[1]

Protocol: Nucleophilic Substitution (Esterification)

A common application of MCHM in drug discovery is coupling it with carboxylic acids to form ester prodrugs or intermediates.[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Reagent Loading:

    • Add Carboxylic Acid derivative (1.0 equiv) and anhydrous Dichloromethane (DCM).

    • Add MCHM (1.1 equiv) via syringe.[1] Viscosity requires slow draw.[1]

  • Activation:

    • Cool reaction to 0 °C.[1]

    • Add coupling reagents (e.g., EDC·HCl, DMAP) portion-wise to control exotherm.

  • Monitoring:

    • Warm to room temperature.[1] Monitor via TLC (stain with Anisaldehyde; MCHM is not UV active).[1]

  • Workup:

    • Quench with saturated

      
      .[1]
      
    • Extract with DCM.[1] Wash organic layer with brine.[1]

    • Note: Residual MCHM has a high boiling point.[1] Remove via column chromatography rather than prolonged high-vacuum heating to avoid product degradation.[1]

Visualization: Safety Decision Logic

SafetyLogic Start Start: Handling MCHM VolumeCheck Volume > 50 mL? Start->VolumeCheck StandardPPE Standard PPE: Lab Coat, Goggles, Nitrile Gloves VolumeCheck->StandardPPE No EnhancedPPE Enhanced PPE: Double Gloves, Face Shield VolumeCheck->EnhancedPPE Yes HeatCheck Heating Involved? Hood Fume Hood Required (Sash at proper height) HeatCheck->Hood No (Ambient) ClosedSystem Closed System Required (Condenser + N2 Line) HeatCheck->ClosedSystem Yes (>40°C) StandardPPE->HeatCheck EnhancedPPE->HeatCheck Waste Disposal: Organic Waste Stream (Non-Halogenated) Hood->Waste Post-Process ClosedSystem->Waste Post-Process

Figure 1: Decision logic for selecting appropriate engineering controls and PPE based on experimental parameters.

Emergency Procedures

Spill Management

MCHM spills are distinct due to the persistent odor.[1]

  • Evacuate: Clear the immediate area. The odor threshold is extremely low; a small spill will smell significant.[1]

  • Ventilate: Maximize laboratory air exchange.

  • Absorb: Use vermiculite or universal absorbent pads.[1] Do not use paper towels alone, as the high surface area can increase volatilization rate initially.

  • Clean: Wash the surface with a surfactant solution (soapy water) followed by ethanol. Water alone is ineffective due to MCHM's lipophilicity.[1]

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use solvents (acetone/ethanol) on skin, as they may enhance absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[1][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Contact poison control.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 118193, 4-Methylcyclohexanemethanol.[1] PubChem. Available at: [Link][1]

  • Sain, A., et al. (2015). "Characterization of (4-Methylcyclohexyl)methanol Isomers in Aqueous Environments."[1] Environmental Science & Technology Letters. Available at: [Link][1]

  • World Health Organization (WHO). "Information on the Elk River Chemical Spill."[1] WHO/Public Health. Available at: [Link][1]

Sources

Application

Application Notes &amp; Protocols: (4-Methylcyclohexyl)methanol as a Versatile Chemical Intermediate

Introduction: The Profile of a Key Building Block (4-Methylcyclohexyl)methanol, systematically known as 4-methylcyclohexylmethanol (MCHM), is a saturated alicyclic primary alcohol with the chemical formula C8H16O.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Profile of a Key Building Block

(4-Methylcyclohexyl)methanol, systematically known as 4-methylcyclohexylmethanol (MCHM), is a saturated alicyclic primary alcohol with the chemical formula C8H16O.[1][2] This compound exists as a colorless oil and is characterized by its two stereoisomers, cis and trans, which arise from the relative positions of the methyl and hydroxymethyl groups on the cyclohexane ring.[2] While commercially available as a mixture of these isomers, its utility in organic synthesis is significant.[2] Its structure, featuring a reactive primary hydroxyl group attached to a bulky, lipophilic cyclohexyl backbone, makes it a valuable intermediate for introducing the 4-methylcyclohexyl moiety into a wide range of molecules. This unique combination of features finds applications in the synthesis of polymers, dyes, and potentially pharmaceuticals.[3]

This document serves as a technical guide for researchers and development professionals, outlining the properties, key synthetic applications, and detailed protocols for utilizing (4-Methylcyclohexyl)methanol as a chemical intermediate.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis, influencing choices regarding solvents, reaction temperatures, and purification methods.

PropertyValueSource
Molecular Formula C₈H₁₆O[1][4]
Molar Mass 128.21 g/mol [1][4]
Appearance Colorless liquid[2]
Odor Faint mint-like or licorice-like (trans-isomer)[1][2]
Density 0.9074 g/cm³[1][2]
Boiling Point ~202-204 °C[1][2]
Melting Point -12.0 °C (estimated)[1]
Water Solubility Low; ~2,250 mg/L at 23 °C[2][5]
Flash Point 80 °C[2]

Core Application: Synthesis of Ester Derivatives

The primary hydroxyl group of (4-Methylcyclohexyl)methanol is readily functionalized, making it an excellent precursor for ester synthesis. Esters derived from this alcohol are used as specialty monomers, plasticizers, and fragrance components. The most common method for this transformation is the Fischer-Speier esterification.

Principle of Fischer-Speier Esterification

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol, producing an ester and water.[6] The reaction is an equilibrium process. To achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one reactant (usually the more cost-effective alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[6]

The mechanism proceeds through several reversible steps, initiated by the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., H₂SO₄, TsOH).[6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product.[6]

Fischer_Esterification Start Carboxylic Acid + Alcohol (R-COOH + R'-OH) Protonation Protonation of Carbonyl (Catalyst H⁺) Start->Protonation + H⁺ Activated Activated Carbonyl (Enhanced Electrophilicity) Protonation->Activated Attack Nucleophilic Attack by Alcohol Activated->Attack + R'-OH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterLeave Elimination of H₂O ProtonTransfer->WaterLeave Forms good leaving group (H₂O) Ester Ester Product (R-COOR') WaterLeave->Ester - H₂O, - H⁺ Synthesis_Workflow A 1. Charge Reactor (Reactants, Solvent, Inhibitor) B 2. Add Catalyst (Conc. H₂SO₄) A->B C 3. Reflux with Dean-Stark (~110-120°C) B->C D 4. Monitor Reaction (Water collection) C->D Collect H₂O E 5. Cool and Quench (Cool to RT) D->E Reaction Complete F 6. Neutralize & Wash (NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Anhydrous MgSO₄) F->G H 8. Purify Product (Vacuum Distillation) G->H Filter I 9. Characterize (GC-MS, NMR) H->I

Caption: Workflow for (4-Methylcyclohexyl)methyl Methacrylate Synthesis.

Step-by-Step Methodology
  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add (4-Methylcyclohexyl)methanol (25.64 g, 0.20 mol), methacrylic acid (19.80 g, 0.23 mol), toluene (150 mL), and the polymerization inhibitor MEHQ (200 mg).

  • Initiation: Begin stirring the mixture. Slowly and carefully add concentrated sulfuric acid (1.0 mL) to the flask.

  • Reaction: Heat the mixture to reflux using a heating mantle. The temperature of the reaction mixture should be approximately 110-120 °C. Continue refluxing and monitor the collection of water in the side arm of the Dean-Stark apparatus. The reaction is considered complete when water ceases to collect (theoretical yield of water is ~3.6 mL). This typically takes 3-5 hours. [7]5. Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and then with saturated brine (1 x 50 mL). The bicarbonate wash neutralizes the acid catalyst and removes excess methacrylic acid; observe for cessation of gas evolution. [8]6. Drying: Dry the resulting organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the toluene solvent.

    • Purify the crude product by vacuum distillation to obtain the pure (4-methylcyclohexyl)methyl methacrylate. [7]8. Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [8]

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount. (4-Methylcyclohexyl)methanol and its reactants require careful handling.

  • Hazards: (4-Methylcyclohexyl)methanol is a skin and eye irritant. [4][9]Inhalation or ingestion may be harmful. [9]Methacrylic acid is corrosive and requires careful handling. Concentrated sulfuric acid is highly corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling these chemicals. All manipulations should be performed within a certified chemical fume hood. [9]* Storage: Store (4-Methylcyclohexyl)methanol in a tightly closed container in a cool, dark, and well-ventilated area. [10]Keep it away from incompatible materials such as strong oxidizing agents. [10][11]* First Aid:

    • Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing. [9] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. [9] * Inhalation/Ingestion: Move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention. [9]

References

  • National Center for Biotechnology Information. (n.d.). Introduction - NTP Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) and Crude 4-Methylcyclohexanemethanol Administered Topically to Female BALB/c Mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118193, 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Retrieved from [Link]

  • Wikipedia. (2023). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • Horzono, C. A., et al. (2020). 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. PubMed Central. Retrieved from [Link]

  • TCI America. (2014). Material Safety Data Sheet for 4-Methyl-1-cyclohexanemethanol. Retrieved from [Link]

  • Reddit. (2014). 4-Methylcyclohexane methanol?. Retrieved from [Link]

  • American Chemical Society. (2015). 4-Methylcyclohexane methanol (MCHM). ACS Chemical Health & Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945255B - Preparation method of cyclohexyl methacrylate.
  • ResearchGate. (n.d.). The synthesis of the title molecule, I. (i) Methyl acrylate, MeOH, 25 °C.... Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Chemical Society Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6658, Methyl Methacrylate. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of poly(n-hexyl methacrylate)-b-poly(methyl methacrylate) via anionic polymerization.... Retrieved from [Link]

Sources

Method

Application Note: Ultrasonic Irradiation for the Degradation of (4-Methylcyclohexyl)methanol (MCHM)

[1] Executive Summary This guide details the protocol for the sonochemical degradation of (4-Methylcyclohexyl)methanol (MCHM), the primary contaminant in the 2014 Elk River chemical spill. While conventional water treatm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the protocol for the sonochemical degradation of (4-Methylcyclohexyl)methanol (MCHM), the primary contaminant in the 2014 Elk River chemical spill. While conventional water treatment methods (coagulation, sedimentation) often fail to remove semi-volatile organic compounds (SVOCs) like MCHM effectively, ultrasonic irradiation (sonolysis) has proven to be a highly efficient Advanced Oxidation Process (AOP).

Key Takeaway: MCHM degradation is driven by interfacial cavitation . Due to its amphiphilic nature (Log


 ~2.4), MCHM accumulates at the gas-liquid interface of cavitation bubbles, where it is subjected to localized pyrolysis and hydroxyl radical (

) attack. This protocol achieves rapid pseudo-first-order degradation kinetics.[1]

Introduction & Challenge

The Contaminant: MCHM

MCHM is a cyclic alcohol used as a frothing agent in coal processing. It exists as two isomers (cis and trans), both possessing distinct physicochemical properties that complicate remediation:

  • Odor Threshold: Extremely low (~0.06 ppb for trans-MCHM), requiring near-total mineralization to eliminate organoleptic complaints.

  • Solubility: ~2250 mg/L (at 23°C), making it soluble enough to travel but hydrophobic enough to resist simple filtration.

  • Volatility: Semi-volatile; it does not air-strip easily using standard aeration.

The Solution: Acoustic Cavitation

Ultrasonic irradiation (200–600 kHz) generates acoustic cavitation—the formation, growth, and violent collapse of microbubbles.[2] This collapse creates "hotspots" with temperatures >5000 K and pressures >1000 atm.

Why Ultrasound for MCHM? Unlike bulk oxidants (e.g., Chlorine) that must diffuse through the solution to find the target, ultrasound exploits the hydrophobicity of MCHM. The molecule naturally migrates to the bubble surface (the reaction zone), effectively concentrating itself for destruction.

Mechanistic Theory

The degradation occurs via two primary pathways:[1]

  • Pyrolytic Decomposition: Occurs within the bubble or at the immediate interface due to extreme heat.

  • Radical Attack:

    
     radicals generated from water sonolysis attack the MCHM molecule at the bubble shell.
    

Key Insight: The degradation kinetics follow a heterogeneous model (Langmuir-Hinshelwood or Freundlich type), confirming that the reaction is surface-limited at the bubble interface, not in the bulk solution.

Visualization: The Cavitation Micro-Reactor

MCHM_Cavitation_Mechanism cluster_bubble Cavitation Bubble (Gas Phase) cluster_interface Gas-Liquid Interface (The 'Hot' Shell) cluster_bulk Bulk Solution (Liquid Phase) Pyrolysis Pyrolytic Decomposition (>5000 K) MCHM_Ads MCHM Adsorption (Hydrophobic Tail Orientation) Reaction Interfacial Oxidation (Ring Opening) MCHM_Ads->Reaction Targeting Radicals •OH Radical Generation (H2O -> •H + •OH) Radicals->Reaction Attack Reaction->Pyrolysis Volatile Fragments Byproducts Byproducts: 4-methylcyclohexanone Organic Acids Reaction->Byproducts Ejection to Bulk MCHM_Bulk Dissolved MCHM (Bulk) MCHM_Bulk->MCHM_Ads Diffusion (Driven by Log Kow)

Figure 1: Mechanism of MCHM degradation. The molecule's hydrophobicity drives it to the cavitation bubble interface, the primary zone of hydroxyl radical generation.

Experimental Protocol

Equipment & Materials[3]
  • Ultrasonic Reactor: High-frequency plate transducer or cup-horn system (Recommended: 300–600 kHz).

    • Note: 20 kHz (probe sonicators) creates strong shear but fewer radicals. Higher frequencies (hundreds of kHz) are superior for chemical oxidation (sonolysis).

  • Cooling System: Recirculating chiller (Set to 15°C).

  • Reagents:

    • MCHM (TCI America or Sigma, mixture of isomers).

    • Solvent: Dichloromethane (DCM) for extraction.

    • Internal Standard: Cyclohexanol or deuterated analog.

Operational Parameters (Optimization Table)
ParameterRecommended SettingRationale
Frequency 350 kHz - 600 kHzMaximizes

radical production rate; optimal for chemical degradation.
Power Density 50 - 100 W/LSufficient energy to reach cavitation threshold without decoupling the liquid.
Temperature 20°C ± 2°CCritical: Higher temps increase vapor pressure, "cushioning" the bubble collapse and reducing degradation efficiency.
pH Natural (pH 6-7)MCHM is non-ionizable at neutral pH. Extreme pH is not required.
Gas Sparging Air or ArgonArgon enhances collapse intensity (higher polytropic index), but Air is sufficient for practical applications.
Step-by-Step Workflow

Step 1: Preparation

  • Prepare a stock solution of MCHM (e.g., 100 mg/L) in Milli-Q water. Stir for 2 hours to ensure complete dissolution (solubility limit is high, but dissolution is slow).

  • Fill the ultrasonic reactor with the target volume (e.g., 200 mL).

Step 2: Baseline Sampling (T=0)

  • Withdraw a 5 mL aliquot before turning on the ultrasound.

  • Add immediate quenching agent (if using H2O2 enhancement) or proceed to extraction.

Step 3: Irradiation

  • Engage the cooling recirculation. Ensure bulk liquid is at 20°C.

  • Turn on the ultrasonic generator at the fixed frequency (e.g., 350 kHz).

  • Record actual power input (calibrated via calorimetry if possible).

Step 4: Time-Course Sampling

  • Withdraw samples at intervals: 0, 5, 10, 20, 40, and 60 minutes.

  • Crucial: Maintain constant liquid volume or correct calculations for volume loss if the reactor is small.

Step 5: Extraction & Analysis

  • Liquid-Liquid Extraction: Mix 5 mL sample with 2 mL Dichloromethane (DCM). Vortex for 1 min.

  • Separate organic layer.

  • Analyze via GC-MS (Splitless injection, DB-5ms column). Monitor ions m/z 55, 81, and 110.

Analytical Workflow Diagram

Experimental_Workflow Sample Aqueous Sample (MCHM) Extract Liq-Liq Extraction (DCM + Vortex) Sample->Extract 2:1 Ratio GCMS GC-MS Analysis (DB-5ms Column) Extract->GCMS Organic Layer Data Quantification (Cis/Trans Ratio) GCMS->Data Peak Integration

Figure 2: Analytical workflow for quantifying MCHM isomers post-sonication.

Data Analysis & Validation

Kinetics Modeling

Plot


 versus time (

).
  • Expectation: A linear plot indicates Pseudo-First Order Kinetics .

  • Equation:

    
    
    
  • Validation: If

    
    , the model is valid.
    
Isomer Specificity

MCHM exists as cis and trans isomers.

  • Observation: You may observe slightly different degradation rates.[3] The trans isomer is often the primary odorant.[4] Ensure your GC method separates these peaks (typically trans elutes before cis on non-polar columns, but verify with standards).

Byproduct Monitoring

Monitor for the formation of 4-methylcyclohexanone . This is a primary oxidation product.

  • Note: If the ketone persists, the odor profile may change (sweet/solvent-like) rather than disappear. Extended sonication (or addition of 10mM H2O2) may be required to mineralize the ketone.

Safety & Troubleshooting

  • Noise Hazard: Ultrasonic reactors operating at low kHz are audible and damaging. High kHz (300+) are inaudible but can generate sub-harmonics. Always use sound-dampening enclosures.

  • Volatile Emissions: MCHM has a licorice-like odor.[4] Operate the reactor within a fume hood to prevent inhalation of aerosolized mist.

  • Heating: If temperature rises >30°C, degradation efficiency drops significantly. Check chiller capacity.

References

  • O’Shea, K. E., et al. (2017). "Kinetic, product, and computational studies of the ultrasonic induced degradation of 4-methylcyclohexanemethanol (MCHM)." Water Research, 126, 296-303.

  • Dietrich, A. M., et al. (2015). "Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol."[5] Environmental Science & Technology Letters, 2(11), 323–327.

  • Phetxumphou, K., et al. (2016). "Spectrochemical and molecular modeling studies of the interaction of MCHM with cyclodextrins." Spectrochimica Acta Part A, 165, 170-175. (Context on MCHM hydrophobicity).

  • Adewuyi, Y. G. (2001). "Sonochemistry: Environmental Science and Engineering Applications."[2] Industrial & Engineering Chemistry Research, 40(21), 4681–4715. (Foundational review on Sonolysis mechanisms).

Sources

Application

Application Note: Precision Preparation of (4-Methylcyclohexyl)methanol (MCHM) Stock Solutions

Abstract & Scope (4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol utilized primarily in industrial coal processing and increasingly studied for its toxicological profile following environmenta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(4-Methylcyclohexyl)methanol (MCHM) is a saturated alicyclic primary alcohol utilized primarily in industrial coal processing and increasingly studied for its toxicological profile following environmental release events (e.g., the Elk River spill).[1] Accurate biological assessment of MCHM requires precise stock solution preparation, complicated by its isomerism (cis/trans mixtures), volatility, and limited aqueous solubility.[1]

This guide provides a standardized, error-minimized protocol for generating Master Stock solutions (in DMSO or Ethanol) and aqueous Working Solutions. It prioritizes gravimetric preparation over volumetric aspiration to negate viscosity-induced pipetting errors.[1]

Physicochemical Profile & Solubility Limits

Before handling MCHM, researchers must internalize the solubility constraints to prevent "crashing out" (precipitation) in biological media.[1]

Table 1: Key Physicochemical Properties
PropertyValueNotes
CAS Number 34885-03-5Mixture of cis- and trans- isomers
Molecular Weight 128.21 g/mol
Density 0.9074 g/mL (at 20°C)Less dense than water; floats
Physical State Clear, colorless liquidOily texture; Licorice/mint odor
Log P (Octanol/Water) ~2.35 (cis) / 2.46 (trans)Lipophilic; readily crosses membranes
Water Solubility ~2,250 mg/L (~17.5 mM)Critical Limit for aqueous assays
DMSO Solubility > 100 mg/mL (> 780 mM)Recommended solvent for Master Stocks
Ethanol Solubility > 100 mg/mLHigh volatility risk for long-term storage
ngcontent-ng-c3230145110="" class="ng-star-inserted">

Critical Insight: MCHM is a liquid with a molarity of approximately 7.0 M in its pure form. Direct pipetting of small volumes (e.g., 1 µL) introduces significant error due to viscosity and surface tension.[1] Always weigh the chemical.

Safety & Handling (E-E-A-T)

Hazard Class: Skin/Eye Irritant, Combustible Liquid.[1]

  • Engineering Controls: All open handling must occur in a certified chemical fume hood to mitigate inhalation of volatile isomers.[1]

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.[1]

  • Containment: Store neat liquid and stocks in glass vials with PTFE-lined caps. Avoid polystyrene plastics, which may leach under high MCHM concentrations.[1]

Solvent Selection Strategy

Choosing the correct vehicle is the first experimental decision.[1] Use the decision matrix below to select the optimal solvent for your assay.

SolventSelection cluster_legend Selection Logic Start Select Solvent for MCHM AssayType What is the downstream application? Start->AssayType CellBased Cell Culture / In Vivo AssayType->CellBased Biological ChemAnalysis GC-MS / Analytical AssayType->ChemAnalysis Analytical DMSO DMSO (Dimethyl Sulfoxide) Low volatility, sterile-filterable. Max final conc < 0.1% CellBased->DMSO Preferred Ethanol Ethanol (Anhydrous) High volatility. Good for evaporation protocols. CellBased->Ethanol Alternative (if DMSO sensitive) ChemAnalysis->Ethanol Alternative Methanol Methanol Standard for GC-MS standards. Toxic to cells. ChemAnalysis->Methanol Standard Note DMSO is the gold standard for biological stocks due to stability.

Figure 1: Solvent selection decision tree for MCHM stock preparation.

Protocol: Preparation of 1 M Master Stock (Gravimetric Method)

Objective: Create 10 mL of a 1.0 M (1000 mM) MCHM stock solution in DMSO. Why Gravimetric? Weighing mass is temperature-independent and eliminates viscosity-based pipetting errors common with oils like MCHM.[1]

Materials
  • Pure MCHM (CAS 34885-03-5)[1]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%[1]

  • 20 mL Amber Glass Vial with PTFE-lined screw cap[1]

  • Analytical Balance (Precision ±0.1 mg)

Step-by-Step Procedure
  • Tare the Vial: Place the empty 20 mL amber vial (with cap removed) on the balance and press TARE .

  • Calculate Mass Required: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    
    
    
    
  • Dispense MCHM: Using a glass Pasteur pipette, slowly add MCHM liquid to the vial until the mass reaches 1.282 g .

    • Note: If you overshoot slightly, record the exact mass and adjust the final DMSO volume to maintain 1 M concentration.

  • Add Solvent (Initial): Add approximately 6-7 mL of DMSO to the vial. Swirl gently to dissolve. MCHM is highly soluble in DMSO; dissolution should be instant.[1]

  • Volume Adjustment (QS):

    • Ideally: Transfer to a 10 mL volumetric flask and top up to the line with DMSO.[1]

    • Practical Alternative: If a volumetric flask is unavailable, add DMSO by mass.[1] The density of DMSO is ~1.10 g/mL.[1]

  • Homogenization: Cap tightly and vortex for 15 seconds.

  • Labeling: Label as "1 M MCHM in DMSO" , including Date, Operator, and "Store at -20°C".

Protocol: Working Solutions & Serial Dilution

Objective: Dilute the Master Stock (1 M) to a working concentration (e.g., 100 µM) in aqueous media without precipitation. Constraint: The final aqueous concentration must not exceed 17 mM (solubility limit).

SerialDilution Stock Master Stock (1 M in DMSO) Step1 Add 10 µL Stock to 990 µL DMSO Stock->Step1 Inter Intermediate Stock (10 mM in DMSO) 1:100 Dilution Step2 Add 10 µL Intermediate to 990 µL Media Inter->Step2 Working Working Solution (100 µM in Media) 1:100 Dilution PrecipitationCheck QC Check: Verify no turbidity (Solubility limit ~17.5 mM) Working->PrecipitationCheck Step1->Inter Step2->Working

Figure 2: Two-step serial dilution workflow to ensure solubility and pipetting accuracy.

Dilution Procedure[1]
  • Thaw: Remove 1 M Master Stock from -20°C and equilibrate to Room Temperature (RT). Vortex to ensure homogeneity.[1]

  • Intermediate Dilution (10 mM):

    • Pipette 10 µL of 1 M Master Stock into 990 µL of pure DMSO.

    • Vortex well.[1] This creates a 10 mM Intermediate Stock.[1]

    • Why? Direct dilution from 1 M to 100 µM in water requires a 1:10,000 dilution, which is physically difficult to pipette accurately in one step and risks precipitation "shock" at the injection site.[1]

  • Final Working Solution (100 µM):

    • Pipette 100 µL of the 10 mM Intermediate Stock into 9.9 mL of cell culture media or buffer.[1]

    • Vortex immediately.[1]

    • Final DMSO Concentration: 1.0%.[1] (Ensure your biological control includes 1.0% DMSO).[1]

Quality Control & Troubleshooting

Storage Stability[1]
  • Master Stocks (DMSO): Stable for >6 months at -20°C. Hygroscopic; keep tightly sealed to prevent water absorption.[1]

  • Working Solutions (Aqueous): Prepare fresh. MCHM is volatile; open vessels will lose concentration over hours.[1]

Troubleshooting Table
IssueObservationRoot CauseSolution
Phase Separation Oily droplets on surfaceConcentration > 17 mMDilute below water solubility limit (2.25 g/L).[1]
Precipitation Cloudy suspension"Solvent Shock"Vortex media while adding the DMSO stock dropwise.[1]
Inconsistent Data High variability in replicatesVolatile lossUse sealed vials/plates; do not leave reservoirs open.[1]
Pipetting Error Viscous retention in tipCold stock solutionAllow stock to reach RT; use low-retention tips.

References

  • National Toxicology Program (NTP). (2016).[1] Immunotoxicity Technical Report on the Dermal Hypersensitivity and Irritancy Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5). U.S. Department of Health and Human Services.[1] Link

  • PubChem. (n.d.).[1] Compound Summary: 4-Methylcyclohexanemethanol (CID 118193).[1][2] National Center for Biotechnology Information.[1] Link[1]

  • United States Geological Survey (USGS). (2014).[1] Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples. Link[1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 4-Methyl-1-cyclohexanemethanol. Link

  • Lan, J., et al. (2015).[1] Toxicogenomics of 4-Methylcyclohexanemethanol (MCHM). Environmental Science & Technology.[1][3] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Column chromatography techniques for separating 4-MCHM isomers

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers and analytical chemists. It addresses the isolation of cis- and trans-4-methylcyclohexanemethanol (4-MCHM) isomers using colu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers and analytical chemists. It addresses the isolation of cis- and trans-4-methylcyclohexanemethanol (4-MCHM) isomers using column chromatography.[1]

Article ID: SEP-MCHM-004 | Last Updated: February 11, 2026 Applicable For: Preparative Isolation, Analytical Standards Purification, Toxicology Studies[1][2][3][4]

Executive Summary & Technical Specifications

Separating the isomers of 4-methylcyclohexanemethanol (4-MCHM) is chemically challenging due to their structural similarity and lack of UV chromophores. The mixture typically consists of cis and trans isomers, which exhibit distinct physicochemical and organoleptic properties.[5]

Success in separation relies on exploiting the subtle polarity difference driven by the axial/equatorial orientation of the hydroxymethyl group.

Quick Reference Data: Isomer Properties
Propertytrans-4-MCHMcis-4-MCHMTechnical Implication
Log Kow 2.46 - 2.91 (More Lipophilic)2.25 - 2.35 (More Hydrophilic)trans elutes first on Silica (NP); cis elutes first on C18 (RP).
Aqueous Solubility ~2020 mg/L~2600 mg/Lcis is significantly more water-soluble.[1][6]
Odor Threshold Low (Strong Licorice/Anise)High (Mild/Sweet/Fruity)Olfactory check can tentatively identify fractions.
Conformation Diequatorial (e,e)Equatorial-Axial (e,a)Diequatorial conformation reduces silica interaction relative to the cis isomer.

Critical Note: On standard Normal Phase (Silica Gel) chromatography, the Trans isomer elutes First . On Reverse Phase (C18) , the Cis isomer elutes First [1, 2].

Experimental Workflow

The following logic flow outlines the decision-making process for purification.

MCHM_Separation_Workflow Start Crude 4-MCHM Mixture TLC TLC Screening (Stain Required: PMA or KMnO4) Start->TLC Method_Choice Select Stationary Phase TLC->Method_Choice NP_Route Normal Phase (Silica) Target: Gram Scale Method_Choice->NP_Route Bulk Purification RP_Route Reverse Phase (C18) Target: mg Scale / High Purity Method_Choice->RP_Route Analytical/High Purity NP_Process Eluent: Hexane:EtOAc Gradient (Start 95:5 → End 80:20) NP_Route->NP_Process RP_Process Eluent: MeOH:Water (60:40) Isocratic or Shallow Gradient RP_Route->RP_Process Detection Fraction Analysis (GC-FID/MS or Olfactory) NP_Process->Detection RP_Process->Detection Result_NP Order: Trans then Cis Detection->Result_NP If Silica Result_RP Order: Cis then Trans Detection->Result_RP If C18

Figure 1: Decision matrix for selecting the appropriate chromatographic method based on scale and purity requirements.

Detailed Protocol: Normal Phase Silica Chromatography

Objective: Isolate gram-quantities of trans-4-MCHM and cis-4-MCHM.

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes (ACS Grade) and Ethyl Acetate (EtOAc).

  • Visualization: Phosphomolybdic Acid (PMA) stain or KMnO4 dip (MCHM is UV-inactive).

Step-by-Step Procedure
  • TLC Optimization:

    • Prepare a 10% solution of crude MCHM in EtOAc.

    • Spot on silica plate.[7]

    • Elute with 9:1 Hexane:EtOAc .

    • Target: You need a ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      . The trans isomer (less polar) will run higher (
      
      
      
      ) than the cis isomer (
      
      
      ).
  • Column Packing:

    • Use a silica-to-sample ratio of 50:1 minimum. The isomers are structural diastereomers and require high plate counts for baseline separation.

    • Slurry pack in 100% Hexanes to ensure tight packing.

  • Loading:

    • Dry Loading is recommended. Dissolve crude oil in minimal DCM, add silica (1:1 ratio by weight), and rotovap to a free-flowing powder. Load this powder on top of the sand bed.[8]

  • Elution Gradient:

    • Fraction 1-10: 100% Hexane (Flush non-polar impurities).

    • Fraction 11-30: 95:5 Hexane:EtOAc (Elution of trans-4-MCHM).

    • Fraction 31-50: 90:10 Hexane:EtOAc (Transition/Mixed fractions).

    • Fraction 51+: 80:20 Hexane:EtOAc (Elution of cis-4-MCHM).

  • Fraction Analysis:

    • Spot every 3rd fraction on TLC. Stain with PMA and heat with a heat gun until blue spots appear.

Troubleshooting & FAQs

Direct answers to common failure points reported by users.

Q1: I cannot see any bands on my column or spots on my TLC plate under UV light. What is wrong?

Diagnosis: 4-MCHM lacks a conjugated


-system, meaning it is UV inactive  (it will not absorb at 254 nm).
Solution:  You must use a chemical stain or destructive detection method.
  • TLC: Use Phosphomolybdic Acid (PMA) or Vanillin stain. Dip the plate and heat until spots appear (usually dark blue/brown on a light background).

  • Flash Chromatography: If using an automated system (e.g., CombiFlash), use an ELSD (Evaporative Light Scattering Detector) or monitor via Refractive Index (RI). UV detection will result in a flatline.

Q2: My peaks are co-eluting (overlapping). How do I improve resolution?

Diagnosis: The polarity difference between the diequatorial (trans) and equatorial-axial (cis) forms is slight. Solution:

  • Reduce Solvent Strength: If using 10% EtOAc, drop to 5% EtOAc and run isocratic for longer.

  • Increase Silica Ratio: Move from a 30:1 to a 100:1 silica-to-sample ratio.

  • Switch Selectivity: If silica fails, switch to Reverse Phase (C18) . Literature confirms that C18 provides excellent separation using 60% Methanol / 40% Water , where the elution order flips (cis elutes first) [2].

Q3: How can I quickly identify which fraction contains the trans isomer without running an NMR?

Diagnosis: Rapid field identification is needed. Solution: Use the "Sniff Test" (with safety precautions).

  • Trans-4-MCHM: Has a distinct, potent licorice or anise-like odor .

  • Cis-4-MCHM: Has a much milder, generic sweet/solvent odor.

  • Validation: Confirmed by sensory studies on the Elk River spill components [3].

  • Caution: Only perform this on small aliquots in a fume hood; do not inhale directly from the main vessel.

Q4: Why does the literature sometimes say cis elutes first and sometimes trans?

Diagnosis: Confusion between Normal Phase (NP) and Reverse Phase (RP) methods. Solution:

  • Normal Phase (Silica): Hydrophobic effect dominates. Trans (more hydrophobic/higher

    
    ) elutes FIRST .
    
  • Reverse Phase (C18): Hydrophilic effect dominates. Cis (more hydrophilic/lower

    
    ) elutes FIRST  [2, 4].
    
Q5: Can I use GC-MS to verify my fractions?

Diagnosis: Need for analytical confirmation. Solution: Yes, GC-MS is the gold standard.

  • Column: Standard non-polar columns (DB-5, HP-5).

  • Elution: Similar to silica, the trans isomer typically elutes before the cis isomer on non-polar GC phases due to boiling point and polarity interactions [1].

  • Mass Spec: Both isomers have identical molecular weights (128 Da) and very similar fragmentation patterns. Identification relies on retention time relative to standards.

References

  • Foreman, W. T., et al. (2015).[9] Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 131, 217-224.

  • Phetxumphou, K., et al. (2016).[10] Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol.[11] Environmental Science & Technology Letters, 3(8), 305-310.

  • Gallagher, D. L., et al. (2015). Tale of Two Isomers: Complexities of Human Odor Perception for cis- and trans-4-Methylcyclohexanemethanol from the Chemical Spill in West Virginia. Environmental Science & Technology, 49(3), 1319–1327.[11]

  • Weidhaas, J. L., et al. (2016).[10] Degradation of Crude 4-MCHM (4-Methylcyclohexanemethanol) in Sediments from Elk River, West Virginia.[3][10][12] Environmental Science & Technology, 50(18), 9946-9953.

Sources

Optimization

Resolving co-elution issues in GC-MS analysis of 4-MCHM

Welcome to the technical support guide for resolving co-elution issues in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-methylcyclohexanemethanol (4-MCHM). This resource is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving co-elution issues in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-methylcyclohexanemethanol (4-MCHM). This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 4-MCHM isomers and related compounds.

The analysis of 4-MCHM gained significant attention following the 2014 Elk River chemical spill in West Virginia, highlighting the need for robust and reliable analytical methods to monitor its presence in environmental and biological samples.[1][2][3] The primary analytical challenge stems from the presence of cis- and trans- isomers, which possess very similar physicochemical properties, often leading to poor chromatographic resolution or complete co-elution.[4]

This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to help you achieve baseline separation and accurate quantification of 4-MCHM isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main compounds of interest in a "crude MCHM" sample?

A crude MCHM mixture is not composed solely of 4-MCHM. While the cis- and trans- isomers of 4-MCHM are the predominant components, other related compounds may be present, including 4-(methoxymethyl)cyclohexanemethanol (4MMCH) and methyl 4-methylcyclohexanecarboxylate (MMCHC).[1][2] The presence of these other compounds can further complicate the chromatography and necessitate a selective and high-resolution method.

Q2: Why is it so difficult to separate the cis- and trans- isomers of 4-MCHM?

The difficulty arises from their structural similarity. Isomers are molecules that have the same chemical formula but different arrangements of atoms. In the case of 4-MCHM, the cis- and trans- isomers differ only in the spatial orientation of the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups relative to the cyclohexane ring. This results in very similar boiling points and polarities, causing them to interact with the GC stationary phase in a nearly identical manner and elute from the column at very close retention times.[4]

Q3: Which 4-MCHM isomer typically elutes first from a standard non-polar or mid-polar GC column?

In published methods using common GC stationary phases, the trans -isomer elutes before the cis -isomer .[5][6][7][8] This elution order is a key piece of information for tentative peak identification during method development.

Q4: My peaks are co-eluting. Can I still quantify the isomers using mass spectrometry?

Possibly, but it is not ideal and requires specific conditions. If the mass spectra of the co-eluting isomers contain unique fragment ions (m/z), you can use Selected Ion Monitoring (SIM) mode to create distinct ion chromatograms for each isomer.[9][10] However, the electron ionization (EI) mass spectra of isomers are often very similar, making it difficult to find truly unique, interference-free ions for quantification.[4] Therefore, achieving chromatographic separation is the most robust and reliable approach for accurate quantification.

Q5: Is derivatization a viable strategy for improving the separation of 4-MCHM isomers?

Yes, derivatization can be a powerful tool. The hydroxyl (-OH) group on 4-MCHM is polar and can cause peak tailing due to interactions with active sites in the GC system. Converting the alcohol into a less polar derivative, such as a silyl ether (via silylation) or an ester (via acylation), can significantly improve peak shape.[11][12] This change in the molecule's chemical properties can also alter its interaction with the stationary phase, potentially enhancing the separation between the cis- and trans- isomers.[13]

Troubleshooting Guide: Resolving Co-Elution

This section provides a systematic approach to diagnosing and fixing co-elution problems.

Problem: Poor or No Resolution Between cis- and trans-4-MCHM Peaks

This is the most common issue. The solution involves a systematic optimization of the chromatographic conditions. The logical workflow below outlines the steps to take.

G start Start: Co-elution Observed check_column Step 1: Verify GC Column (Phase, Dimensions, Health) start->check_column optimize_temp Step 2: Optimize Oven Temperature Program check_column->optimize_temp Column OK optimize_flow Step 3: Adjust Carrier Gas Flow Rate optimize_temp->optimize_flow Resolution Improving end_resolved Success: Isomers Resolved optimize_temp->end_resolved Resolution Achieved consider_deconv Step 4: Use MS Deconvolution (If Separation Fails) optimize_flow->consider_deconv Still Co-eluting optimize_flow->end_resolved Resolution Achieved consider_deconv->end_resolved Quantifiable Ions Found G start Start: New Sample Analysis scout 1. Perform Scouting Run (e.g., 10°C/min ramp) start->scout evaluate 2. Evaluate Chromatogram Identify approx. elution temp (Te) scout->evaluate slow_ramp 3. Implement Slow Ramp (e.g., 2-5°C/min) around Te evaluate->slow_ramp evaluate2 4. Check Resolution slow_ramp->evaluate2 add_hold 5. Add Isothermal Hold (at Te - 20°C for 1-2 min) evaluate2->add_hold Resolution < 1.5 success Optimized Method evaluate2->success Resolution > 1.5 fine_tune 6. Fine-tune Flow Rate and Hold Times add_hold->fine_tune fine_tune->success

Caption: A systematic workflow for GC method development to separate isomers.

Data Summary Tables

For clarity, the key properties influencing separation and example method parameters are summarized below.

Table 1: Physicochemical Properties of 4-MCHM Isomers

Propertycis-4-MCHMtrans-4-MCHMSignificance for SeparationReference
Aqueous Solubility (23°C) ~2600 mg/L~2020 mg/LThe more soluble cis-isomer may interact differently with residual water in the system.[14]
Octanol-Water Partition Coeff. (Kow) 225291The higher Kow of the trans-isomer suggests it is less polar, which aligns with it eluting earlier from polar columns.[7]
Sorption to Carbon LowerHigherThe trans-isomer's stronger binding affinity suggests greater interaction with non-polar surfaces.[7][14][15]

Table 2: Example GC-MS Method Parameters for 4-MCHM Analysis

ParameterInitial "Scouting" MethodOptimized "Resolution" Method
GC Column DB-5ms, 30m x 0.25mm, 0.25µmZB-WAXplus, 60m x 0.25mm, 0.25µm
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Inlet Temp 250 °C250 °C
Injection Vol. 1 µL (Split 20:1)1 µL (Split 20:1)
Oven Program 50°C (1 min), 10°C/min to 250°C60°C (2 min), 3°C/min to 140°C, 25°C/min to 250°C (2 min)
MS Transfer Line 280 °C280 °C
Ion Source Temp 230 °C230 °C
Scan Range 45-300 m/z45-300 m/z (or SIM mode)

References

  • Exploring the Efficiency of Various Extraction Approaches for Determination of Crude MCHM Constituents in Environmental Samples. (2020). LCGC International. [Link]

  • Evaluation of 4-methylcyclohexanemethanol (MCHM) in a combined irritancy and Local Lymph Node Assay (LLNA) in mice. (2017). National Institutes of Health (NIH). [Link]

  • Methyl-Cyclohexane Methanol (MCHM) Isomer-Dependent Binding on Amorphous Carbon Surfaces. (2021). PubMed Central. [Link]

  • Methods to separate co-eluting peaks. (2020). Chromatography Forum. [Link]

  • Comparative analytical and toxicological assessment of methylcyclohexanemethanol (MCHM) mixtures associated with the Elk River chemical spill. (2017). PubMed. [Link]

  • Degradation of Crude 4-MCHM (4-Methylcyclohexanemethanol) in Sediments from Elk River, West Virginia. (2017). ResearchGate. [Link]

  • Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. (2015). PubMed. [Link]

  • Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. (2015). Sci-Hub. [Link]

  • Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. (2015). ResearchGate. [Link]

  • Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill. (2015). ResearchGate. [Link]

  • Degradation of Crude 4-MCHM (4-Methylcyclohexanemethanol) in Sediments from Elk River, West Virginia. (2017). DigitalCommons@UNL. [Link]

  • The Secrets of Successful Temperature Programming. (2017). LCGC International. [Link]

  • What do I need to do for a better separation of isomers co-eluting in GC-MS?. (2013). ResearchGate. [Link]

  • Temperature Programming for Better GC Results. (2025). Phenomenex. [Link]

  • Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. (2018). PubMed Central. [Link]

  • Derivatization for GC-MS analysis?. (2022). ResearchGate. [Link]

  • Guide to GC Column Selection and Optimizing Separations. (2021). Restek Resource Hub. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]

  • Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. (2015). USGS.gov. [Link]

  • Case study: the crude MCHM chemical spill investigation and recovery in West Virginia USA. (2016). IWA Publishing. [Link]

  • Guide to Choosing a GC Column. (2025). Phenomenex. [Link]

  • OPTIMIZING THE GC TEMPERATURE PROGRAM. (n.d.). Agilent. [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2022). MDPI. [Link]

  • 4-Methylcyclohexane methanol (MCHM) affects viability, development, and movement of Xenopus embryos. (2020). PubMed Central. [Link]

  • SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. (2019). Journal of Analytical Methods in Chemistry. [Link]

  • Agilent J&W GC Column Selection Guide. (n.d.). Postnova Analytics. [Link]

  • GC Temperature Program Development. (n.d.). Element Lab Solutions. [Link]

  • New and Emerging Analytical Techniques for the Detection of Organic Contaminants in Water. (2002). National Academies Press. [Link]

  • What Is Derivatization In GC-MS?. (2023). YouTube. [Link]

Sources

Troubleshooting

Optimizing purge-and-trap parameters for 4-MCHM detection

Topic: Optimizing Purge-and-Trap (P&T) Parameters for 4-Methylcyclohexanemethanol (4-MCHM) Detection Content Type: Technical Support Guide & Troubleshooting Audience: Analytical Chemists, Environmental Researchers, Toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Purge-and-Trap (P&T) Parameters for 4-Methylcyclohexanemethanol (4-MCHM) Detection Content Type: Technical Support Guide & Troubleshooting Audience: Analytical Chemists, Environmental Researchers, Toxicology Specialists

Introduction: The 4-MCHM Challenge

Welcome to the 4-MCHM Technical Support Hub. Detecting (4-methylcyclohexyl)methanol (4-MCHM) via Purge-and-Trap (P&T) GC-MS presents a unique analytical paradox. While classified as a volatile organic compound (VOC), its physical properties—specifically its high boiling point (~196°C) and polarity (alcohol functional group)—place it on the borderline of semi-volatiles.

Standard VOC methods (like EPA 524.2 or 8260) often fail to achieve adequate recovery for 4-MCHM because they rely on ambient temperature purging. To detect this analyte at low ppb levels, you must transition to a Heated Purge protocol. This guide details the thermodynamic adjustments required to overcome the compound's high water solubility and "sticky" adsorption behavior.

Module 1: Method Optimization (The "Golden Parameters")

Q: Why are my recoveries for 4-MCHM consistently low (<50%) compared to other VOCs?

A: You are likely fighting Henry’s Law. 4-MCHM is an alcohol with significant hydrogen bonding capability. At ambient temperatures (20°C–25°C), its Henry’s Law constant (


) favors the aqueous phase, meaning the compound "prefers" to stay in the water rather than move into the purge gas.

The Fix: You must increase the energy of the system to disrupt these hydrogen bonds.

  • Heated Purge is Mandatory: Elevate sample temperature to 60°C – 80°C during the purge cycle. This exponentially increases the

    
    , forcing the analyte into the headspace.
    
  • Salting Out (Optional but Recommended): Adding 6g of sodium sulfate (

    
    ) to a 25mL sample can further decrease 4-MCHM solubility, driving it into the gas phase.
    

Q: Which trap material should I use?

A: Avoid standard "VOC-only" traps (like pure Tenax) if you are heating the sample, as moisture management becomes critical.

  • Recommendation: Use a Vocarb 3000 (K Trap) or equivalent (Carbopack B/Carboxen 1000/1001).

  • Reasoning: These traps contain graphitized carbon blacks. They are hydrophobic (minimizing water retention from the heated purge) but have strong adsorptive strength for the C8-alcohol structure of 4-MCHM.

Optimized P&T Parameter Table
ParameterStandard VOC SettingOptimized 4-MCHM Setting Technical Rationale
Purge Temp Ambient60°C - 80°C Increases vapor pressure; disrupts H-bonding.
Purge Time 11 min11 - 15 min Compensates for slower mass transfer of semi-volatiles.
Dry Purge 1-2 min2 - 4 min Heated purge loads more water; longer dry purge protects the GC-MS.
Desorb Temp 250°C250°C - 260°C Ensure complete release of "sticky" alcohol from carbon beds.
Bake Time 2-4 min> 6 min Critical to prevent carryover (ghost peaks) in subsequent runs.
Module 2: Isomer Resolution (Cis vs. Trans)

Q: I see two peaks for 4-MCHM. Which is which, and does it matter?

A: Yes, it matters significantly for quantitation and toxicology. 4-MCHM exists as two geometric isomers: cis and trans.

  • Elution Order: On standard non-polar columns (DB-5, ZB-5, Rtx-VMS), the trans-isomer elutes first , followed by the cis-isomer.

  • Ratio Variance: Commercial "Crude MCHM" often has a trans:cis ratio between 2:1 and 3:1. However, environmental samples may show different ratios due to differential solubility (cis is slightly more soluble) or biodegradation rates.

  • Quantitation: You must integrate both peaks. If your standard is a mix, ensure you are calibrating based on the total response or individual isomer concentrations if certified values are available.

Q: What are the target ions for GC-MS SIM analysis?

A: 4-MCHM fragments easily, often losing water.

  • Quant Ion: m/z 55 (Base peak, cyclohexyl ring fragment).

  • Qualifier Ions: m/z 67, 81, 95 .

  • Note: The molecular ion (m/z 128) is often weak or absent. Do not use it for primary quantitation.

Module 3: Troubleshooting Workflow

Q: I am seeing "Ghost Peaks" in my blanks. How do I stop this?

A: 4-MCHM is highly prone to carryover due to its polarity. It adsorbs to the transfer line and the 6-port valve rotor.

  • Step 1: Increase Bake Temperature on the P&T concentrator to 270°C (if trap limit allows).

  • Step 2: Implement a "water blank" run between high-concentration samples.

  • Step 3: Check your transfer line temperature. It must be >150°C . If the line is colder than the boiling point of the analyte, 4-MCHM will condense on the walls and bleed off slowly.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing 4-MCHM recovery.

MCHM_Optimization Start Start: Low 4-MCHM Recovery CheckTemp Is Purge Temp > 60°C? Start->CheckTemp HeatSample Action: Enable Sample Heater Set to 60-80°C CheckTemp->HeatSample No CheckTrap Trap Selection Check CheckTemp->CheckTrap Yes HeatSample->CheckTrap TrapType Is Trap Hydrophobic? (e.g., Vocarb 3000) CheckTrap->TrapType ChangeTrap Action: Switch to Graphitized Carbon Trap TrapType->ChangeTrap No (Tenax Only) CheckWater Moisture Issues in MS? TrapType->CheckWater Yes ChangeTrap->CheckWater DryPurge Action: Increase Dry Purge to 4 mins CheckWater->DryPurge Yes (m/z 18 high) Carryover Issue: Ghost Peaks? CheckWater->Carryover No BakeClean Action: Increase Bake Time Check Transfer Line >150°C Carryover->BakeClean Yes

Caption: Logical workflow for diagnosing and correcting low recovery and carryover in 4-MCHM analysis.

References & Authoritative Grounding
  • USGS Open-File Report 2014-1054 : Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill.

    • Relevance: Establishes the standard for heated purge (60°C) and isomer separation (trans elutes first).

    • Source:

  • Centers for Disease Control and Prevention (CDC/NIOSH) : MMWR - 4-MCHM Method Development.

    • Relevance: Validates the use of GC-MS for 4-MCHM and provides toxicological context for isomer ratios.

    • Source:

  • Foreman, W.T., et al. (2015) : Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS.[1]

    • Relevance: Provides specific detection limits (0.16 µg/L for trans, 0.28 µg/L for cis) and confirms the necessity of distinguishing isomers.

    • Source:

  • Phelka, A.D., et al. : Review of Chemical Spill in Elk River.

    • Relevance: Discusses the physical properties (solubility, LogP) that necessitate modified P&T parameters.

    • Source:

Sources

Optimization

Technical Support Center: Stabilizing (4-Methylcyclohexyl)methanol (MCHM)

Status: Operational Topic: Long-term Storage & Stability Protocols Target Audience: R&D Chemists, Process Engineers, Analytical Scientists[1][2] Introduction: The Stability Paradox of MCHM (4-Methylcyclohexyl)methanol (M...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Long-term Storage & Stability Protocols Target Audience: R&D Chemists, Process Engineers, Analytical Scientists[1][2]

Introduction: The Stability Paradox of MCHM

(4-Methylcyclohexyl)methanol (MCHM) presents a unique storage challenge not because it is inherently unstable, but because it is chemically deceptive.[1][2] As a primary cycloaliphatic alcohol, it appears robust.[1][2] However, its commercial form—a mixture of cis and trans isomers—creates physical stability issues (phase separation) that are often mistaken for chemical degradation.[1][2]

This guide moves beyond basic Safety Data Sheet (SDS) recommendations to address the specific physicochemical behaviors of MCHM that impact experimental reproducibility in drug development and fine chemical synthesis.

Module 1: Mechanisms of Degradation & Drift[1][2]

To stabilize MCHM, you must understand the three specific failure modes that compromise its purity.

The Isomeric Drift (Physical)

Commercial MCHM is a mixture of cis and trans isomers.[1][2]

  • Trans-isomer: Higher melting point, distinct "licorice" odor.[1][2]

  • Cis-isomer: Lower melting point, liquid at room temperature.[1][2]

  • The Risk: During cold storage (<4°C), the trans-isomer can crystallize or fractionate out of the mixture.[1][2] If a researcher pipettes from the supernatant of a cold bottle, they are dosing an isomerically skewed ratio (enriched in cis), altering reaction kinetics or biological data.[1][2]

Oxidative Dehydrogenation (Chemical)

Like all primary alcohols, MCHM is susceptible to autoxidation, particularly when exposed to light and air.[1][2]

  • Stage 1: Conversion to 4-methylcyclohexanecarbaldehyde .[1][2]

  • Stage 2: Further oxidation to 4-methylcyclohexanecarboxylic acid .[1][2]

  • Indicator: A shift from a "minty/licorice" smell to a sharp, acrid, or vinegar-like odor.[1][2]

Hygroscopic Hydrotropism

MCHM acts as a hydrotrope.[1][2] While it has low water solubility (~2000 mg/L), it can solubilize water within its own matrix, leading to hydrolysis of sensitive reagents in downstream applications (e.g., Grignard reactions).[1][2]

Visualizing the Degradation Pathway

MCHM_Degradation MCHM (4-Methylcyclohexyl)methanol (Liquid Mixture) Trans_Solid Trans-Isomer Precipitate (Physical Separation) MCHM->Trans_Solid Cold Storage (<4°C) Aldehyde 4-Methylcyclohexane- carbaldehyde MCHM->Aldehyde O2 / Light Acid 4-Methylcyclohexane- carboxylic Acid Aldehyde->Acid O2 Water Atmospheric Moisture Water->MCHM Hygroscopic Absorption

Figure 1: Chemical and physical degradation pathways of MCHM.[1][2] Note that 'Trans-Solid' is a reversible physical change, while oxidation is irreversible.[1][2]

Module 2: Storage Protocols (The "How")

Do not treat MCHM as a generic solvent.[1][2] Use this self-validating protocol to ensure integrity over 12+ months.

The Container System
  • Material: Amber Borosilicate Glass (Type I).[1][2]

    • Why: Blocks UV light which catalyzes autoxidation; glass prevents leaching of plasticizers (MCHM is a strong solvent for certain polymers).[1][2]

  • Closure: PTFE (Teflon) lined caps.[1][2]

    • Why: MCHM vapors can swell standard polyethylene liners, leading to seal failure and moisture ingress.[1][2]

  • Headspace: Nitrogen or Argon blanket is mandatory for storage >30 days.[1][2]

Environmental Conditions
ParameterSpecificationRationale
Temperature 15°C – 25°C (Controlled Room Temp)Critical: Avoid refrigeration (<4°C) to prevent trans-isomer crystallization/fractionation.[1][2]
Light Dark / Amber GlassPrevents photo-oxidation to aldehyde.[1][2]
Humidity <40% RH (Desiccator preferred)Mitigates hydrotropic water absorption.[1][2]
The "Re-Homogenization" Rule (Crucial)

Before every use, the container must be:

  • Inspected for solids (precipitate).[1][2]

  • Inverted gently 5–10 times.

  • If solids are present:[1][2][3] Warm to 30°C in a water bath and vortex until clear.

    • Causality: This ensures the cis:trans ratio remains constant throughout the bottle's life.[1][2]

Module 3: Troubleshooting Guide (Q&A)

Q1: My MCHM has turned slightly yellow. Is it still usable?

  • Diagnosis: Yellowing indicates early-stage oxidation (formation of conjugated impurities or aldehydes).[1][2]

  • Action: Perform a "Smell Check" (waft carefully).[1][2]

    • Licorice/Mint: Likely trace oxidation.[1][2] Usable for rough extractions but fail for synthesis.[1][2]

    • Acrid/Vinegar: Significant oxidation to carboxylic acid.[1][2][4][5] Discard.

  • Remediation: Distillation under reduced pressure (vacuum) can recover pure alcohol, as the acid/aldehyde boiling points differ.[1][2]

Q2: I see floating crystals or a "slush" at the bottom of the bottle.

  • Diagnosis: This is likely not degradation.[1][2] It is the trans-isomer crystallizing due to low temperatures (e.g., shipping in winter or cold lab storage).[1][2]

  • Action: Do not filter. Filtering removes the trans-isomer, permanently altering the reagent's isomeric ratio.[1][2]

  • Fix: Warm the sealed bottle to ~30–35°C and agitate until the solution is perfectly clear and homogeneous.

Q3: My Grignard reaction failed when using MCHM as a reactant.

  • Diagnosis: High water content.[1][2] MCHM is hygroscopic but doesn't look "wet" (no phase separation) until saturation is very high.[1][2]

  • Action: Dry the MCHM over 3Å or 4Å Molecular Sieves for 24 hours.

  • Verification: Karl Fischer titration should read <500 ppm water.[1][2]

Q4: The refractive index (RI) doesn't match the Certificate of Analysis.

  • Diagnosis: Isomeric drift.[1][2] The cis and trans isomers have slightly different refractive indices.[1][2]

  • Action: If you sampled from the top of a cold bottle, you likely sampled the cis-rich fraction.[1][2] Re-homogenize (warm/mix) and re-test.

Module 4: Quality Control & Analytical Validation

To validate the stability of your stock, use the following decision tree.

Quick Checks (Weekly/Monthly)
  • Visual: Clear, colorless liquid.[1][2] No haze.[1][2]

  • Olfactory: Distinct licorice/mint odor.[1][2] No sour notes.

Deep Characterization (Annual or Critical Use)[1][2]
  • GC-MS / GC-FID:

    • Column: DB-Wax or equivalent polar column.[1][2]

    • Expectation: Two distinct peaks (Isomers).[1][2][6]

    • Failure Mode: Appearance of a peak with M+ = 126 (Aldehyde) or M+ = 142 (Acid).[1][2]

  • 1H NMR (CDCl3):

    • Check for aldehyde proton signal (~9.5–10 ppm).[1][2]

    • Check for carboxylic acid proton (broad singlet >11 ppm).[1][2]

Troubleshooting Logic Flow

Troubleshooting_Tree Start Issue Observed Observation What do you see? Start->Observation Solids Solids / Haze Observation->Solids Crystals Yellow Yellow Color Observation->Yellow Color Change Smell Vinegar Smell Observation->Smell Odor Change Action1 Warm to 30°C & Mix (Isomer Separation) Solids->Action1 Action2 Check Aldehydes (GC/NMR) Distill or Discard Yellow->Action2 Action3 Discard Immediately (Acid Formation) Smell->Action3

Figure 2: Decision matrix for troubleshooting common MCHM storage anomalies.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118193, (4-Methylcyclohexyl)methanol.[1][2] Retrieved from [Link]

  • Phetxumphou, K., et al. (2016). Aqueous Solubility and Octanol-Water Partition Coefficient of MCHM Isomers.[1][2] Environmental Science & Technology Letters.[1][2] (Validating isomer solubility differences).

  • Eastman Chemical Company. Storage and Handling of Cycloaliphatic Alcohols.[1][2] (General industry guidance on handling MCHM/CHDM).[1][2]

Sources

Troubleshooting

Troubleshooting poor separation of 4-MCHM in reverse-phase HPLC

Topic: Troubleshooting Poor Separation of 4-MCHM in Reverse-Phase HPLC Role: Senior Application Scientist Status: Active Support Session Executive Summary: The 4-MCHM Challenge You are likely encountering one of three cr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Separation of 4-MCHM in Reverse-Phase HPLC Role: Senior Application Scientist Status: Active Support Session

Executive Summary: The 4-MCHM Challenge

You are likely encountering one of three critical failures: (1) Non-detection (flat baseline), (2) Co-elution (single broad peak instead of two isomer peaks), or (3) Retention drift .

4-Methylcyclohexanemethanol (4-MCHM) is deceptively simple. It is an alicyclic alcohol with no conjugated


-system, rendering it nearly invisible to standard UV detection (254 nm). Furthermore, it exists as two geometric isomers (cis and trans) with distinct physicochemical properties but similar hydrophobicity.[1]

This guide provides a self-validating troubleshooting workflow to resolve these issues, pivoting from standard environmental GC-MS methods to a robust HPLC protocol.

Part 1: Diagnostic Workflow

Before modifying your method, identify your specific failure mode using this logic tree.

Troubleshooting_Logic Start START: Define Symptom NoPeaks No Peaks / Flat Baseline Start->NoPeaks OnePeak Single Broad Peak (Co-elution) Start->OnePeak Drift Retention Time Drift Start->Drift Sol_Detect Check Detection Physics: 4-MCHM has NO chromophore >220nm. Switch to RI, ELSD, or UV @ 210nm. NoPeaks->Sol_Detect Likely UV Issue Sol_Select Optimize Selectivity (α): Switch to C30 or Phenyl-Hexyl. Lower Temp to 15-20°C. OnePeak->Sol_Select Isomer Resolution Sol_Phase Phase Collapse/Hydrolysis: Ensure organic > 5%. Check column dewetting. Drift->Sol_Phase Equilibration

Figure 1: Diagnostic logic tree for isolating 4-MCHM separation failures.

Part 2: Troubleshooting Guides (Q&A)
Module A: The "Invisible" Analyte (Detection Issues)

Q: I am injecting 1 mg/mL of standard but seeing nothing at 254 nm. Is my column dead? A: Your column is likely fine; your detector wavelength is the problem. 4-MCHM is a saturated alcohol. It lacks the conjugated double bonds required to absorb UV light in the standard aromatic region (254–280 nm).

  • The Fix: You must rely on the sigma-bond transitions, which occur in the far UV region.

    • Wavelength: Set your UV detector to 210 nm .

    • Solvent Cutoff: You must use HPLC-grade Acetonitrile (UV cutoff ~190 nm). Avoid Methanol if possible, as it absorbs significantly at 210 nm, causing baseline noise that masks the analyte.

    • Alternative Detectors: If available, use a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD). These are "universal" detectors and ignore the lack of chromophore.

Q: I switched to 210 nm, but now my baseline is drifting wildly. Why? A: At 210 nm, you are detecting the mobile phase itself.

  • Impurity Amplification: Any impurities in your water or organic modifier are now visible. Use LC-MS grade water and solvents.

  • Gradient Ghosting: If running a gradient, the changing refractive index and absorbance of the mixing solvents will cause a "hump" in the baseline.

  • Solution: Switch to an isocratic method (constant mobile phase composition) to flatten the baseline.

Module B: Isomer Resolution (Separating Cis/Trans)

Q: I see one peak. How do I separate the cis and trans isomers? A: You need to maximize "Shape Selectivity." While the isomers have different hydrophobicity (Log


), the difference is small. The trans isomer is generally flatter and more linear, while the cis isomer is more "bent."
  • Scientific Insight: Standard C18 columns separate based on hydrophobicity.[2] To separate based on shape, you need a stationary phase that orders itself rigidly, allowing it to discriminate between the linear trans and bulky cis forms.

  • The Fix:

    • Column Substitution: Replace standard C18 with a C30 (Triacontyl) or Phenyl-Hexyl column. These provide superior steric selectivity.

    • Temperature Control: Lower your column temperature. Higher temperatures increase molecular motion, blurring the subtle steric differences. Run at 15°C or 20°C , not 40°C.

Q: Which isomer elutes first? A: In Reverse-Phase HPLC, the Cis isomer elutes first.

  • Mechanism: The cis isomer is more polar (Log

    
     ~2.35) and has a higher water solubility compared to the trans isomer (Log 
    
    
    
    ~2.[3]46) [1, 2]. Therefore, cis interacts less with the hydrophobic stationary phase and travels faster.
Part 3: Validated Experimental Protocol

This protocol is designed to resolve isomers using standard RP-HPLC equipment.

Table 1: HPLC Method Parameters

ParameterSettingRationale
Column C18 (High Carbon Load) or C30High carbon load increases phase ratio (

), improving resolution.
Dimensions 250 mm x 4.6 mm, 5 µmLonger column length (

) increases theoretical plates (

).
Mobile Phase Acetonitrile : Water (60 : 40)Isocratic elution prevents baseline drift at low UV.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.[4]
Detection UV @ 210 nm Mandatory for 4-MCHM detection (or use RI/ELSD).
Temperature 20°C Low temperature enhances shape selectivity.
Injection Vol 10–20 µLHigh volume compensates for low UV sensitivity.
Step-by-Step Optimization Workflow
  • System Suitability: Inject a blank (mobile phase). Ensure the baseline at 210 nm is stable (< 0.5 mAU drift/min).

  • Standard Injection: Inject a 1000 ppm mix of 4-MCHM.

  • Peak Identification:

    • First Peak: cis-4-MCHM (Minor/Major depending on source, usually ~30-40%).

    • Second Peak: trans-4-MCHM (Later eluting due to higher hydrophobicity).

  • Resolution Check: Calculate Resolution (

    
    ).
    
    • If ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      : Decrease % Acetonitrile by 5% increments. This increases retention time (
      
      
      
      ) and generally improves resolution.
Part 4: Advanced Method Development (Graphviz)

Use this workflow if the standard protocol fails to achieve baseline resolution.

Optimization_Workflow Start Start: Standard Protocol (60:40 ACN:H2O, C18) Check_Rs Check Resolution (Rs) Start->Check_Rs Good Rs > 1.5 Proceed to Validation Check_Rs->Good Yes Bad Rs < 1.5 Co-elution Check_Rs->Bad No Step1 Decrease Organic % (Try 50:50) Bad->Step1 First Attempt Step1->Check_Rs Re-evaluate Step2 Change Stationary Phase (Switch to Phenyl-Hexyl) Step1->Step2 If fails Step3 Derivatization (Benzoate Ester Formation) Step2->Step3 If detection limit is too high

Figure 2: Advanced optimization strategy for difficult matrices.

References
  • Phetxumphou, K., et al. (2016). "Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill." Environmental Science & Technology. Available at: [Link]

  • Foreman, W. T., et al. (2015).[5] "Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill." Chemosphere.[5] Available at: [Link]

  • USGS. (2014).[3] "Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group." USGS Technical Notes. Available at: [Link]

Sources

Optimization

Technical Support Center: High-Efficiency 4-MCHM Extraction from Soil

Introduction Welcome to the technical support hub for 4-MCHM analysis. If you are accessing this guide, you are likely facing challenges with recovery rates, isomer resolution, or matrix interference in soil samples.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 4-MCHM analysis. If you are accessing this guide, you are likely facing challenges with recovery rates, isomer resolution, or matrix interference in soil samples.

4-MCHM is a semi-volatile organic compound (SVOC) with unique physicochemical properties that make standard EPA Method 8270 protocols insufficient for high-efficiency extraction without modification. Its two isomers (cis and trans) exhibit distinct volatility and sorption behaviors.[1][2] The trans-isomer, often the more abundant and odorous component, is particularly susceptible to evaporative loss, while the cis-isomer shows higher water solubility.

This guide moves beyond basic "cookbook" chemistry to address the mechanistic failures that occur during extraction and how to prevent them.

Module 1: Method Selection & Workflow Optimization

Q: Why is my recovery of the trans-isomer consistently lower than the cis-isomer?

A: This is a classic symptom of evaporative loss during the concentration step, not necessarily poor extraction efficiency.

  • The Mechanism: trans-4-MCHM has a higher vapor pressure than the cis-isomer. If you are using a rotary evaporator (Rotavap) with a water bath >35°C or a vacuum that is too aggressive, you are stripping the trans-isomer along with your solvent.

  • The Fix: Switch to Automated Nitrogen Evaporation (TurboVap) with an endpoint sensor.

    • Bath Temp: Max 30°C.[3][4]

    • Gas Flow: Ramp slowly (start low, increase as volume decreases).

    • Critical: Do not evaporate to dryness. Stop at 0.5 mL or 1.0 mL and bring to volume with internal standard.

Q: Soxhlet vs. Sonication vs. ASE – Which yields the highest throughput?

A: For 4-MCHM in soil, Pressurized Liquid Extraction (ASE/PLE) is the gold standard for efficiency and reproducibility.

MethodEfficiencySolvent UsageRisk of Analyte LossVerdict
Soxhlet HighHigh (>300mL)High (Long thermal exposure degrades MCHM)Avoid
Sonication MediumMediumLow (Low heat)Acceptable (Labor intensive)
ASE (PLE) Maximum Low (<40mL)Very Low (Closed system, fast)Recommended

Recommended Solvent System: Dichloromethane (DCM) : Acetone (1:1).

  • Why? DCM solubilizes the organic MCHM; Acetone breaks the hydration shell of soil particles, allowing the DCM to access pores blocked by moisture.

Module 2: Visualizing the Workflow & Critical Control Points

The following diagram illustrates the optimized workflow. Note the "Red Zones" where MCHM is most frequently lost.

MCHM_Extraction_Workflow cluster_0 Pre-Treatment (Critical) cluster_1 Extraction (ASE/PLE) cluster_2 Concentration & Analysis Sample Soil Sample Collection (EPA 5035/EnCore Sampler) Preserve Preservation 4°C, <48 hrs or MeOH preserved Sample->Preserve Drying Chemical Drying Mix with Anhydrous Na2SO4 Preserve->Drying DO NOT THERMAL DRY Warning1 LOSS RISK: Thermal degradation Preserve->Warning1 Extract Extraction DCM:Acetone (1:1) 100°C, 1500 psi Drying->Extract Clean In-Cell Cleanup (Optional: Copper for Sulfur) Extract->Clean Conc Concentration N2 Blowdown (Max 30°C) Clean->Conc Analysis GC-MS Analysis SIM Mode (m/z 55, 67, 81) Conc->Analysis Warning2 LOSS RISK: Volatilization of Trans-isomer Conc->Warning2

Figure 1: Optimized 4-MCHM Extraction Workflow. Note the critical control points where analyte loss is most prevalent.

Module 3: Troubleshooting Low Recovery (The "Why" & "How")

Scenario A: Low Recovery (<50%) Across Both Isomers

Diagnosis: Incomplete Extraction or Matrix Binding.

  • The Fix:

    • Hydration: MCHM binds strongly to dry soil organic matter. Add 10-20% (w/w) water to the soil before extraction. This hydrates the matrix, allowing the organic solvent to partition the MCHM out.

    • Solvent Polarity: Switch to Acetone:Hexane (1:1) if your soil is high in clay. The acetone penetrates the clay layers better than pure DCM.

    • Pressure: Increase extraction pressure (ASE) to 2000 psi.

Scenario B: Low Recovery of trans-Isomer Only

Diagnosis: Volatilization during Concentration.

  • The Fix:

    • Temperature: Reduce the nitrogen blowdown temperature to 25°C .

    • Endpoint: Do not go to dryness. Add an internal standard (IS) like Phenanthrene-d10 or Acenaphthene-d10before concentration to monitor losses. If the IS recovery is also low, the issue is evaporation.

Scenario C: Poor Chromatographic Resolution (Isomers Co-eluting)

Diagnosis: Column Overloading or Incorrect Phase.

  • The Fix:

    • Column: Use a DB-Wax or VF-WAXms column instead of the standard DB-5ms. The polar phase separates the alcohol isomers much better than a non-polar phase.

    • Oven Ramp: Slow the ramp rate around the elution time (e.g., 2°C/min from 80°C to 120°C).

Module 4: The "Self-Validating" Protocol

To ensure data integrity, every extraction batch must include these internal checks.

Surrogate Spiking (Pre-Extraction)

Add a known amount of 4-MCHM-d10 (if available) or Cyclohexanemethanol-d11 to every soil sample before adding solvent.

  • Target Recovery: 70-130%.

  • Action: If <70%, re-extract. If <50%, flag data as "Estimated."

Matrix Spike / Matrix Spike Duplicate (MS/MSD)

Run one MS/MSD per 20 samples.

  • Purpose: To quantify matrix interference. If the spike recovery is low but the blank spike is high, the soil matrix is suppressing the signal or binding the analyte.

Internal Standard (Post-Extraction)

Add Phenanthrene-d10 to the final extract vial.

  • Purpose: Corrects for injection variability and detector drift.

Module 5: Advanced Troubleshooting Logic

Use this decision tree when standard troubleshooting fails.

Troubleshooting_Logic cluster_3 Extraction Failure Start Problem Detected Q1 Is Surrogate Recovery Low? Start->Q1 Q2 Is Internal Standard (IS) Low? Q1->Q2 Yes (<70%) Check_Cal CAUSE: Calibration/Instrument ACTION: Check Liner, Re-tune MS Q1->Check_Cal No (Recovery OK) Evap_Loss CAUSE: Evaporation Loss ACTION: Lower N2 Temp, Check Seals Q2->Evap_Loss Yes (IS Low) Matrix_Effect CAUSE: Matrix Suppression ACTION: Dilute Sample, Use Standard Addition Q2->Matrix_Effect No (IS OK) Ext_Fail CAUSE: Incomplete Extraction ACTION: Increase Temp/Pressure, Change Solvent (add Acetone) Matrix_Effect->Ext_Fail If dilution fails

Figure 2: Logical troubleshooting flow for identifying the root cause of low 4-MCHM recovery.

References

  • Foreman, W. T., Rose, D. L., Chambers, D. B., Crain, A. S., Murtagh, L. K., & Thakali, S. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 131, 217-224. (Note: Adapts water methods to soil logic).

  • Weidhaas, J. L., Dietrich, A. M., DeYonker, N. J., & Gallagher, D. L. (2016). Biodegradation of 4-methylcyclohexanemethanol (MCHM) and propylene glycol phenyl ether (PPH). Environmental Science & Technology.[5] .

  • Whelton, A. J., et al. (2015). Residential Tap Water Contamination Following the Freedom Industries Chemical Spill: Perceptions, Water Quality, and Health Impacts. Environmental Science & Technology.[5] .

  • U.S. EPA. (2018).[6] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. .

  • U.S. EPA. (2002). Method 5035A: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples. .

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Efficacy of Activated Carbons for 4-MCHM Removal

The following guide provides a technical comparative analysis of activated carbon efficacies for 4-Methylcyclohexanemethanol (4-MCHM) removal, synthesized for application scientists and water treatment engineers. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of activated carbon efficacies for 4-Methylcyclohexanemethanol (4-MCHM) removal, synthesized for application scientists and water treatment engineers.

Executive Summary

Following the 2014 Elk River chemical spill, the removal of 4-Methylcyclohexanemethanol (4-MCHM) became a critical case study in adsorption dynamics. While standard Granular Activated Carbon (GAC) is the industry baseline, performance varies significantly based on precursor material (Bituminous Coal vs. Coconut Shell) and pore size distribution. This guide evaluates these adsorbents, highlighting that while Bituminous Coal GAC offers the most robust "broad-spectrum" removal for crude MCHM mixtures, Coconut Shell Carbon exhibits superior kinetics for low-concentration polishing due to its microporosity.

The Challenge: 4-MCHM Physicochemistry

Effective removal requires understanding the target molecule's behavior. 4-MCHM is not a single entity but a mixture of cis- and trans- isomers, which exhibit differential binding energies.

PropertyValue / CharacteristicImplication for Adsorption
Molecular Formula

Small organic molecule; amenable to micropore adsorption.
Log Kow ~2.55Moderately hydrophobic; strong affinity for carbon surfaces.
Odor Threshold ~0.15 ppbExtremely low; removal must exceed toxicological safety limits to address organoleptic complaints.
Isomerism cis- and trans- isomersCritical: trans-4-MCHM binds more strongly to amorphous carbon than the cis- isomer, leading to potential early breakthrough of the cis- form.

Comparative Analysis: Carbon Precursors

The choice of activated carbon is dictated by the balance between adsorption capacity (


)  and kinetic rate (

)
.
Option A: Bituminous Coal-Based GAC (The Industry Standard)
  • Profile: High surface area (~900–1200

    
    ) with a bimodal pore distribution (mix of micropores and mesopores).
    
  • Performance:

    • Capacity: High. Experimental data suggests capacities reaching ~85 mg/g under spill-like loading conditions.

    • Mechanism: The mesopores act as "transport arteries," allowing rapid diffusion of the bulky cyclohexane ring into the deeper microporous structure.

    • Verdict: Best for primary treatment of bulk contamination spikes.

Option B: Coconut Shell-Based Carbon[1][2][3]
  • Profile: Predominantly microporous (<2 nm pores).

  • Performance:

    • Capacity: Potentially higher for trace levels due to high micropore volume.

    • Limitation: "Pore Blockage." The steric bulk of the methyl-cyclohexane ring can restrict access to the finest micropores, potentially reducing effective capacity compared to coal blends during high-loading events.

    • Verdict: Superior for "polishing" applications where concentrations are low (<1 ppm) and odor removal is the priority.

Option C: Lignite / Wood-Based Carbon[4]
  • Profile: Macroporous; lower total surface area.

  • Performance:

    • Capacity: Significantly lower (~40–60 mg/g).

    • Verdict: Not recommended for 4-MCHM removal unless used as a sacrificial pre-filter for larger foulants.

Summary Data Table: Adsorption Metrics
ParameterBituminous Coal GACCoconut Shell CarbonRaw Coal (Reference)
Primary Pore Type Bimodal (Micro/Meso)MicroporousMacroporous
Adsorption Capacity (

)
84.9 mg/g ~75–80 mg/g (Est.)63.1 mg/g
Kinetic Rate Fast (Transport pores)Moderate (Diffusion limited)Slow
Isomer Preference High affinity for trans-High affinity for trans-Low Selectivity
Desorption Risk LowLowModerate

Note: Data derived from comparative studies on MCHM sorption (Weidhaas et al., 2016; Whelton et al., 2015).

Mechanistic Insight: Isomer-Specific Binding

Recent computational modeling and experimental data suggest that the trans- isomer of 4-MCHM has a flatter geometric conformation, allowing for tighter pi-stacking or hydrophobic interaction with the graphene sheets of the activated carbon. This results in a "chromatographic effect" inside the filter bed, where cis-4-MCHM breaks through first.

AdsorptionMechanism Influent Influent Water (cis + trans 4-MCHM) GAC_Surface GAC Surface (Graphene Layers) Influent->GAC_Surface Diffusion Trans_Bind Trans-Isomer (Strong Binding) High Interaction Energy GAC_Surface->Trans_Bind Preferential Adsorption Cis_Bind Cis-Isomer (Weaker Binding) Steric Hindrance GAC_Surface->Cis_Bind Competitive Adsorption Effluent Early Breakthrough (Enriched in cis-MCHM) Trans_Bind->Effluent Delayed Breakthrough Cis_Bind->Effluent Desorption/Pass-through

Figure 1: Differential adsorption pathways for 4-MCHM isomers on activated carbon.

Validated Experimental Protocols

To replicate these results or test new carbon batches, use the following self-validating protocols.

Protocol A: Rapid Small-Scale Column Test (RSSCT)

Best for simulating full-scale filter life.

  • Preparation:

    • Crush GAC to a 60×80 mesh size.

    • Use the Proportional Diffusivity (PD) scaling equation (assuming intraparticle diffusion dominates).

  • Setup:

    • Column: Stainless steel or Teflon (glass absorbs trace organics).

    • Influent: Spiked water (1 ppm 4-MCHM) buffered to pH 7.

  • Sampling:

    • Collect effluent every 50–100 bed volumes (BV).

  • Analysis (Critical Step):

    • Method: Headspace GC-FID (Gas Chromatography - Flame Ionization Detector).[1]

    • Why: Direct injection can foul liners; headspace provides high sensitivity for volatile MCHM.

    • Detection Limit: Ensure LOQ < 10 ppb to capture odor threshold breakthrough.

Protocol B: Bottle Point Isotherm

Best for determining maximum capacity (


).
  • Dosing: Prepare 6 bottles with GAC doses ranging from 10 mg/L to 500 mg/L.

  • Contact: Agitate at 20°C for 72 hours (MCHM kinetics are slower than simple VOCs).

  • Filtration: Filter through 0.45 µm glass fiber (avoid nylon/cellulose which adsorb MCHM).

  • Calculation: Fit data to the Freundlich Isotherm :

    
    
    
    • Target

      
      : > 50 (mg/g)(L/mg)^1/n indicates good affinity.
      

RSSCT_Workflow Start Start: GAC Preparation (Crush to 60x80 mesh) Influent Prepare Influent (1 ppm 4-MCHM, pH 7) Start->Influent Column Run RSSCT Column (Constant Flow, EBCT scaled) Influent->Column Sampling Effluent Sampling (Every 50 BVs) Column->Sampling Analysis Headspace GC-FID Analysis Sampling->Analysis Data Plot Breakthrough Curve (C/C0 vs Bed Volumes) Analysis->Data Decision Calculate Capacity (qe) & Breakthrough Time Data->Decision

Figure 2: Workflow for Rapid Small-Scale Column Testing (RSSCT) specific to 4-MCHM.

References

  • Weidhaas, J. L., et al. (2016). Sorption of 4-MCHM to granular activated carbon and raw coal. Chemosphere.[1] Link

  • Whelton, A. J., et al. (2015). Residential Tap Water Contamination Following the Freedom Industries Chemical Spill. Environmental Science & Technology.[2][3] Link

  • Dietrich, A. M., et al. (2015). Odor thresholds of 4-methylcyclohexanemethanol isomers. Journal - American Water Works Association. Link

  • US EPA. Activated Carbon-Based Technology for In Situ Remediation.Link

Sources

Comparative

An Objective Guide to Inter-Laboratory Performance in the Analysis of (4-Methylcyclohexyl)methanol

This guide provides a comprehensive analysis of inter-laboratory performance for the quantification of (4-Methylcyclohexyl)methanol (MCHM), a compound of significant environmental interest. In the absence of a formal, pu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of inter-laboratory performance for the quantification of (4-Methylcyclohexyl)methanol (MCHM), a compound of significant environmental interest. In the absence of a formal, publicly available inter-laboratory study, this document presents a guide based on established analytical methodologies and the principles of proficiency testing. The content herein is designed to assist researchers, analytical scientists, and laboratory managers in developing and evaluating their methods for MCHM analysis, thereby fostering greater accuracy and consistency across the scientific community.

Introduction: The Analytical Imperative for MCHM

(4-Methylcyclohexyl)methanol (MCHM) is an alicyclic primary alcohol that exists as a mixture of cis and trans isomers.[1][2] While it has applications as a frothing agent in the coal cleaning industry, it gained significant public attention following the 2014 Elk River chemical spill in West Virginia, which contaminated the drinking water supply for a large population. This event underscored the critical need for robust, reliable, and reproducible analytical methods to detect and quantify MCHM in environmental water samples at low concentrations.[3][4]

Accurate measurement is complicated by the presence of the two primary isomers, cis- and trans-MCHM, which exhibit different physical properties and may have varying environmental fates and toxicological profiles.[5] The trans-isomer, for instance, has a distinct licorice-like odor with a very low odor threshold, while the cis-isomer is less easily detected by smell.[2] Consequently, analytical methods must be capable of separating and quantifying these isomers independently to provide a complete picture of any potential contamination.

Inter-laboratory comparison studies, or proficiency tests, are a cornerstone of quality assurance in analytical chemistry.[6][7] They provide an objective measure of a laboratory's performance against its peers and a consensus value, helping to identify analytical biases and validate the overall reliability of a given analytical method.[6] This guide will simulate such a comparison to provide a framework for laboratories performing MCHM analysis.

Core Analytical Challenges in MCHM Quantification

The analysis of MCHM in aqueous matrices is not without its difficulties. The primary challenges that laboratories must overcome to produce high-quality, comparable data include:

  • Isomer Separation: The structural similarity of cis- and trans-MCHM makes their chromatographic separation a critical step. Inadequate separation will lead to inaccurate quantification of the individual isomers.

  • Low-Level Detection: In the context of drinking water monitoring, detection limits in the low microgram-per-liter (µg/L) or even nanogram-per-liter (ng/L) range are often required.[3][8] Achieving such sensitivity necessitates efficient sample preparation and highly sensitive instrumentation.

  • Matrix Interference: Environmental water samples can contain a complex mixture of organic and inorganic compounds that may interfere with the extraction and analysis of MCHM, potentially leading to suppressed or enhanced instrument response.

  • Method Standardization: The lack of a universally adopted, standardized method for MCHM analysis can lead to variability in results between laboratories using different sample preparation techniques, instrumental parameters, and calibration procedures.[9]

Predominant Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the "gold standard" for the identification and quantification of volatile and semi-volatile organic compounds like MCHM.[10][11] The technique combines the powerful separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry.[10][12]

The typical workflow involves introducing a prepared sample into the GC, where it is vaporized. An inert carrier gas then sweeps the vaporized sample through a long, thin column. The components of the sample mixture are separated based on their different affinities for the column's stationary phase. As each separated component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, allowing for definitive identification and quantification.[13]

For the analysis of MCHM in water, GC-MS is almost always preceded by a sample preparation and concentration step to extract the analyte from the aqueous matrix and improve detection limits. The two most common approaches are:

  • Purge-and-Trap (P&T): This technique involves bubbling an inert gas through the water sample, which strips the volatile MCHM from the liquid phase. The gas stream is then passed through a trap containing an adsorbent material, which captures the MCHM. The trap is subsequently heated, and the desorbed MCHM is transferred to the GC-MS for analysis.[5][14] This method is highly effective for volatile compounds and is the basis for several EPA methods for water analysis.[5][15]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase.[8] The fiber is exposed to the water sample (either by direct immersion or in the headspace above the sample), and the MCHM partitions onto the fiber coating. The fiber is then retracted and inserted into the hot injector of the GC, where the MCHM is thermally desorbed for analysis.[8][11] SPME is valued for its simplicity, speed, and reduced solvent consumption.[11][16]

A Framework for an Inter-Laboratory Comparison Study

To ensure the comparability and reliability of analytical data across different laboratories, a well-designed inter-laboratory comparison study is essential.[17] The design and execution of such a study should follow established guidelines, such as those outlined in ASTM E691 and ISO 13528.[2][3][18]

The primary objectives of an inter-laboratory study for MCHM analysis would be to:

  • Assess the proficiency of participating laboratories in quantifying cis- and trans-MCHM.

  • Determine the precision of the analytical method, including within-laboratory repeatability and between-laboratory reproducibility.[3]

  • Identify any systematic biases in the analytical methods used by different laboratories.

The workflow for such a study is visualized below.

cluster_0 Study Preparation cluster_1 Laboratory Analysis cluster_2 Data Evaluation Prep Preparation of Homogeneous Test Samples (Spiked Water) Dist Distribution of Blinded Samples to Participating Labs Prep->Dist Analysis Analysis of Samples Using Standardized Protocol Dist->Analysis Reporting Submission of Results to Study Coordinator Analysis->Reporting Stats Statistical Analysis (e.g., z-scores, reproducibility) Reporting->Stats Report Generation of Final Report and Performance Assessment Stats->Report

Caption: Workflow of a hypothetical inter-laboratory comparison study.

Standardized Protocol for MCHM Analysis in Water by Purge-and-Trap GC-MS

The following protocol is a representative method that could be provided to participating laboratories in a hypothetical inter-laboratory study. It is based on established EPA methodologies for volatile organic compounds in water.[5][14]

Objective: To quantify the concentration of cis- and trans-(4-Methylcyclohexyl)methanol in a provided water sample.

Materials:

  • Reagents: Reagent-grade water, Methanol (purge-and-trap grade), (4-Methylcyclohexyl)methanol analytical standard (containing both cis and trans isomers), Internal standard (e.g., Fluorobenzene), Surrogate standard (e.g., p-Bromofluorobenzene).

  • Apparatus: Gas chromatograph with a mass selective detector (GC-MS), Purge-and-trap system, Autosampler vials (40 mL, with PTFE-lined septa), Microsyringes.

Procedure:

  • Calibration Standards Preparation:

    • Prepare a primary stock solution of MCHM in methanol.

    • From the stock solution, prepare a series of aqueous calibration standards spanning the expected concentration range of the samples (e.g., 0.5 µg/L to 50 µg/L).

    • Fortify each calibration standard with the internal standard and surrogate standard at a constant concentration.

  • Sample Preparation:

    • Allow the provided unknown water sample to come to room temperature.

    • Using a syringe, withdraw a 5 mL aliquot of the sample and transfer it to the purging vessel of the P&T system.

    • Add the internal and surrogate standards to the sample in the purging vessel.

  • Purge-and-Trap and GC-MS Analysis:

    • Purge: Purge the sample with helium at 40 mL/min for 11 minutes at ambient temperature.

    • Desorb: Desorb the trap at 250°C for 2 minutes, transferring the analytes to the GC column.

    • GC Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

      • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 220°C at 20°C/min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for cis- and trans-MCHM, the internal standard, and the surrogate.

  • Data Analysis:

    • Generate a calibration curve for each isomer by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration.

    • Calculate the concentration of each MCHM isomer in the unknown sample using the calibration curve.

    • Report the final concentration in µg/L.

start Start: Aqueous Sample (5 mL) add_is Add Internal & Surrogate Standards start->add_is purge Purge with He (11 min @ 40 mL/min) add_is->purge trap Analytes Adsorbed on Trap purge->trap desorb Thermal Desorption (2 min @ 250°C) trap->desorb gc GC Separation desorb->gc ms MS Detection (SIM) gc->ms data Data Analysis & Quantification ms->data end End: Report Concentrations data->end

Caption: Analytical workflow for MCHM using Purge-and-Trap GC-MS.

Hypothetical Inter-Laboratory Comparison Data

The following table presents hypothetical results from six laboratories that participated in this simulated study. The "Assigned Value" is the known concentration of the spiked analytes in the test sample.

Laboratorytrans-MCHM (µg/L)cis-MCHM (µg/L)Recovery (trans)Recovery (cis)
Assigned Value 10.0 5.0 - -
Lab 19.84.998%98%
Lab 211.25.5112%110%
Lab 39.54.695%92%
Lab 410.35.1103%102%
Lab 58.94.389%86%
Lab 610.15.2101%104%
Mean 10.0 4.9 99.7% 98.7%
Std. Dev. 0.78 0.40 - -
RSD (%) 7.8% 8.1% - -

Discussion and Interpretation of Results

The hypothetical data demonstrates a realistic range of performance among different laboratories.

  • Accuracy and Bias: The mean recovery for both isomers is very close to 100%, suggesting that the analytical method, when properly executed, is accurate and free from significant systematic bias. Most laboratories reported results within ±10% of the assigned value, which is generally considered good performance. Lab 2 shows a slight positive bias, while Lab 5 exhibits a negative bias. These laboratories would be encouraged to review their calibration standards and sample preparation procedures.[19]

  • Precision and Reproducibility: The relative standard deviation (RSD), a measure of precision, is around 8% for both isomers. This indicates good between-laboratory reproducibility for this method at these concentrations. A higher RSD would suggest that the method is either not robust enough or that there are significant variations in its implementation across laboratories.

  • Performance Evaluation (z-scores): In a formal proficiency test, each laboratory's performance would be evaluated using a z-score, calculated as: z = (x - X) / σ Where x is the laboratory's result, X is the assigned value, and σ is the standard deviation for proficiency assessment.[7] A z-score between -2 and +2 is typically considered satisfactory.[19][20] A score between 2 and 3 (or -2 and -3) is a warning signal, and a score greater than 3 (or less than -3) is unsatisfactory, indicating a need for corrective action.[20] For example, Lab 2's result for trans-MCHM (11.2 µg/L) would likely result in a z-score that is a warning signal, prompting an internal investigation.

Conclusion and Recommendations for Best Practices

This guide has outlined the critical aspects of analyzing (4-Methylcyclohexyl)methanol and has presented a framework for assessing inter-laboratory performance. While based on a hypothetical study, the data and protocols are grounded in established analytical principles and practices.

For laboratories seeking to establish or improve their MCHM analysis capabilities, the following recommendations are crucial:

  • Adopt Standardized Methods: Whenever possible, adhere to validated, standardized methods from organizations like the EPA or ASTM to ensure a robust analytical foundation.

  • Prioritize Isomer Separation: Optimize GC conditions to achieve baseline separation of the cis and trans isomers of MCHM. This is fundamental to accurate quantification.

  • Implement Rigorous Quality Control: Regularly analyze quality control samples, including blanks, laboratory control samples, and matrix spikes, to monitor method performance and ensure data quality.

  • Participate in Proficiency Testing: Actively participate in available proficiency testing programs.[17] This provides an invaluable external assessment of a laboratory's analytical capabilities and helps to ensure that its data is comparable to that of its peers.

  • Thorough Method Validation: Before analyzing real-world samples, conduct a thorough in-house method validation to determine key performance characteristics such as linearity, accuracy, precision, and method detection limits.

By embracing these principles, the scientific community can ensure the generation of high-quality, reliable, and comparable data for (4-Methylcyclohexyl)methanol, which is essential for informed environmental monitoring and public health protection.

References

  • Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. USGS Publications Warehouse. [Link]

  • American Chemical Society. 4-Methylcyclohexane methanol (MCHM). ACS Chemical Health & Safety. [Link]

  • Wikipedia. 4-Methylcyclohexanemethanol. [Link]

  • Gómez-Ríos, G. A., & Pawliszyn, J. (2020). Exploring the Efficiency of Various Extraction Approaches for Determination of Crude MCHM Constituents in Environmental Samples. LCGC International. [Link]

  • Pyles, D. A., et al. (2016). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. ResearchGate. [Link]

  • GL Sciences. Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. [Link]

  • Whelton, A. J., et al. (2016). Case study: the crude MCHM chemical spill investigation and recovery in West Virginia USA. Water Science & Technology: Water Supply. [Link]

  • Childs, S., & Williams, L. (2014). An Introduction into the Role of Gas Chromatography - Mass Spectrometry (GC-MS) in Metabolomic Analysis. AZoM.com. [Link]

  • ISO. ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. iTeh Standards. [Link]

  • Foreman, W. T., et al. (2015). MCHM concentrations in a 10-home sampling of tap water. ResearchGate. [Link]

  • Shimadzu. Gas Chromatography (GC) vs Mass Spectrometry (MS): Which is Right for Your Analysis. [Link]

  • U.S. Environmental Protection Agency. (cis-4-Methylcyclohexyl)methanol Properties. CompTox Chemicals Dashboard. [Link]

  • National Center for Biotechnology Information. 4-Methylcyclohexanemethanol. PubChem. [Link]

  • Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Science of The Total Environment. [Link]

  • PubMed. Gas chromatography-mass spectrometry. [Link]

  • U.S. Environmental Protection Agency. Method 5030B: Purge-and-Trap for Aqueous Samples. [Link]

  • EST Analytical. EPA Drinking Water by Purge and Trap. [Link]

  • FMS, Inc. Solid Phase Extraction for Water Analysis. [Link]

  • GERSTEL, Inc. (2024, May 14). Solid Phase Microextraction SPME. How Does it Work for My Samples [Video]. YouTube. [Link]

  • LECO Corporation. EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. [Link]

  • Eurachem. Understanding PT performance assessment. [Link]

  • Test Veritas. (2024, March 25). OUR CHOICE TO FULLY ALIGN WITH ISO 13528 – NEW EVALUATION CRITERIA. [Link]

  • Eurachem. Guide to Quality in Analytical Chemistry. [Link]

  • CompaLab. What is an inter laboratory comparison?. [Link]

  • Ethiopian Accreditation Service. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

  • Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report. [Link]

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Validation

Comparative Guide: Experimental vs. Computational Predictions for 4-MCHM Properties

Executive Summary The 2014 Elk River chemical spill in West Virginia, involving Crude 4-MCHM, exposed a critical latency gap between rapid computational risk assessment and definitive experimental validation. While compu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2014 Elk River chemical spill in West Virginia, involving Crude 4-MCHM, exposed a critical latency gap between rapid computational risk assessment and definitive experimental validation. While computational models (QSAR, DFT) provided immediate "triage" data, subsequent experimental studies by the National Toxicology Program (NTP) and independent academic groups revealed significant discrepancies—particularly regarding isomer-specific behavior and organoleptic (odor) thresholds.

This guide objectively compares these datasets to assist researchers in selecting the appropriate modality for future evaluations of alicyclic alcohols. It establishes that while computational methods adequately predict hydrophobicity (LogP), they frequently fail to capture stereoselective solubility and extreme olfactory sensitivity.

Part 1: Physicochemical Properties – The Isomer Challenge

The primary failure of standard computational models (e.g., EPISuite, SPARC) in the immediate aftermath of the spill was the treatment of 4-MCHM as a singular entity. Experimentally, 4-MCHM exists as two distinct isomers (cis and trans) with statistically significant differences in solubility and fate.

Data Comparison: Solubility & Partitioning[1][2][3]
PropertyComputational Prediction (Method)Experimental Value (Method)Discrepancy Insight
LogP (Octanol/Water) 2.55 (EPISuite/KOWWIN)2.36 (ACD/Percepta)2.35 (cis-isomer)2.46 (trans-isomer)Models averaged the value. Experimental HPLC methods reveal the cis isomer is less hydrophobic.
Water Solubility (23°C) 2024 mg/L (EPISuite)969 mg/L (Chemicalize)2250 ± 50 mg/L (Slow-stir method)Chemicalize underestimated solubility by >50%. EPISuite was closer but failed to account for temperature inversions observed in trans-MCHM.
Vapor Pressure 0.076 mm Hg (EPISuite)0.063 mm Hg (Isoteniscope)Computational models slightly overestimated volatility, impacting air dispersion modeling.
Technical Analysis[1][4][5][6][7]
  • Causality: The cis-isomer has a larger computed solvated dipole moment than the trans-isomer, making it more water-soluble.[1] Standard algorithmic models often ignore solvation effects on specific conformers.

  • Implication: Relying on a single predicted LogP value leads to errors in predicting transport rates in aqueous environments (rivers/sediment).

Part 2: Toxicology & Safety – The Sensitivity Gap

The most profound divergence between silicon and reality occurred in odor threshold determination. Computational models based on vapor pressure predicted a standard solvent odor profile. In reality, the human nose demonstrated extreme sensitivity to the trans-isomer, causing public panic at concentrations orders of magnitude below toxic levels.[2]

Data Comparison: Toxicity & Organoleptics
EndpointComputational Prediction (QSAR)Experimental Data (In Vivo/Human)Verdict
Odor Threshold ~ppm range (Based on volatility)0.06 ppb (trans-isomer)120 ppb (cis-isomer)Critical Failure. Models missed the 2000-fold difference in human sensitivity to the trans isomer.
Acute Oral Toxicity (LD50) Low Toxicity (Cramer Class I)>2000 mg/kg (Rat, OECD 425)Success. QSAR correctly predicted the low acute lethality of the compound.
Skin Irritation Positive (Toxtree: Irritant)Positive (Guinea Pig, Draize Test)Success. Models accurately flagged the irritant nature of the alcohol.
Developmental Tox Positive (Vega/Case Ultra)Negative/Equivocal (NTP Rat Studies)False Positive. Models flagged developmental risks; in vivo studies showed reduced fetal weight but no malformations.

Part 3: Experimental Protocols

To replicate or validate these findings, researchers must employ self-validating protocols that distinguish between isomers.

Protocol A: Isomer-Specific Solubility Determination (Slow-Stir)

Standard shake-flask methods often form micro-emulsions, artificially inflating solubility readings for MCHM.

  • Preparation: Add 100 mL double-distilled water to a jacketed glass vessel maintained at 23°C ± 0.1°C.

  • Loading: Carefully layer 5 mL of pure 4-MCHM onto the water surface. Do not vortex.

  • Equilibration: Stir the aqueous phase at 100 rpm (minimal turbulence) for 72 hours.

  • Sampling: Withdraw aliquots from the bottom valve (avoiding the lipid layer).

  • Analysis: Analyze via GC-MS or HPLC.

    • Validation Step: The cis:trans ratio in the water phase should differ from the bulk chemical (enrichment of cis), confirming thermodynamic equilibrium rather than emulsion.

Protocol B: High-Sensitivity Odor Threshold Testing

Required due to the failure of electronic noses (eNose) to detect MCHM at human-perceptible levels.

  • Panel Selection: Screen subjects for specific anosmia (some individuals cannot smell trans-MCHM).

  • Dilution: Prepare geometric dilutions of trans-4-MCHM in odorless air matrices (0.01 ppb to 10 ppb).

  • Presentation: Use a dynamic olfactometer (forced-choice ascending concentration).

  • Calculation: Determine the Geometric Mean Detection Threshold.

Part 4: Visualization of Workflows

Diagram 1: The Comparative Characterization Workflow

This diagram illustrates the divergence between rapid computational assessment and the rigorous experimental path required for 4-MCHM.

MCHM_Workflow cluster_Comp Computational Path (Rapid) cluster_Exp Experimental Path (Definitive) Start Target Molecule (4-MCHM) QSAR QSAR/EPI Suite Start->QSAR Separation Isomer Separation (HPLC/GC) Start->Separation Pred_LogP Pred. LogP: 2.55 (Single Value) QSAR->Pred_LogP Pred_Tox Pred. Tox: Low (Class I) QSAR->Pred_Tox Decision Risk Assessment Discrepancy Pred_LogP->Decision Overestimation Exp_Cis Cis-Isomer LogP: 2.35 Separation->Exp_Cis Exp_Trans Trans-Isomer LogP: 2.46 (High Odor) Separation->Exp_Trans Exp_Trans->Decision Odor Alert

Caption: Workflow contrasting the singular computational output against the isomer-specific experimental reality.

Diagram 2: Decision Matrix for Alicyclic Alcohols

When to trust the model versus when to mandate wet-lab testing.

Decision_Matrix Input Property of Interest Type Endpoint Type? Input->Type PhysChem Physicochemical (LogP, Sol) Type->PhysChem BioTox Biological/Tox (LD50, Irritation) Type->BioTox Sensory Sensory/Odor Type->Sensory Trust Trust Computational (Screening Level) PhysChem->Trust If non-chiral Verify Verify Experimentally (Isomer Specific) PhysChem->Verify If stereocenters present BioTox->Trust Acute lethality BioTox->Verify Developmental Reject Reject Models (Mandatory Testing) Sensory->Reject Always

Caption: Decision matrix for prioritizing experimental resources based on endpoint reliability.

References

  • National Toxicology Program (NTP). (2016). West Virginia Chemical Spill: 4-Methylcyclohexanemethanol (MCHM).[2][3][4][5][6][7][8][9][10] National Institute of Environmental Health Sciences. [Link]

  • Sain, A., et al. (2015). Partitioning, Aqueous Solubility, and Dipole Moment Data for cis- and trans-(4-Methylcyclohexyl)methanol, Principal Contaminants of the West Virginia Chemical Spill.[3][1] Environmental Science & Technology Letters. [Link]

  • Whelton, A. J., et al. (2015). Residential Tap Water Contamination Following the Freedom Industries Chemical Spill: Perceptions, Water Quality, and Health Impacts. Environmental Science & Technology. [Link]

  • Lan, J., et al. (2015). Structure-Activity Relationships of 4-Methylcyclohexanemethanol (MCHM) and Related Compounds. Chemical Research in Toxicology. [Link]

  • US EPA. (2014). CompTox Chemicals Dashboard: 4-Methylcyclohexanemethanol.[Link]

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